molecular formula C58H83NO17 B15604388 E7130

E7130

Cat. No.: B15604388
M. Wt: 1066.3 g/mol
InChI Key: MJMBDBINYFNDST-UWJPGFHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halichondrin Analogue E7130 is a halichondrin analogue derived from a marine sponge with potential antineoplastic activity. Upon intravenous infusion, halichondrin analogue this compound may bind to the vinca domain of tubulin and inhibit the polymerization of tubulin and the assembly of microtubules, thereby inhibiting mitotic spindle assembly and inducing cell cycle arrest at the G2/M phase.
E-7130 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

Molecular Formula

C58H83NO17

Molecular Weight

1066.3 g/mol

InChI

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43+,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1

InChI Key

MJMBDBINYFNDST-UWJPGFHWSA-N

Origin of Product

United States

Foundational & Exploratory

E7130: A Dual-Action Investigational Agent Targeting Cancer Cells and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically produced analog of the marine natural product halichondrin B, currently under investigation as a potent anti-cancer agent. Its mechanism of action is distinguished by a dual functionality: the direct inhibition of microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis, and the modulation of the tumor microenvironment (TME).[1] This latter effect is characterized by the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.[1][2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: Dual Targeting of Cancer Cells and the TME

This compound's anti-cancer activity stems from two distinct but complementary mechanisms:

  • Microtubule Dynamics Inhibition: this compound is a potent inhibitor of microtubule growth, a critical process for cell division.[3] By disrupting microtubule dynamics, this compound induces a G2/M phase cell cycle arrest in cancer cells, ultimately leading to apoptosis.[4]

  • Tumor Microenvironment Modulation: Beyond its direct cytotoxic effects, this compound uniquely remodels the TME to be less conducive to tumor growth and more accessible to other therapies.[2][5] This is achieved through:

    • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the transdifferentiation of normal fibroblasts into tumor-promoting CAFs.[6]

    • Vascular Remodeling: this compound promotes the remodeling of the tumor vasculature, which can enhance the delivery of other therapeutic agents to the tumor.[1]

Quantitative Data

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity against a range of human cancer cell lines, with IC50 values in the sub-nanomolar range.[6][7]

Cell LineCancer TypeIC50 (nM) [95% CI]
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 1: In Vitro Anti-proliferative Activity of this compound. Data represents the concentration of this compound required to inhibit cell viability by 50% after a 3-day incubation period.[7]

In Vivo Efficacy and TME Modulation

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity and modulation of the TME.[6]

Xenograft ModelThis compound Dose (µg/kg, i.v.)Key Findings
HSC-2 (Orthotopic)45-180Increased intratumoral microvessel density (MVD).[6]
FaDu (Subcutaneous)45-180Reduced α-SMA-positive CAFs.[6]
HSC-2 (Subcutaneous)90Prominent combinational effect with cetuximab.[4]

Table 2: In Vivo Efficacy and Tumor Microenvironment Modulation by this compound.

Signaling Pathways

Inhibition of CAF Activation via the TGF-β/PI3K/AKT/mTOR Pathway

This compound's ability to suppress the activation of CAFs is mediated through its disruption of the microtubule network, which subsequently inhibits the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[6]

G TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R PI3K PI3K TGF_beta_R->PI3K Activates Microtubules Microtubule Network Microtubules->PI3K Required for activation This compound This compound This compound->Microtubules Inhibits dynamics AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Transdifferentiation Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast_Transdifferentiation Promotes CAF_Activation CAF Activation Myofibroblast_Transdifferentiation->CAF_Activation

This compound inhibits CAF activation by disrupting microtubule-dependent TGF-β signaling.

Experimental Protocols

In Vitro Co-culture Assay for CAF Activation

This protocol is designed to assess the effect of this compound on TGF-β-induced myofibroblast transdifferentiation.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Analysis a Seed normal human fibroblasts (e.g., BJ cells) in culture plates. b Treat cells with TGF-β (e.g., 1 ng/mL) in the presence or absence of This compound (e.g., 0.15 nM). a->b c Assess α-SMA expression by immunocytochemistry and protein levels of pAKT and pS6 by Western Blot. b->c

Workflow for in vitro analysis of this compound's effect on CAF activation.

Methodology:

  • Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in appropriate media.

  • Treatment: Cells are treated with recombinant human TGF-β to induce myofibroblast transdifferentiation. This compound is added at the desired concentration (e.g., 0.15 nM) to assess its inhibitory effect.[6]

  • Analysis: After a 48-hour incubation, cells are fixed and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.[6] Parallel cell lysates are collected for Western blot analysis of phosphorylated AKT (pAKT) and phosphorylated S6 ribosomal protein (pS6) to assess the activity of the PI3K/AKT/mTOR pathway.[6]

In Vivo Xenograft Studies

This protocol outlines the methodology for evaluating the in vivo anti-tumor efficacy and TME-modulating effects of this compound.

G start Day 0: Tumor Cell Implantation randomization Tumor Growth to Palpable Size start->randomization treatment Day 'X': Randomization and Initiation of Treatment randomization->treatment treatment_details This compound Administration (e.g., 45-180 µg/kg, i.v.) treatment->treatment_details monitoring Tumor Volume and Body Weight Monitoring treatment_details->monitoring endpoint End of Study: Tumor Excision and Analysis monitoring->endpoint analysis Immunohistochemistry (α-SMA, CD31) and other TME analyses endpoint->analysis

General workflow for in vivo xenograft studies with this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., HSC-2 or FaDu) are implanted either subcutaneously or orthotopically.[6]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered intravenously at various doses (e.g., 45, 90, 180 µg/kg).[6]

  • Monitoring: Tumor volume and mouse body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then subjected to immunohistochemical analysis for markers of CAFs (α-SMA) and blood vessels (CD31) to assess the impact of this compound on the TME.[1][6]

Conclusion

This compound represents a promising investigational anti-cancer agent with a novel, dual mechanism of action that targets both the cancer cells directly and the supportive tumor microenvironment. Its ability to inhibit microtubule dynamics, suppress CAF activation, and remodel the tumor vasculature underscores its potential as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on this and similar next-generation cancer therapeutics.

References

The Origin and Development of E7130: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a novel, synthetically derived anticancer agent with a dual mechanism of action, targeting both tumor cells directly through microtubule inhibition and the tumor microenvironment (TME). Its origin lies in the complex natural product halichondrin B, isolated from the marine sponge Halichondria okadai.[1][2] Due to the limited natural supply of halichondrin B, a landmark total synthesis effort was undertaken through a collaboration between the Japanese pharmaceutical company Eisai Co., Ltd. and the laboratory of Professor Yoshito Kishi at Harvard University.[1][3][4] This collaboration not only overcame the supply issue but also enabled the development of this compound, a structurally optimized analog of norhalichondrin B.[5][6] Preclinical and clinical studies have demonstrated this compound's potential as a potent therapeutic agent, particularly through its unique ability to modulate the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling.[1][7][8] This document provides a comprehensive technical overview of the origin, development, mechanism of action, and available data for this compound.

Introduction: From Marine Sponge to Synthetic Drug Candidate

The journey of this compound began with the isolation of halichondrin B from the marine sponge Halichondria okadai in 1986.[1] This complex polyether macrolide exhibited remarkable antitumor activity in preclinical models, but its scarcity from natural sources presented a significant barrier to further development.[6][9]

In a significant achievement for synthetic organic chemistry, the research group of Professor Yoshito Kishi at Harvard University accomplished the first total synthesis of halichondrin B in 1992.[6][10] This breakthrough laid the groundwork for a long-standing collaboration with Eisai Co., Ltd. to develop a scalable synthetic route and explore the therapeutic potential of the halichondrin class of molecules.[1][3]

The collaboration's efforts culminated in the development of this compound, a structurally simplified and optimized analog of norhalichondrin B.[5][6] A key achievement of this partnership was the successful gram-scale synthesis of this compound under Good Manufacturing Practice (GMP) conditions, producing 11.5 grams of the compound with over 99.8% purity, a critical step for enabling clinical trials.[1][9][10][11]

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound exerts its anticancer effects through a dual mechanism of action:

  • Microtubule Dynamics Inhibition: Like its natural product predecessor, this compound is a potent inhibitor of microtubule dynamics.[1][7] By disrupting the formation and function of the mitotic spindle, this compound induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Tumor Microenvironment (TME) Amelioration: A key differentiator for this compound is its ability to modulate the TME in ways that are unfavorable for tumor growth and may enhance the efficacy of other anticancer therapies.[1][3][7][8][9] This TME-modulating activity has two main components:

    • Anti-Cancer-Associated Fibroblast (CAF) Effect: this compound has been shown to reduce the number of α-SMA (alpha-smooth muscle actin)-positive CAFs within the tumor.[1][7] CAFs are known to contribute to a tumor-promoting environment through the secretion of growth factors and extracellular matrix (ECM) remodeling.

    • Vascular Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[1][2] This vascular normalization is hypothesized to alleviate hypoxia and improve the delivery of other therapeutic agents to the tumor.[3]

Signaling Pathways

This compound's effects on the TME, particularly its anti-CAF activity, are mediated through the inhibition of the TGF-β signaling pathway. In vitro studies have demonstrated that this compound impedes the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype).[7] This is achieved by disrupting the microtubule network formation necessary for focal adhesion assembly, which in turn inhibits the downstream activation of the PI3K/AKT/mTOR pathway.[7]

TGFB_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Microtubules Microtubule Network TGFBR->Microtubules activates FocalAdhesion Focal Adhesion Assembly Microtubules->FocalAdhesion PI3K PI3K FocalAdhesion->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CAF Cancer-Associated Fibroblast (CAF) mTOR->CAF promotes transdifferentiation Fibroblast Fibroblast Fibroblast->CAF This compound This compound This compound->Microtubules inhibits

Figure 1: Simplified signaling pathway of this compound's anti-CAF activity.

Quantitative Data Summary

Preclinical In Vitro Activity
Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1[5]
OSC-19Head and Neck Squamous Cell0.01 - 0.1[5]
FaDuHead and Neck Squamous Cell0.01 - 0.1[5]
HSC-2Head and Neck Squamous Cell0.01 - 0.1[5]
Phase I Clinical Trial (NCT03444701) - Dose Escalation Results
ParameterValueReference
Dosing Regimen 1 (Q3W)
Dose Range270 - 550 µg/m²[5]
Maximum Tolerated Dose (MTD)480 µg/m²[5][6]
Dosing Regimen 2 (Q2W)
Dose Range25 - 400 µg/m²[5]
Maximum Tolerated Dose (MTD)300 µg/m²[5][6]
Most Common TEAE Leukopenia (78.6%)[5][6]
Grade 3-4 TEAEs (Q3W) 93.3%[5][6]
Grade 3-4 TEAEs (Q2W) 86.2%[5][6]

TEAE: Treatment-Emergent Adverse Event

Experimental Protocols

In Vitro Co-culture System for CAF Activation

A detailed protocol for the in vitro co-culture system was described in a 2020 abstract from the American Association for Cancer Research.[7]

  • Objective: To model the activation of normal human fibroblasts into CAFs by cancer cells and to assess the inhibitory effect of this compound.

  • Methodology:

    • Normal human fibroblasts are co-cultured with human cancer cells.

    • The activation of fibroblasts is assessed by measuring the expression of α-SMA.

    • To examine the direct effect of TGF-β, normal human fibroblasts are treated with TGF-β (final concentration of 1 ng/mL) in the presence of varying concentrations of this compound.

    • Gene expression analysis and immunocytochemical analysis are performed to evaluate the effects on α-SMA expression and the PI3K/AKT/mTOR pathway.

CoCulture_Workflow start Start cancer_cells Human Cancer Cells start->cancer_cells fibroblasts Normal Human Fibroblasts start->fibroblasts coculture Co-culture cancer_cells->coculture fibroblasts->coculture tgfb_treatment Treat Fibroblasts with TGF-β (1 ng/mL) +/- this compound fibroblasts->tgfb_treatment analysis Analysis: - α-SMA expression - Gene expression - Immunocytochemistry coculture->analysis tgfb_treatment->analysis end End analysis->end

Figure 2: Workflow for the in vitro co-culture experiment.
In Vivo Xenograft Models

  • Objective: To evaluate the in vivo antitumor activity and TME-modulating effects of this compound.

  • General Methodology:

    • Human cancer cell lines (e.g., FaDu, OSC-19, HSC-2) are subcutaneously implanted into immunocompromised mice.

    • Once tumors are established, mice are treated with this compound intravenously.

    • Tumor growth is monitored, and at the end of the study, tumors are excised for analysis.

    • Immunohistochemical (IHC) analysis is performed on tumor tissues to assess changes in α-SMA-positive CAFs, CD31-positive endothelial cells, and other TME components.[1][3]

    • In some studies, advanced imaging techniques such as multiplexed mass cytometry (CyTOF) and MRI are used to further characterize the TME.[1][8]

Conclusion

The development of this compound represents a remarkable success story in natural product synthesis and drug development. By overcoming the challenge of limited natural supply through a sophisticated total synthesis approach, Eisai and the Kishi group at Harvard University have brought forward a promising new anticancer agent with a unique dual mechanism of action. The ability of this compound to not only target cancer cells directly but also to favorably modulate the tumor microenvironment holds significant therapeutic potential. The ongoing clinical development of this compound will further elucidate its role in the treatment of solid tumors.

References

E7130: A Technical Guide to its Role in Microtubule Dynamics Inhibition and Tumor Microenvironment Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

E7130 is a novel, next-generation anticancer agent that has demonstrated exceedingly potent in vitro and in vivo antitumor activities.[3] Developed through a landmark total synthesis of a halichondrin B analogue, this compound's complex structure, featuring 31 chiral centers, presented a significant synthetic challenge.[1][5] Beyond its direct cytotoxic effects on cancer cells, this compound exhibits a distinct mechanism by modulating the tumor microenvironment, a feature that distinguishes it from other microtubule-targeting agents.[1][2] Currently, this compound is undergoing Phase I clinical trials for the treatment of solid tumors.[6][7]

Mechanism of Action: A Dual Approach

This compound's anticancer activity stems from a two-pronged attack: direct inhibition of microtubule dynamics and modulation of the tumor microenvironment.

Inhibition of Microtubule Dynamics

This compound functions as a potent inhibitor of microtubule polymerization.[3] By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound interferes with the formation and function of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Amelioration of the Tumor Microenvironment

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Anti-proliferative Efficacy of this compound [8]

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Table 2: In Vivo Dosing in Preclinical and Clinical Studies

Study TypeModel/Patient PopulationDoseScheduleReference
Preclinical (mice)HSC-2 SCCHN xenograft45 - 180 µg/kg (i.v.)-[8]
Preclinical (mice)FaDu SCCHN xenograft45 - 180 µg/kg (i.v.)-[8]
Phase I Clinical TrialAdvanced solid tumors480 µg/m² (i.v.)Q3W[6][9]
Phase I Clinical TrialAdvanced solid tumors300 µg/m² (i.v.)Q2W[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[10]

Materials:

  • Purified tubulin (e.g., from bovine brain, >99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • 96-well, black, opaque microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Compound Preparation: Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the this compound dilutions.

  • Initiation of Polymerization: To each well, add the cold tubulin polymerization mix containing the fluorescent reporter.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the initial linear phase. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Immunohistochemistry for CD31 and α-SMA

This protocol details the staining of tumor tissue sections to visualize vascular remodeling and CAF reduction.[11][12][13]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies:

    • Anti-CD31 antibody (clone and supplier specific to study)

    • Anti-α-SMA antibody (e.g., clone 1A4)[12]

  • Secondary antibodies (fluorescently labeled or HRP-conjugated)

  • Blocking buffer (e.g., 10% normal goat serum)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI or Hematoxylin for nuclear counterstaining

  • Mounting medium

  • Fluorescence or bright-field microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

  • Permeabilization and Blocking: Permeabilize the sections and then block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-CD31 and anti-α-SMA) at the predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with the appropriate secondary antibodies.

  • Counterstaining and Mounting: Counterstain the nuclei and mount the slides with mounting medium.

  • Imaging and Analysis: Acquire images using a microscope. Quantify the CD31-positive microvessel density and the area of α-SMA-positive staining.

Signaling Pathways and Visualizations

This compound's effect on CAFs is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[8]

TGF-β/PI3K/AKT/mTOR Signaling Pathway in CAFs

TGF-β, often secreted by cancer cells, induces the transdifferentiation of fibroblasts into CAFs, characterized by the expression of α-SMA. This process is dependent on the PI3K/AKT/mTOR signaling cascade. This compound disrupts the microtubule network in fibroblasts, which is crucial for the assembly of focal adhesions and the subsequent activation of this pathway.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R PI3K PI3K TGF_beta_R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Transdifferentiation Myofibroblast Transdifferentiation mTOR->Myofibroblast_Transdifferentiation alpha_SMA α-SMA Expression Myofibroblast_Transdifferentiation->alpha_SMA This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Microtubule_Disruption->PI3K

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates the general workflow for characterizing the dual activity of this compound.

E7130_Workflow E7130_Compound This compound In_Vitro_Assays In Vitro Assays E7130_Compound->In_Vitro_Assays In_Vivo_Studies In Vivo Studies E7130_Compound->In_Vivo_Studies Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Assays->Tubulin_Polymerization Cell_Proliferation Cancer Cell Proliferation Assay In_Vitro_Assays->Cell_Proliferation CAF_Activation CAF Activation Assay (α-SMA) In_Vitro_Assays->CAF_Activation Data_Analysis Data Analysis & Interpretation Tubulin_Polymerization->Data_Analysis Cell_Proliferation->Data_Analysis CAF_Activation->Data_Analysis Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model IHC_Analysis Immunohistochemistry (CD31, α-SMA) Xenograft_Model->IHC_Analysis IHC_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound's dual mechanism of action.

Logical Relationship of this compound's Dual Mechanism

This diagram illustrates the interconnectedness of this compound's effects on cancer cells and the tumor microenvironment, leading to an overall antitumor response.

E7130_Mechanism_Logic This compound This compound Microtubule_Inhibition Microtubule Dynamics Inhibition This compound->Microtubule_Inhibition TME_Modulation Tumor Microenvironment Modulation This compound->TME_Modulation Mitotic_Arrest Mitotic Arrest & Apoptosis Microtubule_Inhibition->Mitotic_Arrest Vascular_Remodeling Vascular Remodeling (↑CD31) TME_Modulation->Vascular_Remodeling CAF_Suppression CAF Suppression (↓α-SMA) TME_Modulation->CAF_Suppression Antitumor_Activity Overall Antitumor Activity Mitotic_Arrest->Antitumor_Activity Vascular_Remodeling->Antitumor_Activity CAF_Suppression->Antitumor_Activity

Caption: Logical flow of this compound's antitumor effects.

Conclusion

This compound represents a significant advancement in the field of microtubule-targeting anticancer agents. Its unique dual mechanism of action, combining direct cytotoxicity with favorable modulation of the tumor microenvironment, holds great promise for the treatment of solid tumors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this complex and potent molecule.

References

The Synthesis and Development of Halichondrin Analogue E7130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

E7130 is a structurally complex synthetic analogue of the marine natural product halichondrin B, developed through a collaborative effort between Eisai Co., Ltd. and the Kishi group at Harvard University.[1] This potent antineoplastic agent has demonstrated a dual mechanism of action, targeting both microtubule dynamics and the tumor microenvironment (TME).[2][3] Overcoming the significant challenge of limited natural supply through a landmark achievement in total synthesis, this compound has progressed into clinical development as a promising therapeutic candidate for solid tumors.[1][2] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and clinical evaluation of this compound.

Discovery and Development: A Triumph of Total Synthesis

The journey of this compound began with the discovery of halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai in 1986.[1] Halichondrin B exhibited remarkable antitumor activity in preclinical models, but its scarcity from natural sources posed a significant barrier to further development.[1][4]

A pivotal breakthrough occurred in 1992 when the Kishi group at Harvard University achieved the first total synthesis of halichondrin B. This monumental feat of organic chemistry opened the door for the development of synthetic analogues. The collaboration between the Kishi group and Eisai led to the creation of this compound, a profoundly complex molecule with a molecular weight of 1066 and 31 chiral centers.[4] The development of a scalable, 92-step total synthesis process enabled the production of gram-scale quantities of this compound with high purity (>99.8%) under Good Manufacturing Practice (GMP) conditions, a critical step for enabling clinical trials.[1][5]

The development workflow of this compound is a testament to the power of academic and industrial collaboration in modern drug discovery.

E7130_Development_Workflow cluster_Discovery Discovery Phase cluster_Synthesis Chemical Synthesis cluster_Development Preclinical & Clinical Development Halichondrin_B_Isolation Halichondrin B Isolation (from Marine Sponge) Potent_Antitumor_Activity Potent Antitumor Activity (in vivo) Halichondrin_B_Isolation->Potent_Antitumor_Activity Supply_Limitation Natural Supply Limitation Potent_Antitumor_Activity->Supply_Limitation Total_Synthesis_Halichondrin_B Total Synthesis of Halichondrin B (1992) Supply_Limitation->Total_Synthesis_Halichondrin_B Eisai_Kishi_Collaboration Eisai-Kishi Group Collaboration Total_Synthesis_Halichondrin_B->Eisai_Kishi_Collaboration E7130_Design_Synthesis This compound Analogue Design & Synthesis Eisai_Kishi_Collaboration->E7130_Design_Synthesis Scale_Up_GMP Gram-Scale GMP Synthesis (>10g, >99.8% purity) E7130_Design_Synthesis->Scale_Up_GMP Preclinical_Studies Preclinical Studies (in vitro & in vivo) Scale_Up_GMP->Preclinical_Studies IND_Enabling_Studies IND-Enabling Studies Preclinical_Studies->IND_Enabling_Studies Phase_I_Trial Phase I Clinical Trial (NCT03444701) IND_Enabling_Studies->Phase_I_Trial

Caption: this compound Discovery and Development Workflow.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound exhibits a unique, dual mechanism of action that distinguishes it from other microtubule-targeting agents.[2][4]

Microtubule Dynamics Inhibition

Similar to its parent compound, halichondrin B, this compound is a potent inhibitor of microtubule dynamics.[4][6] By interacting with tubulin, it disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]

Tumor Microenvironment Modulation

A key differentiator for this compound is its ability to modulate the tumor microenvironment (TME).[2][3] Preclinical studies have shown that this compound can:

  • Reduce Cancer-Associated Fibroblasts (CAFs): this compound decreases the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][3]

  • Promote Vascular Remodeling: It increases the density of CD31-positive endothelial cells, suggesting a remodeling of the tumor vasculature.[1][3]

This TME-modulating effect is believed to be mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts, which is crucial for their transdifferentiation into myofibroblasts.[6] By disrupting the microtubule network formation in these cells, this compound deactivates this pathway.[6]

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Intracellular Intracellular Signaling TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast induces Microtubule_Network Microtubule Network Formation Fibroblast->Microtubule_Network CAF Cancer-Associated Fibroblast (CAF) (α-SMA positive) This compound This compound This compound->Microtubule_Network disrupts PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Microtubule_Network->PI3K_AKT_mTOR activates Transdifferentiation Myofibroblast Transdifferentiation PI3K_AKT_mTOR->Transdifferentiation Transdifferentiation->CAF

Caption: this compound Signaling Pathway in Fibroblasts.

Preclinical Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a range of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1
Data from MedChemExpress[6]
In Vivo Efficacy in Xenograft Models

In vivo studies using squamous cell carcinoma of the head and neck (SCCHN) xenograft models in BALB/c mice have demonstrated the antitumor activity and TME-modulating effects of this compound.

Xenograft ModelTreatmentKey Findings
HSC-2This compound (45-180 µg/kg, i.v.)Increased intratumoral microvessel density (MVD).[6]
HSC-2This compound + CetuximabEnhanced tumor regression and increased survival rate compared to either agent alone.[6]
FaDuThis compound (45-180 µg/kg, i.v.) + CetuximabReduced α-SMA-positive CAFs.[6]
Data from MedChemExpress[6]

Clinical Development: Phase I Study

A first-in-human, open-label, dose-escalation Phase I study (NCT03444701) was conducted in Japan to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[8]

Study Design
  • Population: Adult patients (≥20 years) with advanced solid tumors.[8]

  • Regimens: [8]

    • Once every 3 weeks (Q3W): Intravenous infusion on Day 1 of a 21-day cycle.

    • Once every 2 weeks (Q2W): Intravenous infusion on Days 1 and 15 of a 28-day cycle.

  • Dose Escalation: [8]

    • Q3W: 270 to 550 µg/m²

    • Q2W: 25 to 400 µg/m²

Key Results
ParameterFinding
Maximum Tolerated Dose (MTD) 480 µg/m² Q3W and 300 µg/m² Q2W.[8]
Most Common TEAE Leukopenia (78.6%).[8]
Grade 3-4 TEAEs 93.3% in the Q3W group and 86.2% in the Q2W group.[8]
Dose-Limiting Toxicities (DLTs) DLTs were observed, leading to the determination of the MTDs.[8]
Pharmacodynamics Dose-dependent changes in plasma biomarkers (e.g., VEGF3, MMP9) were observed at doses of 350-480 µg/m².[8]
Recommended Phase II Dose 480 µg/m² Q3W was selected for the dose-expansion part.[8]

Experimental Protocols

In Vitro Anti-proliferative Assay
  • Cell Culture: Human cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The absorbance or luminescence values are measured, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Female BALB/c nude mice (athymic) are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., HSC-2 or FaDu) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²).

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intravenously at the specified doses and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Immunohistochemistry: Excised tumors are fixed, sectioned, and stained with antibodies against α-SMA and CD31 to assess the number of CAFs and microvessel density, respectively.

TGF-β-induced Myofibroblast Transdifferentiation Assay
  • Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in standard media.

  • Treatment: Cells are treated with recombinant human TGF-β1 to induce transdifferentiation. This compound is added at various concentrations to test its inhibitory effect.

  • Western Blot Analysis: After treatment, cell lysates are collected, and protein expression levels of α-SMA, phosphorylated AKT (pAKT), and phosphorylated S6 (pS6) are analyzed by Western blotting to assess the activation of the PI3K/AKT/mTOR pathway.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against α-SMA and a nuclear counterstain (e.g., DAPI). The expression and localization of α-SMA are visualized using fluorescence microscopy.

Conclusion

The discovery and development of this compound represent a significant advancement in the field of natural product synthesis and oncology. Its unique dual mechanism of action, combining microtubule inhibition with modulation of the tumor microenvironment, offers a promising new strategy for the treatment of solid tumors. The successful gram-scale synthesis of this highly complex molecule has paved the way for its clinical evaluation, with early clinical data demonstrating a manageable safety profile and providing a recommended dose for further studies. The ongoing investigation of this compound will further elucidate its therapeutic potential and its role in the evolving landscape of cancer therapy.

References

E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the marine natural product halichondrin B, is a novel anti-cancer agent with a dual mechanism of action: direct inhibition of microtubule dynamics and potent modulation of the tumor microenvironment (TME).[1][2][3][4] Preclinical and early clinical data indicate that this compound can suppress immunosuppressive cell populations, remodel the tumor vasculature, and enhance the efficacy of combination therapies.[3][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the TME, including detailed experimental protocols and quantitative data from key studies, to support ongoing research and development efforts.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of tubulin polymerization, a well-established anti-cancer strategy that disrupts cell division and induces apoptosis in rapidly proliferating tumor cells.[3] However, its unique therapeutic potential lies in its ability to remodel the complex TME at pharmacologically relevant concentrations.[3][6] This TME modulation is characterized by two key effects: the suppression of cancer-associated fibroblasts (CAFs) and the remodeling of tumor vasculature.[5]

Impact on the Tumor Microenvironment

Suppression of Cancer-Associated Fibroblasts (CAFs)

CAFs are a critical component of the TME, contributing to tumor growth, invasion, and therapeutic resistance. This compound has been shown to specifically reduce the population of α-SMA-positive CAFs, a subset known to be associated with a poor prognosis in various cancers.

Signaling Pathway:

This compound exerts its anti-CAF effects by interfering with the TGF-β signaling pathway.[7] TGF-β secreted by cancer cells induces the transdifferentiation of normal fibroblasts into myofibroblasts (α-SMA-positive CAFs).[7] this compound disrupts the microtubule network formation in these fibroblasts, which is essential for the downstream activation of the PI3K/AKT/mTOR pathway, ultimately inhibiting their differentiation into a pro-tumorigenic phenotype.[8][7]

TGF_beta_PI3K_AKT_mTOR_Pathway TGF_beta TGF-β Fibroblast Normal Fibroblast TGF_beta->Fibroblast activates Cancer_Cell Cancer Cell Cancer_Cell->TGF_beta secretes Microtubule Microtubule Network Formation Fibroblast->Microtubule This compound This compound This compound->Microtubule inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Microtubule->PI3K_AKT_mTOR enables CAF α-SMA-positive CAF (Myofibroblast) PI3K_AKT_mTOR->CAF promotes transdifferentiation

Caption: this compound inhibits TGF-β-induced CAF differentiation via microtubule disruption.

Vascular Remodeling

This compound promotes the remodeling of the tumor vasculature, leading to an increase in microvessel density (MVD) and enhanced perfusion. This effect is characterized by an increase in intratumoral CD31-positive endothelial cells.[1][2] This vascular normalization is hypothesized to improve the delivery and efficacy of co-administered anti-cancer agents.[8] A study on the FaDu xenograft model showed that this compound treatment significantly increased plasma levels of Collagen IV, a key component of the vascular basement membrane.[5]

Quantitative Data Summary

Preclinical In Vitro Efficacy
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Cancer0.01 - 0.1
FaDuHead and Neck Cancer0.01 - 0.1
HSC-2Head and Neck Cancer0.01 - 0.1
Data from MedchemExpress.[8]
Preclinical In Vivo Efficacy
Xenograft ModelCancer TypeThis compound Dose (μg/kg)ScheduleOutcome
OD-BRE-0438Breast Cancer180Days 0, 7 (IV)Significant antitumor activity
MCF7Breast Cancer90, 180Days 0, 7 (IV)Significant antitumor activity
MDA-MB-231Breast Cancer90, 180Days 0, 7 (IV)Significant antitumor activity
FaDuHead and Neck Cancer120Single Dose (IV)Significant increase in plasma Col IV
HSC-2Head and Neck Cancer90Not SpecifiedProminent combination effect with cetuximab
Data from AACR Journals and MedchemExpress.[3][5]
Phase I Clinical Trial (NCT03444701) Key Findings
Dosing ScheduleMaximum Tolerated Dose (MTD)Dose Range for Biomarker ChangesKey Plasma Biomarkers
Every 3 Weeks (Q3W)480 μg/m²350-480 μg/m²VEGF3, MMP9
Every 2 Weeks (Q2W)300 μg/m²Not SpecifiedNot Specified
Data from PubMed.[9]

Experimental Protocols

In Vitro Anti-proliferative Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of this compound on the TGF-β-induced transdifferentiation of normal fibroblasts into CAFs.

Methodology:

  • Normal human fibroblasts are co-cultured with human cancer cells or treated with recombinant human TGF-β (e.g., 1 ng/mL).[7]

  • This compound is added to the culture medium at various concentrations.

  • After a defined incubation period, cells are fixed and stained for α-SMA expression using immunocytochemistry.

  • Gene expression analysis of α-SMA and other fibrosis-related markers can also be performed using qRT-PCR.

In_Vitro_CAF_Assay_Workflow Start Seed Normal Human Fibroblasts Treatment Treat with TGF-β and this compound Start->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze α-SMA (ICC/qRT-PCR) Incubation->Analysis Result Quantify CAF Differentiation Analysis->Result

Caption: Workflow for the in vitro CAF differentiation assay.

In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy and TME-modulating effects of this compound in a living organism.

Methodology:

  • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., BALB/c nude mice).

  • Once tumors reach a palpable size (e.g., 300-500 mm³), mice are randomized into vehicle control and this compound treatment groups.[5]

  • This compound is administered intravenously at specified doses and schedules.[5]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised for immunohistochemical analysis of α-SMA and CD31 expression.[5]

  • Blood samples can be collected for analysis of plasma biomarkers by ELISA.[5]

In_Vivo_Xenograft_Workflow Implantation Implant Cancer Cells in Mice Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Treatment Administer this compound (IV) Randomization->Treatment Monitoring Monitor Tumor Volume Treatment->Monitoring Endpoint Endpoint Analysis (IHC, ELISA) Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft tumor model study.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a unique dual mechanism of action that targets both tumor cells and the surrounding microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature suggests its potential for use in combination with other anti-cancer therapies, including immune checkpoint inhibitors.[6] The ongoing Phase I clinical trial will provide crucial data on the safety and efficacy of this compound in patients with advanced solid tumors and will help to identify predictive biomarkers for patient selection.[2][5] Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's TME-modulating effects and to explore its full therapeutic potential in a variety of cancer types.

References

E7130: A Novel Microtubule Inhibitor Targeting the Tumor Microenvironment by Suppressing Cancer-Associated Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetic analog of the marine natural product halichondrin B, functioning as a potent microtubule dynamics inhibitor. Beyond its direct cytotoxic effects on tumor cells, this compound exhibits significant activity in modulating the tumor microenvironment (TME). A key aspect of this activity is its impact on cancer-associated fibroblasts (CAFs), a critical component of the TME that contributes to tumor progression, metastasis, and therapeutic resistance. This document provides a comprehensive overview of the mechanism of action of this compound on CAFs, detailing its effects on CAF activation, signaling pathways, and the resulting changes in the TME. Experimental data and detailed protocols are presented to support the scientific community in further research and development of TME-targeting cancer therapies.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem composed of various cell types, including cancer cells, immune cells, endothelial cells, and fibroblasts, as well as the extracellular matrix (ECM). Cancer-associated fibroblasts are a heterogeneous and abundant cell population within the TME that play a pivotal role in tumorigenesis. Through the secretion of growth factors, cytokines, and ECM components, CAFs can promote cancer cell proliferation, invasion, and angiogenesis, while also contributing to a fibrotic and immunosuppressive environment.

This compound is a novel anticancer agent that not only targets the microtubule network of cancer cells but also uniquely ameliorates the tumor-promoting aspects of the TME.[1] One of its key TME-modulating functions is the suppression of CAFs.[1] This guide will delve into the preclinical data and mechanistic studies that elucidate the impact of this compound on this critical stromal cell population.

Mechanism of Action of this compound on Cancer-Associated Fibroblasts

This compound's primary mechanism of action on CAFs is the inhibition of their activation, specifically the transdifferentiation of normal fibroblasts into a myofibroblast-like phenotype characterized by the expression of alpha-smooth muscle actin (α-SMA). This activated state is largely driven by transforming growth factor-beta (TGF-β), a cytokine often secreted by cancer cells.

This compound disrupts the microtubule network within fibroblasts, which is essential for the downstream signaling events triggered by TGF-β. This disruption interferes with focal adhesion assembly and subsequently deactivates the PI3K/AKT/mTOR signaling pathway.[2] The inactivation of this pathway leads to a reduction in α-SMA expression, effectively blocking the myofibroblastic differentiation of CAFs without inducing cell death.

Signaling Pathway of this compound's Impact on CAFs

E7130_CAF_Signaling cluster_cancer_cell Cancer Cell cluster_fibroblast Fibroblast / CAF Cancer Cell Cancer Cell TGFb TGF-β Cancer Cell->TGFb secretes TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules activates FocalAdhesion Focal Adhesion Assembly Microtubules->FocalAdhesion PI3K PI3K FocalAdhesion->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR a_SMA α-SMA Expression mTOR->a_SMA CAF_Activation CAF Activation (Myofibroblast Transdifferentiation) a_SMA->CAF_Activation This compound This compound This compound->Microtubules inhibits

Caption: this compound inhibits TGF-β-induced CAF activation by disrupting the microtubule network and downregulating the PI3K/AKT/mTOR pathway.

Preclinical Data on this compound's Effect on CAFs

Preclinical studies using various cancer xenograft models have demonstrated the in vivo efficacy of this compound in modulating the TME. These studies consistently show a reduction in α-SMA-positive CAFs and a decrease in malignant ECM proteins without a significant change in the total number of fibroblasts in the tumors.

Table 1: In Vitro Anti-proliferative Efficacy of this compound
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuHead and Neck Squamous Cell Carcinoma0.01 - 0.1
HSC-2Head and Neck Squamous Cell Carcinoma0.01 - 0.1
Data from MedchemExpress.com[2]
Table 2: In Vivo Effects of this compound on CAFs in Xenograft Models
Xenograft ModelCancer TypeThis compound Dosage (µg/kg, i.v.)Key Findings on CAFsReference
HSC-2Head and Neck Squamous Cell Carcinoma45 - 180Increased intratumoral microvessel density; combination with cetuximab caused tumor regression.[2]
FaDuHead and Neck Squamous Cell Carcinoma45 - 180Reduced α-SMA-positive CAFs; modulated fibroblast phenotypes in combination with cetuximab.[2]

Experimental Protocols

In Vitro Co-culture System for CAF Activation

This protocol is designed to assess the effect of this compound on the TGF-β-induced activation of normal human fibroblasts co-cultured with cancer cells.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Cancer cell line (e.g., FaDu)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • This compound

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • Immunofluorescence staining reagents for α-SMA and DAPI

  • Western blot reagents

Workflow:

experimental_workflow A 1. Seed NHDFs in a 24-well plate. C 3. Place Transwell inserts into the wells with NHDFs. A->C B 2. Seed cancer cells (e.g., FaDu) onto Transwell inserts. B->C D 4. Treat with this compound at desired concentrations. C->D E 5. Add recombinant TGF-β1 to induce CAF activation. D->E F 6. Incubate for 48-72 hours. E->F G 7. Analyze NHDFs for α-SMA expression. F->G H Immunofluorescence Staining G->H I Western Blot G->I

Caption: Workflow for the in vitro co-culture experiment to assess this compound's effect on CAF activation.

Procedure:

  • Seed NHDFs in the bottom chamber of a 24-well plate and allow them to adhere overnight.

  • Seed cancer cells onto the Transwell inserts in a separate plate.

  • The following day, transfer the Transwell inserts containing the cancer cells into the wells with the NHDFs.

  • Treat the co-culture with varying concentrations of this compound.

  • Add recombinant TGF-β1 to the media to stimulate the transdifferentiation of NHDFs into CAFs.

  • Incubate the co-culture for 48-72 hours.

  • After incubation, remove the Transwell inserts and fix the NHDFs for immunofluorescence staining or lyse the cells for Western blot analysis to quantify α-SMA expression.

Immunohistochemical Analysis of Xenograft Tumors

This protocol outlines the procedure for analyzing the expression of α-SMA in tumor tissues from xenograft models treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Microtome

  • Glass slides

  • Primary antibody against α-SMA

  • Secondary antibody conjugated to a detection enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope with imaging software

Procedure:

  • Cut 4-5 µm sections from the FFPE tumor blocks using a microtome and mount them on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Perform antigen retrieval using a citrate (B86180) buffer-based heat-induced epitope retrieval method.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary antibody against α-SMA overnight at 4°C.

  • Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen expression.

  • Counterstain the sections with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Image the slides using a microscope and quantify the α-SMA-positive area using image analysis software.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action: direct cytotoxicity to cancer cells and modulation of the tumor microenvironment. Its ability to specifically suppress the activation of cancer-associated fibroblasts by inhibiting the TGF-β-induced PI3K/AKT/mTOR signaling pathway highlights its potential to overcome CAF-mediated therapeutic resistance and tumor progression. The preclinical data strongly support the continued investigation of this compound as a TME-targeting therapy, both as a monotherapy and in combination with other anticancer agents. The experimental protocols provided herein offer a framework for researchers to further explore the intricate interactions between this compound and the TME.

References

The Halichondrins: A Journey from Marine Sponge to Synthetic Anticancer Agent E7130

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of halichondrin, a potent class of marine-derived anticancer agents, and culminates in the development and synthesis of E7130, a fully synthetic and clinically promising analog. This document details the scientific journey from the initial discovery of halichondrin in sea sponges to the complex total synthesis of this compound, highlighting key chemical innovations and summarizing its biological mechanism of action.

The Dawn of Halichondrins: A Potent Discovery from the Sea

The story of halichondrins begins in 1986 when Japanese scientists Hirata and Uemura isolated Halichondrin B from the marine sponge Halichondria okadai.[1][2][3] This complex polyether macrolide demonstrated remarkable anticancer activity in murine models, sparking significant interest in its therapeutic potential.[1][2][3] However, the natural supply of halichondrin B was exceedingly scarce, a recurring challenge in the development of marine natural products.[4] The intricate structure of halichondrin B, with its 32 chiral centers, presented a formidable challenge for chemical synthesis, making it nearly impossible to produce sufficient quantities for clinical evaluation.[1][3] In other words, there are over 4.2 billion possible stereoisomers, making the precise replication of the natural molecule a monumental task.[1][3]

The Synthetic Conquest: Kishi's Landmark Total Synthesis of Halichondrin B

A pivotal breakthrough occurred in 1992 when the laboratory of Yoshito Kishi at Harvard University achieved the first total synthesis of halichondrin B.[5] This monumental achievement, requiring over 100 chemical reactions with an overall yield of less than 1%, was a landmark in the field of organic synthesis.[1][5] Kishi's work not only confirmed the complex structure of halichondrin B but also opened the door for the synthesis of analogs that could potentially overcome the supply limitations and offer improved pharmacological properties.[5] A key innovation in Kishi's approach was the use of the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium- and nickel-mediated coupling of an aldehyde with a vinyl or aryl halide, which proved crucial for forming key carbon-carbon bonds within the complex architecture of the molecule.[3][5][6]

From Halichondrin B to Eribulin (B193375): A Simplified, Potent Analog

The successful total synthesis of halichondrin B paved the way for the development of structurally simplified analogs. This led to the creation of eribulin mesylate (E7389, Halaven®), a synthetic macrocyclic ketone analog of the halichondrin B "right half."[2][7][8] Eribulin retains the potent anticancer activity of the parent compound by targeting microtubule dynamics, a critical component of cell division.[7][9][10] It was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the treatment of metastatic breast cancer.[2][11] The development of eribulin demonstrated the feasibility of creating clinically viable anticancer drugs inspired by the complex architecture of natural products.

The Advent of this compound: A Fully Synthetic Halichondrin Molecule for the Clinic

Building on the decades of research in halichondrin chemistry, a collaboration between Kishi's group at Harvard University and the pharmaceutical company Eisai led to the development of this compound, a novel, fully synthetic halichondrin molecule.[12][13][14] this compound is a testament to the advancements in modern organic synthesis, addressing the long-standing supply issue that hampered the development of the natural product itself.[12][13]

The Synthesis of this compound: A Gram-Scale Triumph

A significant milestone in the development of this compound was the successful gram-scale synthesis of the drug candidate. The joint Harvard-Eisai team produced 11.5 grams of this compound with a remarkable purity of over 99.8%, a feat achieved without the need for high-performance liquid chromatography (HPLC) purification.[1][13][14] This accomplishment was crucial for providing sufficient material for preclinical studies and for advancing this compound into Phase 1 clinical trials.[13][14]

The synthesis of this compound is an intricate process involving 92 steps from commercially available starting materials.[15] A key strategic element of the synthesis is the convergent assembly of complex molecular fragments, a "right half" and a "left half," which are then coupled together in the later stages.[1][16][17] A critical reaction in the modern synthesis of halichondrin analogs, including this compound, is the Zr/Ni-mediated ketone coupling, which allows for the efficient formation of a key carbon-carbon bond to unite the two halves of the molecule.[4][16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and related compounds.

Parameter Value Reference
Amount Synthesized11.5 g[1][13][14]
Purity>99.8%[1][13][14]
Number of Chiral Centers31[12]
Total Synthesis Steps92[15]
Table 1: this compound Synthesis and Physicochemical Properties
Xenograft Model Treatment Dose (intravenous) Observed Effect Reference
MCF-7 (human breast cancer)180 µg/kgReduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.[7][19]
MDA-MB-231 (human breast cancer)90 µg/kgSignificant antitumor activity.[7]
OD-BRE-0438 (patient-derived breast cancer)180 µg/kgReduction in tumor cellularity and increase in TUNEL-positive apoptotic cells.[7][19]
FaDu (human pharyngeal cancer)120 µg/kgIncreased plasma levels of Collagen IV, indicating vascular remodeling.[7]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
Parameter Dosing Regimen Value Reference
Maximum Tolerated Dose (MTD)Day 1 of a 21-day cycle (Q3W)480 µg/m²[20]
Maximum Tolerated Dose (MTD)Days 1 and 15 of a 28-day cycle (Q2W)300 µg/m²[20]
Most Common Treatment-Emergent Adverse Event (TEAE)-Leukopenia (78.6% of patients)[20]
Recommended Phase 2 DoseQ3W480 µg/m²[20]
Table 3: Key Findings from the Phase 1 Clinical Trial of this compound in Patients with Advanced Solid Tumors

Experimental Protocols

While the complete, proprietary, step-by-step synthesis of this compound is not publicly available, this section outlines the methodologies for key experiments cited in the literature.

General Protocol for Tubulin Polymerization Assay

This assay is fundamental to determining the mechanism of action of halichondrin and its analogs as microtubule dynamics inhibitors.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized tubulin (bovine brain, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP) stock solution (10 mM)

  • Glycerol

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a tubulin working solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

  • Assay Setup:

    • Pre-warm a 96-well plate and the microplate reader to 37°C.

    • Add a small volume (e.g., 10 µL) of the test compound at various concentrations (or vehicle control) to the wells of the pre-warmed plate.

  • Initiation and Measurement:

    • To initiate the polymerization reaction, add a larger volume (e.g., 90 µL) of the cold tubulin working solution to each well.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes at 37°C.[2][21]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Studies

Principle: To evaluate the antitumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[22]

General Procedure:

  • Cell Culture and Implantation:

    • Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured under standard conditions.

    • A specific number of cells are suspended in an appropriate medium (e.g., Matrigel) and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • This compound is administered intravenously at specified doses and schedules (e.g., 90 µg/kg on days 0 and 7).[7]

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of apoptosis like TUNEL or proliferation like Ki67).[7][19]

Visualizing the Science: Diagrams and Workflows

Signaling Pathways and Experimental Logic

Halichondrin_Mechanism cluster_Cellular Cellular Events cluster_Drug_Action Drug Action cluster_TME Tumor Microenvironment (TME) Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Halichondrin_this compound Halichondrin / this compound Halichondrin_this compound->Tubulin_Dimers Binds to tubulin Halichondrin_this compound->Microtubules Inhibits Polymerization This compound This compound CAFs Cancer-Associated Fibroblasts (CAFs) This compound->CAFs Reduces α-SMA+ CAFs TGF_beta TGF-β Signaling This compound->TGF_beta Inhibits Vascular_Remodeling Vascular Remodeling ( increased CD31+ cells) This compound->Vascular_Remodeling Promotes CAFs->TGF_beta contributes to E7130_Synthesis_Workflow Start Commercially Available Starting Materials Right_Half Synthesis of 'Right Half' Fragment Start->Right_Half Left_Half Synthesis of 'Left Half' Fragment Start->Left_Half Coupling Zr/Ni-Mediated Ketone Coupling Right_Half->Coupling Left_Half->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Final_Steps Final Synthetic Steps (e.g., Deprotection, Cyclization) Intermediate->Final_Steps This compound This compound Drug Substance (>99.8% Purity) Final_Steps->this compound Xenograft_Workflow Cell_Culture 1. Human Cancer Cell Culture Implantation 2. Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization (Control vs. Treatment) Tumor_Growth->Randomization Treatment 5. This compound Administration (Intravenous) Randomization->Treatment Monitoring 6. Tumor Volume Measurement Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Immunohistochemistry) Monitoring->Endpoint

References

E7130: A Novel Anti-Cancer Therapeutic Targeting Microtubule Dynamics and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the marine natural product halichondrin B, is an investigational anti-cancer agent with a dual mechanism of action. It functions as a potent microtubule dynamics inhibitor, inducing cell cycle arrest and apoptosis in cancer cells. Concurrently, this compound modulates the tumor microenvironment (TME) by reducing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling. This whitepaper provides a comprehensive overview of the preclinical and clinical data available for this compound, detailing its mechanism of action, efficacy in various cancer models, and safety profile. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising therapeutic candidate.

Introduction

The complexity and heterogeneity of cancer necessitate the development of novel therapeutic agents that can target both tumor cells and their supportive microenvironment. Microtubule-targeting agents have long been a cornerstone of cancer chemotherapy. This compound represents a new generation of such agents with the added benefit of TME modulation.[1] Derived from the total synthesis of halichondrin, a natural product isolated from the marine sponge Halichondria okadai, this compound has demonstrated potent anti-cancer activity in preclinical models.[1] A Phase I clinical trial in patients with advanced solid tumors has been completed, establishing a recommended dose for further studies.[2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and the surrounding TME.

Inhibition of Microtubule Dynamics

This compound is a potent inhibitor of microtubule dynamics.[4][5] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells.[6]

Modulation of the Tumor Microenvironment

In addition to its direct cytotoxic effects, this compound has been shown to favorably alter the TME.[1][7]

  • Reduction of Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of α-smooth muscle actin (α-SMA)-positive CAFs within the tumor stroma.[1][8] CAFs are known to promote tumor growth, invasion, and therapeutic resistance.

  • Vascular Remodeling: this compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.[1] This vascular normalization may improve the delivery and efficacy of co-administered anti-cancer drugs.

The modulation of the TME is believed to be mediated, at least in part, by the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in CAFs.[8]

Preclinical Data

A substantial body of preclinical evidence supports the anti-cancer potential of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
MCF-7Breast CancerNot explicitly stated, but used in xenograft models

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.[2]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in multiple xenograft and orthotopic animal models.

Animal ModelCancer TypeThis compound DosageOutcome
HSC-2 Xenograft (BALB/c mice)Head and Neck Squamous Cell Carcinoma45-180 µg/kg, i.v.Increased intratumoral microvessel density, enhanced delivery of cetuximab, leading to tumor regression.
FaDu Xenograft (BALB/c mice)Pharyngeal Squamous Cell Carcinoma45-180 µg/kg, i.v.Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes in combination with cetuximab.
MCF-7 XenograftBreast Cancer90 µg/kgIncreased ERα expression in cancer cells, sensitized tumors to fulvestrant.

Table 2: In Vivo Anti-tumor Efficacy of this compound in Preclinical Models.[2][9]

Clinical Data

A first-in-human, open-label, multicenter, dose-escalation Phase I study (NCT03444701) has been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[2][3]

Study Design
  • Population: Patients with advanced solid tumors who had failed standard therapies.

  • Dosing Regimens:

    • Once every 3 weeks (Q3W), intravenous infusion.

    • Once every 2 weeks (Days 1 and 15 of a 28-day cycle; Q2W), intravenous infusion.

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).[3]

Safety and Tolerability
ParameterQ3W RegimenQ2W Regimen
MTD 480 µg/m²300 µg/m²
Most Common TEAEs Leukopenia, neutropenia, lymphopenia, decreased appetite, fatigueLeukopenia, neutropenia, lymphopenia, decreased appetite, fatigue
Grade ≥3 TEAEs 93.3%86.2%

Table 3: Summary of Safety Findings from the Phase I Clinical Trial of this compound.[2][3] TEAEs: Treatment-Emergent Adverse Events.

The study concluded that this compound has a manageable safety profile. The recommended dose for the expansion part of the study was determined to be 480 µg/m² for the Q3W regimen.[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

E7130_TME_MOA cluster_cancer_cell Cancer Cell cluster_caf Cancer-Associated Fibroblast (CAF) TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor binds PI3K PI3K TGF-β Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates α-SMA Expression α-SMA Expression mTOR->α-SMA Expression promotes E7130_target This compound E7130_target->PI3K inhibits Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, FaDu) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 4. Treatment with this compound (i.v. administration) Tumor_Growth->Treatment Data_Collection 5. Tumor Volume Measurement & Body Weight Monitoring Treatment->Data_Collection Endpoint 6. Endpoint Analysis (Tumor Excision, IHC) Data_Collection->Endpoint

References

E7130: A Dual-Action Investigational Agent Targeting Microtubule Dynamics and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically accessible analogue of the marine natural product halichondrin B, emerging as a potent investigational anti-cancer agent with a dual mechanism of action.[1][2] Unlike traditional chemotherapeutics that solely target tumor cell proliferation, this compound exhibits a unique profile by not only inhibiting microtubule dynamics but also by actively remodeling the tumor microenvironment (TME).[2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanistic pathways.

Core Molecular Targets and Mechanism of Action

This compound's anti-cancer activity stems from its ability to interact with two key cellular components:

  • Microtubules: this compound is a potent inhibitor of microtubule dynamics.[3][4] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical apparatus for cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly proliferating cancer cells.[5]

  • Tumor Microenvironment (TME): A distinguishing feature of this compound is its ability to modulate the TME, specifically targeting cancer-associated fibroblasts (CAFs).[4][6] this compound has been shown to reduce the population of α-SMA (alpha-smooth muscle actin)-positive CAFs, which are known to contribute to a tumor-promoting environment.[1][2] Concurrently, it promotes vascular remodeling by increasing the density of CD31-positive endothelial cells, which can enhance the delivery of other therapeutic agents to the tumor.[2][3]

The amelioration of the TME is believed to be a consequence of its primary effect on microtubule dynamics. In fibroblasts, the disruption of the microtubule network by this compound interferes with the formation of focal adhesions. This, in turn, deactivates the TGF-β-induced PI3K/AKT/mTOR signaling pathway, a key pathway involved in the transdifferentiation of fibroblasts into myofibroblast-like CAFs.[1][4]

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cancer Cell LineIC50 (nM)
KPL-4 (Breast Cancer)0.01 - 0.1
OSC-19 (Head and Neck)0.01 - 0.1
FaDu (Head and Neck)0.01 - 0.1
HSC-2 (Head and Neck)0.01 - 0.1

Data represents the concentration range of this compound required to inhibit the proliferation of various cancer cell lines by 50%.[4]

Table 2: In Vivo Dosing of this compound

ModelDosing Regimen
Mouse Xenograft Models45-180 µg/kg (intravenous)
Phase I Clinical Trial (Q3W)270-550 µg/m² (intravenous, every 3 weeks)
Phase I Clinical Trial (Q2W)25-400 µg/m² (intravenous, every 2 weeks)

Summary of this compound doses used in preclinical animal models and human clinical trials.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of experiments used for its characterization.

E7130_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Microtubules Microtubule Network TGFbR->Microtubules Enhances Formation FocalAdhesion Focal Adhesion Formation Microtubules->FocalAdhesion This compound This compound This compound->Microtubules Disrupts PI3K PI3K FocalAdhesion->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Fibroblast Fibroblast mTOR->Fibroblast Induces Transdifferentiation CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF a_SMA α-SMA Expression CAF->a_SMA Tubulin_Polymerization_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tubulin Purified Tubulin (on ice) Mix Add Tubulin, GTP, Buffer, and this compound Tubulin->Mix GTP GTP Solution (on ice) GTP->Mix Buffer Fluorescence Buffer (pre-warmed to 37°C) Buffer->Mix E7130_sol This compound dilutions (in buffer) E7130_sol->Mix Plate 96-well black plate (pre-warmed to 37°C) Incubate Incubate at 37°C in fluorescence plate reader Mix->Incubate Measure Measure fluorescence (e.g., Ex: 360nm, Em: 450nm) every 60s for 60 min Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot IC50 Calculate IC50 Plot->IC50 CAF_CoCulture_Workflow cluster_setup Co-Culture Setup cluster_treatment Treatment cluster_analysis Analysis Fibroblasts Plate Normal Human Fibroblasts CancerCells Add Cancer Cells (e.g., FaDu) Fibroblasts->CancerCells CoCulture Co-culture for 3 days CancerCells->CoCulture AddTGFb Add TGF-β (1 ng/mL) to induce CAF phenotype CoCulture->AddTGFb Addthis compound Treat with this compound (e.g., 0.15 nM) for 48h AddTGFb->Addthis compound FixStain Fix and perform immunofluorescence staining Addthis compound->FixStain Antibodies Primary Antibodies: - α-SMA (fibroblasts) - Pan-cytokeratin (cancer cells) - DAPI (nuclei) FixStain->Antibodies Image Image acquisition (Fluorescence Microscopy) Antibodies->Image Quantify Quantify α-SMA expression in fibroblasts Image->Quantify

References

Methodological & Application

E7130 In Vivo Experimental Protocols in Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a potent microtubule dynamics inhibitor derived from the complex natural product halichondrin B.[1][2] Preclinical studies have revealed its dual mechanism of action: direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment (TME).[2][3][4] this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling, thereby enhancing the efficacy of other anticancer agents.[4][5] These application notes provide detailed protocols for in vivo experiments using this compound in mouse models, based on currently available data, to guide researchers in the evaluation of its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects through two primary mechanisms:

  • Inhibition of Microtubule Dynamics: Like other agents in its class, this compound disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

  • Tumor Microenvironment Modulation:

    • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts (CAFs). This is achieved by disrupting microtubule network formation, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[3][5] The reduction in α-SMA-positive CAFs alleviates the desmoplastic stroma, which can act as a barrier to drug delivery.[3][5]

    • Tumor Vasculature Remodeling: this compound increases the density of CD31-positive endothelial cells within the tumor.[1][2][6] This vascular remodeling is thought to improve blood perfusion and the delivery of co-administered therapeutic agents.[5]

Signaling Pathway

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_signaling Signaling Cascade Cancer Cells Cancer Cells TGF-β TGF-β Cancer Cells->TGF-β secretes Fibroblasts Fibroblasts Microtubule Network Microtubule Network Fibroblasts->Microtubule Network enhances CAFs Cancer-Associated Fibroblasts (CAFs) (α-SMA positive) TGF-β->Fibroblasts activates PI3K/AKT/mTOR PI3K/AKT/mTOR Microtubule Network->PI3K/AKT/mTOR activates PI3K/AKT/mTOR->CAFs This compound This compound This compound->Microtubule Network inhibits

Caption: this compound inhibits TGF-β-induced CAF differentiation by disrupting the microtubule network.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models
Cancer TypeMouse ModelCell Line/PDXThis compound Dose (µg/kg)Administration RouteKey FindingsReference(s)
Head and Neck Squamous Cell Carcinoma (SCCHN)BALB/c nudeFaDu45-180Intravenous (i.v.)Reduced α-SMA-positive CAFs.[5][5]
Head and Neck Squamous Cell Carcinoma (SCCHN)BALB/c nudeHSC-290Intravenous (i.v.)Increased intratumoral microvessel density (MVD); Enhanced cetuximab delivery and anti-tumor effect.[5][5]
Breast CancerNudeMCF-7Not SpecifiedIntravenous (i.v.)Tumor growth inhibition.[7][7]
Breast CancerNudeMDA-MB-231Not SpecifiedIntravenous (i.v.)Tumor growth inhibition.[7][7]
Breast CancerNudeOD-BRE-0438 (PDX)Not SpecifiedIntravenous (i.v.)Tumor growth inhibition.[7][7]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Cell Culture (e.g., FaDu, HSC-2, MCF-7) B 2. Tumor Cell Implantation (Subcutaneous injection into flank of nude mice) A->B C 3. Tumor Growth Monitoring (Measure volume until ~300-500 mm³) B->C D 4. Randomization (Group animals into Vehicle and this compound cohorts) C->D E 5. Drug Administration (Intravenous injection of this compound or Vehicle) D->E F 6. Continued Monitoring (Tumor volume and body weight) E->F G 7. Euthanasia and Tissue Collection (Collect tumors at study endpoint) F->G H 8. Immunohistochemistry (IHC) (Stain for α-SMA, CD31, etc.) G->H I 9. Data Analysis (Tumor growth inhibition, biomarker quantification) H->I

Caption: General experimental workflow for in vivo efficacy studies of this compound in mouse models.

1. Materials

  • Cell Lines: FaDu, HSC-2 (SCCHN), MCF-7, MDA-MB-231 (Breast Cancer)

  • Animals: Female BALB/c nude mice, 6-8 weeks old.

  • This compound: Reconstituted in a suitable vehicle (e.g., saline).

  • Vehicle Control: Saline or other appropriate vehicle.

  • Reagents for Injection: Matrigel (optional, for co-injection with cells).

  • Equipment: Calipers, animal balance, sterile syringes and needles.

2. Procedure

  • Cell Preparation: Culture selected cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Calculate tumor volume (TV) using the formula: TV = (L x W^2) / 2.

  • Randomization: When tumors reach a mean volume of 300-500 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at various doses).[7]

  • Drug Administration: Administer this compound or vehicle via intravenous (tail vein) injection.[5][7] Dosing schedules may vary; a potential schedule is administration on days 0 and 7 of the treatment period.[7]

  • Efficacy Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days for the duration of the study (e.g., 21 days).[7]

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry, while snap-freezing the remainder for other analyses.

Protocol 2: Immunohistochemical Analysis of Tumor Microenvironment Markers

1. Materials

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm).

  • Primary antibodies: Rabbit anti-α-SMA, Rat anti-mouse CD31.

  • Appropriate secondary antibodies.

  • DAB chromogen kit.

  • Hematoxylin counterstain.

  • Microscope and imaging system.

2. Procedure

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against α-SMA or CD31 overnight at 4°C.

  • Secondary Antibody and Detection: Apply the corresponding biotinylated secondary antibody followed by streptavidin-HRP and the DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Image Acquisition and Analysis: Capture images of stained sections and quantify the positive staining area for α-SMA (for CAFs) and the number of CD31-positive vessels (for MVD) using image analysis software.

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound in mouse models of cancer. The dual mechanism of action of this compound, targeting both the tumor cells and the surrounding microenvironment, makes it a promising therapeutic candidate.[2][4] Further studies, particularly those exploring combination therapies, are warranted to fully elucidate its clinical potential.[2][4] Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for E7130 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing E7130, a novel microtubule dynamics inhibitor with tumor microenvironment (TME)-ameliorating properties, in combination with other cancer therapies. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in the design and execution of experiments to evaluate the synergistic potential of this compound.

Introduction to this compound and its Rationale for Combination Therapy

This compound is a synthetic analog of halichondrin B, a potent marine-derived antineoplastic agent. It exerts its anti-cancer effects through a dual mechanism of action:

  • Inhibition of Microtubule Dynamics: Like other tubulin-targeting agents, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]

  • Tumor Microenvironment (TME) Amelioration: Uniquely, this compound remodels the TME to be more favorable for anti-cancer treatment. It achieves this by:

    • Suppressing Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of α-smooth muscle actin (α-SMA)-positive CAFs, which are known to contribute to tumor progression, metastasis, and drug resistance.[1][3][4][5] This effect is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts.

    • Promoting Tumor Vasculature Remodeling: this compound increases the density of CD31-positive endothelial cells, leading to a more normalized tumor vasculature.[3][4][5] This can improve the delivery and efficacy of co-administered therapies.

This dual action provides a strong rationale for combining this compound with other cancer therapies, such as targeted therapies and immune checkpoint inhibitors, to achieve synergistic anti-tumor effects.

Preclinical Data Summary: this compound in Combination with Cetuximab

Preclinical studies have demonstrated a significant synergistic effect when this compound is combined with cetuximab, an epidermal growth factor receptor (EGFR) inhibitor. These studies were conducted in xenograft models of human head and neck squamous cell carcinoma (HNSCC), specifically the FaDu and HSC-2 cell lines.

Table 1: Summary of In Vivo Efficacy of this compound in Combination with Cetuximab

Xenograft ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)p-valueReference
FaDu This compound90 µg/kg, i.v., days 0, 7[6]
Cetuximab1 mg/mouse, i.p., twice weekly[6]
This compound + CetuximabSee individual schedulesProminent Combinational Effect [6]
HSC-2 This compound45-180 µg/kg, i.v.[1]
CetuximabNot specified[1]
This compound + CetuximabSee individual schedulesTumor Regression [1]

Note: Specific TGI percentages and p-values from the primary combination study were not publicly available in the searched literature. The qualitative descriptors "Prominent Combinational Effect" and "Tumor Regression" are based on the cited abstracts.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism by which this compound modulates the TME to enhance the efficacy of combination therapies.

E7130_Mechanism This compound Mechanism of Action in the TME cluster_0 This compound cluster_1 Tumor Microenvironment cluster_2 Cancer-Associated Fibroblast (CAF) cluster_3 Tumor Vasculature cluster_4 Combination Therapy This compound This compound PI3K PI3K This compound->PI3K inhibits Endothelial Endothelial Cells (CD31 positive) This compound->Endothelial promotes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds TGFbR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Myofibroblast Myofibroblast (α-SMA positive) mTOR->Myofibroblast promotes differentiation Chemotherapy Chemotherapy/ Targeted Therapy Myofibroblast->Chemotherapy induces resistance to ImmuneCells Immune Cells Myofibroblast->ImmuneCells suppresses activity of VascularRemodeling Vascular Remodeling (Increased Density) Endothelial->VascularRemodeling VascularRemodeling->Chemotherapy improves delivery of VascularRemodeling->ImmuneCells facilitates infiltration of

Caption: this compound's dual mechanism targeting CAFs and tumor vasculature.

Experimental Workflow for In Vivo Combination Studies

This workflow outlines the key steps for assessing the synergy between this compound and another anti-cancer agent in a xenograft model.

InVivo_Workflow In Vivo Combination Therapy Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Implant human cancer cells (e.g., FaDu, HSC-2) subcutaneously into immunocompromised mice B Randomize mice into four groups: 1. Vehicle Control 2. This compound alone 3. Combination drug alone 4. This compound + Combination drug A->B C Administer treatments based on predetermined dosing schedule B->C D Monitor tumor volume and body weight (e.g., twice weekly) C->D E Euthanize mice at endpoint (e.g., tumor volume > 2000 mm³ or predefined time point) D->E I Calculate Tumor Growth Inhibition (TGI) D->I F Excise tumors for analysis E->F G Immunohistochemistry (α-SMA, CD31) F->G H Western Blot (PI3K/AKT/mTOR pathway) F->H

References

E7130: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and mechanistic profile of E7130, a potent synthetic analog of the marine natural product halichondrin B. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Overview of this compound

This compound is a novel anticancer agent with a dual mechanism of action. It functions as a potent microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[1] Additionally, this compound uniquely modulates the tumor microenvironment (TME) by promoting vascular remodeling and suppressing cancer-associated fibroblasts (CAFs).[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Data sourced from MedChemExpress technical documents.[1]

Table 2: In Vivo Dosage and Administration of this compound in Murine Xenograft Models
Animal ModelTumor TypeRoute of AdministrationVehicleDosage Range (µg/kg)Dosing Schedule
BALB/c miceHSC-2 SCCHN XenograftIntravenous (i.v.)Saline45 - 180Not specified
BALB/c miceFaDu SCCHN XenograftIntravenous (i.v.)Saline45 - 180Not specified
MiceVarious Human Cancer XenograftsIntravenous (i.v.)Saline90, 180Days 0 and 7
MiceFaDu XenograftIntravenous (i.v.)Saline90, 120Not specified

Data compiled from multiple preclinical studies.[1][2]

Signaling Pathway and Mechanism of Action

This compound's impact on the tumor microenvironment is mediated, in part, through the inhibition of the TGF-β signaling pathway. By disrupting microtubule network formation, this compound deactivates the PI3K/AKT/mTOR pathway, which in turn reduces the expression of α-SMA in cancer-associated fibroblasts.[1] This leads to a reduction in the number of immunosuppressive CAFs and a remodeling of the tumor vasculature, characterized by an increase in CD31-positive endothelial cells.[2]

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment TGFb TGF-β Microtubules Microtubule Network TGFb->Microtubules This compound This compound This compound->Microtubules Inhibits VascularRemodeling Vascular Remodeling (↑ CD31+ Endothelial Cells) This compound->VascularRemodeling Promotes PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Microtubules->PI3K_AKT_mTOR Activates a_SMA α-SMA Expression PI3K_AKT_mTOR->a_SMA Promotes CAFs Cancer-Associated Fibroblasts (CAFs) a_SMA->CAFs Leads to

This compound's mechanism in the tumor microenvironment.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cells (e.g., HSC-2, FaDu)

  • Matrigel (optional)

  • This compound

  • Vehicle (Saline)[2]

  • Calipers

  • Syringes and needles

Procedure:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation by diluting it in saline to the desired concentration.

  • Administer this compound intravenously at the predetermined dosage and schedule (e.g., 90 µg/kg on days 0 and 7).[2] The control group should receive an equivalent volume of saline.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 and α-SMA).

InVivo_Workflow start Start cell_implantation Subcutaneous Implantation of Cancer Cells in Mice start->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (i.v.) or Vehicle (Saline) randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring endpoint End of Study: Euthanasia & Tumor Excision monitoring->endpoint analysis Immunohistochemical Analysis (CD31, α-SMA) endpoint->analysis end End analysis->end

Workflow for an in vivo tumor xenograft study.

Formulation for Preclinical Administration

For preclinical in vivo studies, this compound has been administered intravenously.

Vehicle: Saline has been used as a vehicle for the intravenous administration of this compound in preclinical mouse models.[2]

Preparation (General Guidance): Due to the hydrophobic nature of many small molecule drug candidates, careful formulation is critical for successful in vivo delivery. While saline was specified in a key study, if solubility issues arise, a formulation decision tree approach may be necessary. This could involve testing solubility in aqueous buffers with pH adjustments, followed by the addition of co-solvents (e.g., DMSO, PEG400) or surfactants if needed. It is crucial to ensure the final formulation is well-tolerated and does not cause adverse effects.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to determine the therapeutic window of this compound. A dose of 90 µg/kg was identified as one-half of the maximum tolerated dose in mice in one study. Careful monitoring for signs of toxicity, such as weight loss and changes in behavior, is crucial during in vivo experiments.

These application notes and protocols are intended to serve as a starting point for the preclinical evaluation of this compound. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols: Immunohistochemical Analysis of E7130-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a novel microtubule dynamics inhibitor derived from the natural product halichondrin B.[1][2] Beyond its cytotoxic effects on tumor cells, this compound uniquely modulates the tumor microenvironment (TME).[2] Preclinical studies have demonstrated that this compound can induce vascular remodeling and suppress cancer-associated fibroblasts (CAFs), key components of the TME that contribute to tumor progression and therapy resistance.[2] Specifically, this compound has been shown to increase the density of CD31-positive endothelial cells, indicating vascular remodeling, and reduce the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[2]

The anti-CAF activity of this compound is mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β)-induced PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the transdifferentiation of fibroblasts into a myofibroblastic, pro-tumorigenic phenotype characterized by α-SMA expression.

These application notes provide detailed immunohistochemistry (IHC) protocols to assess the pharmacodynamic effects of this compound on tumors, focusing on key biomarkers of its activity: CD31, α-SMA, and the proliferation marker Ki67. Additionally, protocols for assessing the activation status of the TGF-β and PI3K/AKT/mTOR signaling pathways are included.

Data Presentation: Quantitative Analysis of IHC Markers

The following tables present example quantitative data for key IHC markers affected by treatment with microtubule inhibitors that modulate the tumor microenvironment, such as eribulin (B193375), a compound structurally related to this compound. This data is intended to serve as a template for the presentation of results from studies with this compound.

Table 1: Effect of Treatment on Microvessel Density (CD31)

Treatment GroupMean Microvessel Density (vessels/mm²)[3]Standard DeviationFold Change vs. Control
Control11.0[3]± 1.21.0
This compound (low dose)12.1[3]± 6.31.1
This compound (high dose)18.0[3]± 6.41.6

Table 2: Effect of Treatment on Cancer-Associated Fibroblasts (α-SMA)

Treatment GroupMean Density of α-SMA Staining[4]Standard Deviation% Change vs. Control
Control0.0098[4]± 0.00130%
This compound (low dose)0.0122[4]± 0.0002+24.5%
This compound (high dose)0.0144[4]± 0.0002+46.9%

Note: The data presented for α-SMA reflects an increase in staining post-chemotherapy in a different context and is illustrative of how quantitative changes can be presented.

Table 3: Effect of Treatment on Tumor Cell Proliferation (Ki67)

Treatment GroupKi67 Proliferation Index (%)Standard Deviation
Control45.2± 5.8
This compound22.7± 3.1

Note: This is hypothetical data for this compound to illustrate the expected anti-proliferative effect.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action in the Tumor Microenvironment

E7130_Mechanism cluster_TME Tumor Microenvironment This compound This compound mTOR mTOR This compound->mTOR Inhibits Fibroblast Fibroblast This compound->Fibroblast Inhibits Transdifferentiation EndothelialCell Endothelial Cell (CD31 positive) This compound->EndothelialCell Promotes TumorCell Tumor Cell This compound->TumorCell Induces Apoptosis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds PI3K PI3K TGFbR->PI3K Activates AKT AKT PI3K->AKT AKT->mTOR mTOR->Fibroblast Promotes Transdifferentiation CAF Cancer-Associated Fibroblast (CAF) (α-SMA positive) Fibroblast->CAF CAF->TumorCell Supports Growth & Invasion VascularRemodeling Vascular Remodeling EndothelialCell->VascularRemodeling Proliferation Proliferation (Ki67 positive) TumorCell->Proliferation IHC_Workflow cluster_workflow IHC Staining and Analysis Workflow Tissue Tumor Tissue (Control vs. This compound-treated) Fixation Formalin Fixation Paraffin Embedding (FFPE) Tissue->Fixation Sectioning Microtome Sectioning (4-5 µm) Fixation->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD31, anti-α-SMA, anti-Ki67) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Slide Scanning & Digital Imaging Dehydration->Imaging Analysis Quantitative Image Analysis Imaging->Analysis

References

Application Notes and Protocols for E7130 in Tumor Vasculature Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing E7130, a novel microtubule dynamics inhibitor, for studying tumor vasculature remodeling. This compound offers a unique dual mechanism of action, not only targeting cancer cells directly but also modulating the tumor microenvironment (TME), making it a valuable tool for investigating the complex interplay between tumor cells, stromal components, and the vascular network.

Introduction to this compound

This compound is a synthetic analog of the marine natural product halichondrin B.[1] Its primary anticancer activity stems from the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2] Beyond its cytotoxic effects, this compound has been shown to significantly remodel the tumor microenvironment, primarily by suppressing cancer-associated fibroblasts (CAFs) and promoting changes in the tumor vasculature.[3] This dual action presents a compelling rationale for its investigation in cancer therapy, both as a monotherapy and in combination with other agents.

The remodeling of the tumor vasculature by this compound is characterized by an increase in microvessel density (MVD) and an enhanced deposition of collagen IV, a key component of the basement membrane surrounding endothelial cells.[3][4] These changes are associated with improved tumor perfusion and permeability, which can potentially enhance the delivery and efficacy of co-administered therapeutic agents.[3]

Mechanism of Action in the Tumor Microenvironment

This compound's effects on the TME are largely attributed to its ability to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][5] Specifically, this compound has been shown to interfere with the TGF-β-induced transdifferentiation of fibroblasts into α-smooth muscle actin (α-SMA)-positive myofibroblasts, a key characteristic of CAFs.[5] This inhibition is mediated through the downregulation of the PI3K/AKT/mTOR pathway.[5]

The reduction in α-SMA-positive CAFs alleviates the desmoplastic, or dense fibrous, stroma that is often associated with poor prognosis and impaired drug delivery in many cancers.[3] The concurrent vascular remodeling further contributes to a more favorable TME for cancer treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on tumor vasculature remodeling.

Table 1: Preclinical Dosing of this compound in Xenograft Models

Animal ModelTumor TypeThis compound Dose (µg/kg)Administration RouteReference
Athymic Nude MiceMCF-7 (Breast)45, 90, 180Intravenous (i.v.)[3]
Athymic Nude MiceMDA-MB-231 (Breast)45, 90, 180Intravenous (i.v.)[3]
Athymic Nude MiceFaDu (Head & Neck)90, 180Intravenous (i.v.)[3]
Athymic Nude MiceH460 (Lung)90, 180Intravenous (i.v.)[3]

Table 2: Effects of this compound on Tumor Vasculature and Perfusion

ParameterTumor ModelThis compound Dose (µg/kg)ResultReference
Microvessel Density (MVD)H460, MCF-7, FaDu90, 180Increased[3]
Plasma Collagen IV LevelsFaDu120Significantly increased at days 2, 3, and 4[3]
Tumor Perfusion (DCE-MRI AUC)MCF-7180954 ± 124 (this compound) vs. 843 ± 122 (Vehicle)[3]
Water Diffusion (DW-MRI ADC)MCF-71802.11 ± 1.79 times baseline in high ADC areas[3]

Signaling Pathway and Experimental Workflow Diagrams

E7130_Signaling_Pathway TGFb TGF-β PI3K PI3K TGFb->PI3K This compound This compound Microtubules Microtubule Network This compound->Microtubules This compound->PI3K VascRemodel Tumor Vasculature Remodeling This compound->VascRemodel Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CAF α-SMA+ CAF (Myofibroblast) mTOR->CAF Fibroblast Fibroblast Fibroblast->CAF Transdifferentiation

Caption: this compound inhibits the TGF-β/PI3K/AKT/mTOR pathway, suppressing CAF formation and promoting vasculature remodeling.

Experimental_Workflow cluster_preclinical Preclinical Model cluster_analysis Analysis Xenograft Establish Tumor Xenografts (e.g., MCF-7 in nude mice) Treatment Administer this compound (i.v.) (e.g., 180 µg/kg) Xenograft->Treatment MRI Functional Imaging (DCE-MRI, DW-MRI) Treatment->MRI IHC Immunohistochemistry (CD31, Col IV, α-SMA) Treatment->IHC WB Western Blot (pAKT, pS6) Treatment->WB

Caption: Workflow for studying this compound's effect on tumor vasculature remodeling in preclinical models.

Logical_Relationship This compound This compound Treatment CAF_Suppression Suppression of α-SMA+ CAFs This compound->CAF_Suppression Vascular_Remodeling Vascular Remodeling This compound->Vascular_Remodeling Increased_MVD Increased Microvessel Density (CD31+) Vascular_Remodeling->Increased_MVD Increased_ColIV Increased Collagen IV Deposition Vascular_Remodeling->Increased_ColIV Improved_Perfusion Improved Tumor Perfusion & Permeability Increased_MVD->Improved_Perfusion Increased_ColIV->Improved_Perfusion

Caption: Logical relationship of this compound's effects on the tumor microenvironment leading to improved perfusion.

Experimental Protocols

In Vivo Xenograft Model for Studying this compound

This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice to evaluate the in vivo effects of this compound on tumor growth and vasculature.

Materials:

  • MCF-7 human breast cancer cell line

  • Athymic nude mice (female, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO and diluted in saline)[3]

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (TV) using the formula: TV = (L x W^2) / 2.

  • Randomization and Treatment: Once tumors reach a volume of 300-500 mm³, randomize the mice into treatment and control groups (n=6-8 per group).[3][6]

  • Administer this compound intravenously at the desired dose (e.g., 45, 90, or 180 µg/kg) on specified days (e.g., Day 0 and Day 7).[6] Administer the vehicle control to the control group following the same schedule.

  • Endpoint: Continue monitoring tumor growth and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Immunohistochemistry (IHC) for Vasculature Markers

This protocol outlines the staining of tumor tissue sections for key markers of angiogenesis and stromal activation.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Primary Antibodies:

    • Anti-CD31 (PECAM-1) antibody [Clone: SZ31] for mouse tissue (Dianova, #DIA-310) or a suitable rabbit polyclonal for human xenografts (e.g., Abcam, ab124432, 1:1000 dilution).[3]

    • Anti-Collagen IV antibody [Clone: COL-94] (Abcam, ab6311, 1:400 dilution).[7]

    • Anti-alpha Smooth Muscle Actin (α-SMA) antibody [Clone: 1A4] (e.g., Abcam, ab7817, 1 µg/mL).[8]

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash slides and apply DAB substrate until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Image Analysis: Acquire images using a light microscope and quantify MVD (from CD31 staining) and α-SMA positive areas using image analysis software (e.g., ImageJ).

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

This protocol provides a general framework for performing DCE-MRI to assess tumor perfusion and vascular permeability in mouse xenograft models.

Materials:

  • MRI scanner (e.g., 7T or 9.4T small animal MRI)

  • Anesthesia system (e.g., isoflurane)

  • Contrast agent (e.g., Gadodiamide, 0.3 mmol/kg)[9]

  • Tail vein catheter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the MRI scanner. Insert a catheter into the tail vein for contrast agent injection. Monitor vital signs throughout the procedure.

  • Pre-contrast Imaging: Acquire pre-contrast T1-weighted images to establish a baseline.

  • Dynamic Scanning: Begin the dynamic T1-weighted image acquisition sequence. After a few baseline scans, inject the contrast agent as a bolus through the tail vein catheter.

  • Continue acquiring dynamic images for a set period (e.g., 15-20 minutes) to capture the influx and efflux of the contrast agent.

  • Image Analysis: Analyze the dynamic image series using appropriate software. Generate parametric maps of key perfusion parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction) using a pharmacokinetic model (e.g., Tofts model).[9] Calculate the Area Under the Curve (AUC) from the signal intensity-time curve as a semi-quantitative measure of perfusion.

Western Blot for PI3K/AKT/mTOR Pathway Proteins

This protocol describes the detection of phosphorylated AKT (pAKT) and S6 (pS6), downstream effectors of the PI3K/AKT/mTOR pathway, to assess the biochemical effects of this compound.

Materials:

  • Tumor tissue lysates or cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary Antibodies:

    • Phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology, #4060)

    • Total Akt antibody (e.g., Cell Signaling Technology, #9272)

    • Phospho-S6 Ribosomal Protein (Ser235/236) antibody (e.g., Cell Signaling Technology, #2211)

    • Total S6 Ribosomal Protein antibody (e.g., Cell Signaling Technology, #2217)

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction and Quantification: Lyse tumor tissue or cells in ice-cold lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for In Vitro Co-culture Systems to Study E7130's Effect on Cancer-Associated Fibroblasts (CAFs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME) and play a pivotal role in cancer progression, metastasis, and therapeutic resistance. E7130, a synthetic analog of the marine natural product halichondrin B, is a novel microtubule dynamics inhibitor with potent anticancer activity.[1][2][3][4] Beyond its cytotoxic effects on tumor cells, this compound has been shown to uniquely modulate the TME by suppressing CAF activation and function.[1][5][6][7][8][9] These application notes provide detailed protocols for establishing in vitro co-culture systems to investigate the effects of this compound on CAFs, focusing on key signaling pathways and functional readouts.

This compound has been demonstrated to reduce the population of α-smooth muscle actin (α-SMA)-positive CAFs, a key marker of activated, contractile fibroblasts.[1][6][9] This effect is mediated, at least in part, through the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6][10] TGF-β, often secreted by cancer cells, is a potent inducer of the myofibroblastic differentiation of fibroblasts into CAFs.[11][12][13][14] this compound interferes with this process by disrupting microtubule network formation, which is crucial for the downstream activation of the PI3K/AKT/mTOR pathway, ultimately leading to reduced α-SMA expression.[5][6][15][16]

This document outlines protocols for:

  • Isolation and culture of primary CAFs.

  • Establishment of 2D and 3D co-culture models of cancer cells and CAFs.

  • Assays to evaluate the effect of this compound on CAF activation, contractility, and migration.

  • Methods to analyze the impact of this compound on the TGF-β and PI3K/AKT/mTOR signaling pathways.

Data Presentation

Table 1: Summary of this compound's Effects on CAFs in Preclinical Models

ParameterEffect of this compound TreatmentCancer Model(s)Reference(s)
α-SMA Expression DecreasedFaDu, OSC-19, MCF-7, ZR-75-1, MDA-MB-231, EMT-6 xenografts[1][5][6]
Plasma TGF-β1 Levels Decreased in CAF-enriched tumorsFaDu, OSC-19 xenografts[5]
PI3K/AKT/mTOR Pathway Downregulated (p-AKT, pS6)In vitro human fibroblasts[5][6][17]
Tumor Microvessel Density IncreasedHSC-2 SCCHN xenograft[17]
Antitumor Activity Significant tumor volume reductionOD-BRE-0438 breast cancer xenograft[5]

Signaling Pathways and Experimental Workflow

E7130_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules Activates PI3K PI3K Microtubules->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast_Differentiation Myofibroblast Differentiation (α-SMA expression) mTOR->Myofibroblast_Differentiation This compound This compound This compound->Microtubules Inhibits

Figure 1: this compound's Mechanism of Action on CAFs.

Experimental_Workflow cluster_setup I. Co-culture Setup cluster_treatment II. This compound Treatment cluster_analysis III. Analysis Isolate_CAFs Isolate Primary CAFs from Tumor Tissue Culture_Cells Culture Cancer Cells and CAFs Isolate_CAFs->Culture_Cells Setup_CoCulture Set up 2D or 3D Co-culture Culture_Cells->Setup_CoCulture Treat_this compound Treat with this compound (various concentrations) Setup_CoCulture->Treat_this compound Functional_Assays Functional Assays: - α-SMA Staining - Collagen Contraction - Migration Assay Treat_this compound->Functional_Assays Signaling_Analysis Signaling Pathway Analysis: - Western Blot (p-AKT, p-mTOR) - qRT-PCR (TGF-β targets) Treat_this compound->Signaling_Analysis

Figure 2: Experimental Workflow for Studying this compound's Effect on CAFs.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Cancer-Associated Fibroblasts

This protocol describes the isolation of CAFs from fresh tumor tissue using a combination of mechanical and enzymatic digestion.

Materials:

  • Fresh tumor tissue

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Collagenase Type I (1 mg/mL in serum-free DMEM)

  • Hyaluronidase (100 U/mL in serum-free DMEM)

  • DNase I (100 U/mL in serum-free DMEM)

  • 70 µm and 40 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Red Blood Cell Lysis Buffer (optional)

Procedure:

  • Wash the fresh tumor tissue 2-3 times with sterile PBS.

  • Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

  • Transfer the minced tissue to a sterile conical tube containing an enzymatic digestion solution (Collagenase, Hyaluronidase, and DNase I in serum-free DMEM).

  • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Neutralize the enzymatic reaction by adding an equal volume of complete culture medium (DMEM/F-12 with 10% FBS).

  • Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • (Optional) If significant red blood cell contamination is present, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Wash with PBS.

  • Resuspend the cell pellet in complete culture medium and plate in a T75 flask.

  • After 24-48 hours, remove non-adherent cells by washing with PBS. Adherent cells will be enriched for fibroblasts.

  • Culture the primary CAFs in complete medium, passaging at 80-90% confluency. Use cells between passages 2 and 5 for experiments to maintain their phenotype.

Protocol 2: 2D Cancer Cell and CAF Co-culture

This protocol describes a direct co-culture method where cancer cells and CAFs are grown in the same culture dish.

Materials:

  • Cancer cell line of interest

  • Primary CAFs (from Protocol 1)

  • Complete culture medium for both cell types (or a 1:1 mixture)

  • 6-well or 24-well culture plates

Procedure:

  • Seed CAFs into the culture plates at a density that will result in 50-60% confluency after 24 hours.

  • Allow the CAFs to adhere overnight.

  • The next day, seed the cancer cells directly onto the CAF monolayer at a desired ratio (e.g., 1:1 or 1:2 cancer cells to CAFs).

  • Co-culture the cells for 24-72 hours to allow for cell-cell interactions to establish.

  • After the initial co-culture period, treat the cells with this compound at various concentrations (e.g., 0.1 nM, 1 nM, 10 nM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Proceed with downstream analyses such as immunofluorescence staining or protein/RNA extraction.

Protocol 3: 3D Spheroid Co-culture

This protocol describes the formation of 3D co-culture spheroids using the hanging drop method.

Materials:

  • Cancer cell line of interest

  • Primary CAFs

  • Complete culture medium

  • Non-adherent round-bottom 96-well plates or petri dish lids for hanging drops

  • PBS

Procedure:

  • Prepare a single-cell suspension of cancer cells and CAFs in complete culture medium at a desired ratio (e.g., 1:1). The total cell concentration should be around 1 x 10⁵ cells/mL.

  • For the hanging drop method, pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.

  • Invert the lid and place it over a petri dish containing PBS to maintain humidity.

  • Incubate at 37°C for 48-72 hours to allow for spheroid formation.

  • Gently harvest the spheroids by washing them from the lid with complete medium.

  • Transfer the spheroids to a non-adherent plate and treat with this compound at various concentrations for the desired duration.

  • Analyze the spheroids for changes in morphology, size, and protein/gene expression.

Protocol 4: Immunofluorescence Staining for α-SMA

This protocol is for visualizing the expression and localization of the CAF activation marker α-SMA.

Materials:

  • Co-cultures grown on glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: anti-α-SMA

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • After this compound treatment, wash the cells twice with cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-α-SMA antibody (diluted in blocking buffer) overnight at 4°C.

  • The next day, wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Protocol 5: Collagen Contraction Assay

This assay measures the contractility of CAFs, a key functional characteristic that is often reduced by this compound.

Materials:

  • CAFs

  • Collagen Type I, rat tail

  • 5x DMEM

  • Sterile 1M NaOH

  • 24-well culture plates

  • Sterile spatula

Procedure:

  • Prepare a cell suspension of CAFs in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

  • On ice, mix the following to prepare the collagen gel solution: 8 parts Collagen Type I, 1 part 5x DMEM, and 1 part cell suspension.

  • Neutralize the solution by adding 1M NaOH dropwise until the color changes to a faint pink.

  • Quickly pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

  • Incubate at 37°C for 1 hour to allow the gel to polymerize.

  • Gently add 1 mL of complete medium containing the desired concentrations of this compound or vehicle control on top of each gel.

  • Using a sterile spatula, gently detach the edges of the collagen gel from the sides of the well.

  • Incubate at 37°C and monitor the contraction of the gel over 24-72 hours.

  • Capture images of the gels at different time points and measure the diameter. The degree of contraction can be calculated as the percentage decrease in gel area.

Protocol 6: Transwell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of CAFs.

Materials:

  • CAFs

  • Cancer cells (as a source of chemoattractants)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium with 10% FBS (as a chemoattractant)

  • Cotton swabs

  • Crystal Violet staining solution

Procedure:

  • Seed cancer cells in the lower chamber of a 24-well plate with complete medium and allow them to adhere overnight. This will serve as the source of chemoattractants. Alternatively, use medium with 10% FBS as the chemoattractant.

  • Harvest CAFs and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Pre-treat the CAFs with this compound or vehicle for 1-2 hours.

  • Add 100 µL of the CAF suspension to the upper chamber of the Transwell inserts.

  • Place the inserts into the wells containing the cancer cells or chemoattractant medium.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with 4% PFA for 15 minutes.

  • Stain the migrated cells with Crystal Violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Protocol 7: Western Blot for p-AKT and p-mTOR

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Co-culture cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • After this compound treatment, lyse the co-cultures in RIPA buffer on ice.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each sample using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the total protein and loading control.

Conclusion

The provided protocols offer a comprehensive framework for investigating the effects of this compound on CAFs within an in vitro co-culture setting. By utilizing these methods, researchers can elucidate the molecular mechanisms by which this compound modulates the tumor microenvironment, providing valuable insights for its clinical development and potential combination therapies. Careful optimization of cell densities, co-culture duration, and this compound concentrations will be necessary for specific cancer cell lines and primary CAF isolates.

References

Application Note: Quantitative Determination of E7130 in Plasma by UHPLC-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

E7130 is a novel, synthetically produced microtubule inhibitor with potent anticancer activity. As a derivative of the natural product halichondrin B, this compound exerts its effect by disrupting microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to ameliorate the tumor microenvironment.[1][2] Given its high potency, preclinical and clinical studies require highly sensitive and robust analytical methods to accurately quantify its concentration in biological matrices such as plasma.[1] This application note provides a detailed protocol for the determination of this compound concentration in plasma using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), a method demonstrated to be effective for this purpose.[1][3]

Principle of the Method

This method utilizes protein precipitation to extract this compound from plasma samples. The prepared samples are then subjected to chromatographic separation using UHPLC, followed by detection and quantification using a high-resolution mass spectrometer. This approach offers high sensitivity, selectivity, and accuracy for the measurement of this compound in a small plasma volume.[1]

Quantitative Data Summary

The following tables summarize the key quantitative performance characteristics of the described UHPLC-HRMS method for the analysis of this compound in plasma.[1]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.2 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL

Table 2: Precision and Accuracy

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.2< 6.7< 5.988.5 - 100.092.5 - 98.5
Low QC0.6< 4.8< 3.995.8 - 101.798.3 - 100.0
Mid QC10< 2.8< 2.197.0 - 101.098.8 - 99.4
High QC80< 2.2< 1.898.1 - 100.699.1 - 99.6

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Ultrapure water

  • Control plasma (e.g., mouse, human)

Instrumentation
  • UHPLC system (e.g., Waters ACQUITY UPLC)

  • High-Resolution Mass Spectrometer (e.g., Thermo Fisher Q Exactive)

  • Chromatographic column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma sample.

  • Add 50 µL of internal standard solution (prepared in an appropriate solvent like acetonitrile).

  • Add 150 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UHPLC-HRMS analysis.

UHPLC-HRMS Conditions
  • Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water[1]

  • Mobile Phase B: Methanol[1]

  • Flow Rate: 0.5 mL/min[1]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.095
2.095
2.15
3.05
  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Operated in positive ion mode.

  • Data Acquisition: Full scan mode with a resolution of 70,000.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (10 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant uhplc UHPLC Separation supernatant->uhplc hrms HRMS Detection uhplc->hrms data_processing Data Processing & Quantification hrms->data_processing

Caption: Experimental workflow for the analysis of this compound in plasma.

signaling_pathway cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Inhibits Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes & Protocols: The Use of E7130 in Orthotopic Transplantation Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of E7130, a potent anti-cancer agent, and its application in preclinical orthotopic transplantation mouse models. The document includes a summary of its mechanism of action, quantitative data from in vivo studies, and detailed experimental protocols to guide researchers in designing their own studies.

Application Notes

Introduction to this compound

This compound is a synthetically produced analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1][2] Due to the limited supply from natural sources and the intricate chemical structure of halichondrin B, its development as a therapeutic agent was historically hindered.[1] A landmark achievement in total synthesis by a collaboration between Harvard University and Eisai has made sufficient quantities of this compound available for rigorous preclinical and clinical investigation.[3][4] this compound is a novel microtubule dynamics inhibitor with potent cytotoxic effects against cancer cells.[2][5] More significantly, it uniquely modulates the tumor microenvironment (TME), setting it apart from other microtubule-targeting agents.[3][6]

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • Direct Cytotoxicity via Microtubule Inhibition: Like other halichondrins, this compound inhibits microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3][5][7] It demonstrates potent anti-proliferative activity in the nanomolar range against various cancer cell lines.[7]

  • Tumor Microenvironment (TME) Modulation: this compound uniquely ameliorates the tumor-promoting microenvironment.[1][5][8] Preclinical studies have shown that this compound can:

    • Reduce Cancer-Associated Fibroblasts (CAFs): It decreases the population of alpha-smooth muscle actin (α-SMA)-positive CAFs.[3][5][8] These cells are known to contribute to a dense stromal environment that promotes tumor growth and drug resistance.

    • Promote Vascular Remodeling: this compound increases the density of CD31-positive intratumoral endothelial cells, suggesting a remodeling of the tumor vasculature.[1][3][8] This may improve the delivery and efficacy of co-administered therapies.[7]

Signaling Pathway

This compound exerts its effects on CAFs by interfering with the TGF-β signaling pathway. TGF-β, often secreted by cancer cells, induces the transdifferentiation of normal fibroblasts into tumor-promoting myofibroblasts (α-SMA-positive CAFs). This compound disrupts the microtubule network formation necessary for focal adhesion assembly, which in turn deactivates the downstream PI3K/AKT/mTOR signaling pathway that is crucial for this transdifferentiation.[7][8][9]

E7130_Signaling_Pathway TGF_beta TGF-β Microtubules Microtubule Network Formation TGF_beta->Microtubules Focal_Adhesion Focal Adhesion Assembly Microtubules->Focal_Adhesion PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Focal_Adhesion->PI3K_AKT_mTOR a_SMA α-SMA Expression (CAF Activation) PI3K_AKT_mTOR->a_SMA This compound This compound This compound->Microtubules

Caption: this compound inhibits the TGF-β-induced activation of CAFs via microtubule disruption.

Application in Orthotopic Transplantation Mouse Models

Orthotopic transplantation models, where human cancer cells are implanted into the corresponding organ in an immunodeficient mouse, provide a more clinically relevant environment for studying cancer progression and evaluating therapies compared to subcutaneous models.[10][11] This approach allows for the investigation of tumor-stroma interactions, metastasis, and the impact of the TME on drug efficacy.[10][12]

This compound has been evaluated in human cancer cell line orthotopic transplantation mouse models, demonstrating its potent in vivo anticancer activities and its unique effects on the TME.[5] These models are crucial for validating its dual mechanism of action in a setting that better mimics human disease.[11]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft mouse models.

Table 1: In Vitro Anti-proliferative Efficacy of this compound

Cell Line Cancer Type IC50 (nM)
KPL-4 Breast Cancer 0.01 - 0.1
OSC-19 Head and Neck (SCCHN) 0.01 - 0.1
FaDu Head and Neck (SCCHN) 0.01 - 0.1
HSC-2 Head and Neck (SCCHN) 0.01 - 0.1

Data sourced from MedChemExpress.[7]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Mouse Model Cancer Type This compound Dose (µg/kg, i.v.) Key Findings
BALB/c mice HSC-2 SCCHN Xenograft 45-180 Increased intratumoral microvessel density (MVD).
Enhanced delivery and efficacy of cetuximab (CTX).
Increased survival rate in combination with CTX.
BALB/c mice FaDu SCCHN Xenograft 45-180 Reduced α-SMA-positive CAFs in combination with CTX.

Data summarized from preclinical studies.[7]

Experimental Protocols

Protocol: Orthotopic Pancreatic Cancer Mouse Model

This protocol is a representative example for establishing an orthotopic pancreatic cancer model. It should be adapted based on the specific cell line and research objectives.

Materials:

  • Human pancreatic cancer cells (e.g., AsPC-1, SUIT-2) cultured in appropriate media.[13][14]

  • Matrigel® Basement Membrane Matrix.

  • Immunodeficient mice (e.g., SCID, NSG), 5-6 weeks old.[15]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Surgical tools, sterile drapes, sutures.

  • Ultrasound imaging system (optional, for guided injection).[16]

Procedure:

  • Cell Preparation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Wash cells twice with sterile, serum-free medium or PBS.

    • Resuspend the cell pellet to a final concentration of 1-2 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep on ice to prevent solidification.[13]

    • Load 50 µL of the cell suspension into a sterile 29-gauge syringe.[17]

  • Surgical Procedure:

    • Anesthetize the mouse and confirm the lack of a pedal reflex.

    • Place the mouse in a supine position on a heated surgical board.[16]

    • Depilate and sterilize the upper left abdominal quadrant.

    • Make a small (~1 cm) incision through the skin and peritoneum to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the tail of the pancreas.

    • Carefully inject the 50 µL cell suspension into the pancreatic tail. A small bubble should form at the injection site.[16]

    • Hold the needle in place for 30-60 seconds to prevent leakage.

    • Return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal wall and skin with sutures or surgical staples.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice daily for signs of distress, infection, or tumor burden (e.g., weight loss, abdominal distention).

    • Tumor growth can be monitored via palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-tagged cells).[12]

Protocol: In Vivo Administration and Efficacy Study of this compound

This protocol outlines a general workflow for an in vivo efficacy study using an established orthotopic model.

E7130_In_Vivo_Workflow Start Establish Orthotopic Tumor Model Monitor Monitor Tumor Growth (e.g., Imaging, Calipers) Start->Monitor Randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-200 mm³) Monitor->Randomize Treat Administer Treatment (this compound or Vehicle) Randomize->Treat Data Collect Data: - Tumor Volume - Body Weight - Survival Treat->Data Repeat per Dosing Schedule Data->Treat Endpoint Endpoint Analysis: - Necropsy - Histology (α-SMA, CD31) - Biomarker Analysis Data->Endpoint

Caption: Experimental workflow for an this compound in vivo study in orthotopic mouse models.

Procedure:

  • Model Establishment: Establish orthotopic tumors as described in Protocol 3.1.

  • Tumor Monitoring and Randomization:

    • Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment cohorts (e.g., Vehicle Control, this compound low dose, this compound high dose).[9]

  • Drug Preparation and Administration:

    • This compound is typically supplied as a solution in DMSO.[9]

    • Immediately before use, dilute the this compound stock solution in sterile saline for injection.[9]

    • Administer this compound intravenously (i.v.) via the tail vein. Doses in preclinical models have ranged from 45 to 180 µg/kg.[7]

    • The dosing schedule can vary; a Phase I human trial used both 3-week and 2-week cycles.[18] A representative preclinical schedule might be twice weekly injections.

  • Efficacy Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Monitor mice for clinical signs and overall health.

    • The primary endpoint is typically tumor growth inhibition or regression. Survival can be a secondary endpoint.

  • Endpoint Analysis:

    • At the end of the study (or when humane endpoints are reached), euthanize the mice.

    • Excise the primary tumor and any metastatic lesions.

    • Fix tissues in formalin and embed in paraffin (B1166041) for histological analysis (e.g., H&E, immunohistochemistry for α-SMA and CD31) to assess the impact on the TME.[5][8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming E7t130 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with E7130 in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent microtubule dynamics inhibitor and a tumor microenvironment ameliorator with significant potential in cancer research.[1][2][3][4] Like many complex small molecules, this compound has poor aqueous solubility, which can lead to precipitation in experimental buffers. This can result in inaccurate compound concentrations and unreliable experimental outcomes.[5][6][7]

Q2: What is the recommended starting solvent for this compound?

A2: Based on preclinical studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[8] For in vivo administration, a common practice is to dissolve this compound in DMSO and then dilute it with saline.[8]

Q3: I observed precipitation when diluting my this compound DMSO stock into an aqueous buffer. What is the likely cause?

A3: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The organic solvent concentration is not high enough in the final solution to maintain the solubility of the compound at that specific concentration.

Q4: What is the general mechanism of action of this compound?

A4: this compound functions as a microtubule dynamics inhibitor by binding to tubulin and preventing its polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase.[9] Additionally, this compound ameliorates the tumor microenvironment by reducing cancer-associated fibroblasts (CAFs) and promoting vascular remodeling.[1][2][3][4] It has been shown to inhibit the TGF-β-induced PI3K/AKT/mTOR pathway.[2][8]

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering precipitation or solubility issues with this compound in your experimental buffer, follow this step-by-step troubleshooting guide.

Issue 1: Precipitation upon dilution of DMSO stock solution.

This is the most common issue. The following workflow will help you systematically address it.

G start Start: this compound Precipitation Issue step1 Step 1: Optimize Dilution Technique start->step1 step2 Step 2: Adjust Buffer Composition step1->step2 If precipitation persists step3 Step 3: Employ Solubility Enhancers step2->step3 If precipitation persists step4 Step 4: Determine Empirical Solubility step3->step4 If further optimization is needed end_node End: this compound Solubilized step4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Step 1: Optimize the Dilution Technique

  • Serial Dilution: Instead of a single-step dilution, perform a serial dilution of your DMSO stock. This gradual reduction in DMSO concentration can help prevent the compound from crashing out.

  • Rapid Mixing: When adding the this compound stock to the aqueous buffer, ensure rapid and continuous mixing. Vortexing the buffer while slowly adding the stock solution can improve dispersion.

Step 2: Adjust the Final Buffer Composition

The solubility of this compound can be influenced by the pH and composition of your experimental buffer.

  • pH Adjustment: The ionization state of a compound can significantly affect its solubility. Experiment with adjusting the pH of your buffer within a range that is compatible with your assay.

  • Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.

Illustrative Co-solvent Screening Data

Co-solvent (5% v/v in PBS, pH 7.4)Visual Observation of 10 µM this compound
NonePrecipitation observed
EthanolSlight haze
Propylene GlycolClear solution
Polyethylene Glycol 400 (PEG-400)Clear solution

Step 3: Employ Solubility Enhancers

If optimizing the dilution and buffer composition is insufficient, consider using solubility-enhancing excipients.

  • Surfactants: Low concentrations of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.

Illustrative Solubility Enhancer Screening Data

Enhancer in PBS (pH 7.4)Visual Observation of 10 µM this compound
NonePrecipitation observed
0.01% Tween-80Clear solution
0.01% Pluronic F-68Clear solution
1% (w/v) HP-β-CDClear solution

Step 4: Determine the Empirical Solubility Limit

It is crucial to determine the approximate solubility of this compound in your final optimized buffer to ensure you are working with a true solution.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a method to determine the approximate kinetic solubility of this compound in a buffer of interest.

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock into the aqueous buffer to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Visual Inspection: Visually inspect each well for the presence of a precipitate. The highest concentration that remains a clear solution is the approximate kinetic solubility.

  • Quantitative Analysis (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of soluble this compound using a suitable analytical method such as HPLC-UV.

Protocol 2: Screening for Optimal Buffer pH
  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0). Use buffers whose pKa is close to the desired pH.

  • Add Compound: Add an excess amount of solid this compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separate and Measure: Filter or centrifuge the samples to remove undissolved solid. Measure the concentration of the solubilized this compound in the filtrate or supernatant using a validated analytical method.

  • Plot Results: Plot solubility versus pH to determine the optimal pH range for your experiment.

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway in Cancer-Associated Fibroblasts (CAFs)

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network Formation TGFbR->Microtubules PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation (α-SMA expression) mTOR->Myofibroblast This compound This compound This compound->Microtubules

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.

Experimental Workflow for Solubility Enhancement

G start Start: Poor this compound Solubility prep_stock Prepare High Conc. DMSO Stock start->prep_stock dilution Dilute into Aqueous Buffer prep_stock->dilution check_precipitate Precipitate? dilution->check_precipitate optimize_dilution Optimize Dilution (Serial, Rapid Mixing) check_precipitate->optimize_dilution Yes validate Validate in Assay (Vehicle Controls) check_precipitate->validate No adjust_buffer Adjust Buffer (pH, Co-solvents) optimize_dilution->adjust_buffer add_enhancers Add Enhancers (Surfactants, Cyclodextrins) adjust_buffer->add_enhancers add_enhancers->validate end_node End: Soluble this compound Solution validate->end_node

Caption: Workflow for improving this compound solubility in experiments.

References

E7130 Technical Support Center: Optimizing Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing E7130, a novel microtubule inhibitor with capabilities to ameliorate the tumor microenvironment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research, with a focus on optimizing dosage to minimize off-target effects.

Troubleshooting Guides & FAQs

General Dosing and Administration

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule dynamics inhibitor.[1] It also ameliorates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.[1] this compound has been shown to inhibit TGF-β-induced myofibroblast transdifferentiation, which is associated with the deactivation of the PI3K/AKT/mTOR pathway.[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?

A2: In preclinical mouse models of squamous cell carcinoma, intravenous (i.v.) administration of this compound at doses ranging from 45 to 180 μg/kg has been shown to be effective.[1] A dose of 90 µg/kg, which is half the maximum tolerated dose in mice, demonstrated a significant combinatorial effect with cetuximab.

Q3: What are the established Maximum Tolerated Doses (MTDs) in humans?

A3: In the first-in-human, dose-escalation clinical trial (NCT03444701), the MTDs for this compound were determined to be:

  • 480 μg/m² when administered intravenously once every 3 weeks (Q3W).[2][3]

  • 300 μg/m² when administered intravenously on days 1 and 15 of a 28-day cycle (Q2W).[2][3]

Managing Off-Target Effects

Q4: What are the most common off-target effects or adverse events associated with this compound?

A4: Based on the Phase 1 clinical trial, treatment-emergent adverse events (TEAEs) occurred in all patients. The most frequently reported TEAE was leukopenia , observed in 78.6% of patients.[2][3] High-grade (Grade 3-4) TEAEs were also common, occurring in 93.3% of patients in the Q3W dosing group and 86.2% in the Q2W group.[2][3]

Q5: How can I manage leukopenia during my experiments?

A5: While specific management guidelines for this compound-induced leukopenia are still under investigation, general principles for managing chemotherapy-induced leukopenia can be applied. These include:

  • Dose Reduction: If significant leukopenia is observed, consider reducing the dose of this compound in subsequent administrations.

  • Dosing Schedule Modification: Altering the dosing schedule, for instance from a Q2W to a Q3W regimen, may allow for hematopoietic recovery.

  • Supportive Care: In clinical settings, the use of granulocyte colony-stimulating factors (G-CSFs) may be considered to stimulate white blood cell production.

  • Monitoring: Closely monitor complete blood counts (CBCs) throughout the experimental period.

Q6: Are there other significant adverse events I should be aware of?

A6: The publicly available data from the Phase 1 trial primarily highlights leukopenia. For a more comprehensive understanding of all potential off-target effects, it is recommended to consult the full study publication or the investigator's brochure for this compound when it becomes available.

Data Presentation

Table 1: Preclinical Efficacy of this compound
Cell LineIC50 (nM)Animal ModelDosing (i.v.)Key FindingsReference
KPL-4, OSC-19, FaDu, HSC-20.01 - 0.1HSC-2 SCCHN xenograft BALB/c mice45-180 μg/kgIncreased intratumoral microvessel density, increased delivery of cetuximab, tumor regression.[1]
FaDu SCCHN xenograft BALB/c miceNot specifiedFaDu SCCHN xenograft BALB/c mice45-180 μg/kgReduced α-SMA-positive CAFs.[1]
Table 2: Clinical Dosage and Key Adverse Events of this compound (NCT03444701)
Dosing ScheduleMaximum Tolerated Dose (MTD)Most Common TEAE (All Grades)Incidence of Grade 3-4 TEAEsReference
Once every 3 weeks (Q3W)480 μg/m²Leukopenia (78.6% overall)93.3%[2][3]
Days 1 & 15 of 28-day cycle (Q2W)300 μg/m²Leukopenia (78.6% overall)86.2%[2][3]

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., KPL-4, OSC-19, FaDu, or HSC-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HSC-2 or FaDu) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound intravenously at the desired doses and schedule. The control group should receive a vehicle control.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for α-SMA and CD31).

Mandatory Visualizations

E7130_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules Induces Formation PI3K PI3K Microtubules->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast Myofibroblast Transdifferentiation mTOR->Myofibroblast This compound This compound This compound->Microtubules Disrupts

Caption: this compound signaling pathway in cancer-associated fibroblasts.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Studies (e.g., Cell Viability Assays) in_vivo In Vivo Animal Studies (e.g., Xenograft Models) in_vitro->in_vivo dose_range Determine Preliminary Efficacy and Dose Range in_vivo->dose_range phase1 Phase 1 Dose Escalation (Determine MTD and Safety) dose_range->phase1 dose_optimization Dosage Optimization (Balance Efficacy and Toxicity) phase1->dose_optimization phase2_3 Phase 2/3 Trials (Confirm Efficacy and Safety) dose_optimization->phase2_3

Caption: Experimental workflow for this compound dosage determination.

Dose_Response_Relationship Dose This compound Dosage Efficacy On-Target Efficacy (e.g., Tumor Regression) Dose->Efficacy Increases Toxicity Off-Target Effects (e.g., Leukopenia) Dose->Toxicity Increases TherapeuticWindow Optimal Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: Relationship between this compound dose, efficacy, and toxicity.

References

Troubleshooting inconsistent results in E7130 cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in cell viability assays involving the microtubule inhibitor, E7130.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it impact cell viability?

This compound is a potent microtubule inhibitor and a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[1][2] Its primary mechanism of action involves the inhibition of microtubule dynamics, which is crucial for cell division.[3] By disrupting the formation and function of the mitotic spindle, this compound arrests cells in the M-phase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[4]

Beyond its direct impact on cancer cells, this compound is also known to ameliorate the tumor microenvironment. It can suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[3] Furthermore, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[5][6]

Q2: Which cell viability assays are recommended for use with this compound?

Standard colorimetric and luminescence-based assays are suitable for assessing the effects of this compound on cell viability. The most commonly used include:

  • MTT/MTS Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[7]

Q3: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent but is typically in the low nanomolar range. The table below summarizes reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1

Note: IC50 values can vary between experiments and laboratories due to differences in experimental conditions such as cell density, passage number, and incubation time.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a common source of variability.

  • Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and the test compound, affecting cell growth and viability.

  • Compound Precipitation: this compound, if not properly dissolved, may precipitate out of solution, leading to inconsistent concentrations across the plate.

Suggested Solutions:

  • Optimize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting steps.

  • Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Ensure Compound Solubility: Visually inspect the wells after adding this compound to check for any precipitation. If solubility is a concern, consider preparing the stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before further dilution in culture medium.

Issue 2: Discrepancy Between Expected and Observed Cytotoxicity

Possible Causes:

  • Suboptimal Compound Concentration Range: The tested concentrations of this compound may be too high or too low to generate a complete dose-response curve.

  • Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to microtubule inhibitors.[8]

  • Assay Interference: The chemical properties of this compound or its solvent could potentially interfere with the assay chemistry. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.[9]

Suggested Solutions:

  • Optimize Concentration Range: Test a broad range of this compound concentrations, spanning several orders of magnitude (e.g., from picomolar to micromolar), to determine the optimal range for your specific cell line.

  • Confirm Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to microtubule inhibitors to validate the activity of your this compound stock.

  • Control for Assay Interference:

    • For MTT assays: Run a control plate without cells, containing only media and the various concentrations of this compound, to see if the compound directly reduces MTT.

    • For CellTiter-Glo assays: While less common, some compounds can inhibit the luciferase enzyme. A control experiment with a known amount of ATP can assess this potential interference.

Issue 3: Inconsistent Results with MTT Assays

Possible Causes:

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced in the MTT assay must be fully dissolved for accurate absorbance readings.

  • Interference from Phenol (B47542) Red: The phenol red in some culture media can interfere with the absorbance reading of the formazan product.

  • Changes in Cell Metabolism: Microtubule inhibitors like this compound can alter cellular metabolism, which can affect the rate of MTT reduction independent of cell death.[9]

Suggested Solutions:

  • Ensure Complete Solubilization: After the incubation with MTT, ensure thorough mixing of the solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) in each well. Pipetting up and down can aid in dissolution.

  • Use Phenol Red-Free Medium: If significant interference is suspected, consider using a phenol red-free medium for the duration of the assay.

  • Consider Alternative Assays: If metabolic effects are a concern, consider complementing the MTT assay with a different type of viability assay that measures a different cellular parameter, such as ATP content (CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a cytotoxicity assay measuring LDH release).

Issue 4: Inconsistent Results with CellTiter-Glo Assays

Possible Causes:

  • Suboptimal Reagent Performance: Improper storage or handling of the CellTiter-Glo® reagent can lead to a loss of activity.

  • Incomplete Cell Lysis: For the luciferase to react with the intracellular ATP, the cells must be completely lysed.

  • Temperature Gradients: Variations in temperature across the assay plate can affect the kinetics of the luciferase reaction, leading to inconsistent readings.

Suggested Solutions:

  • Proper Reagent Handling: Store the CellTiter-Glo® reagent according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Ensure Complete Lysis: After adding the CellTiter-Glo® reagent, mix the plate on an orbital shaker for a few minutes to ensure complete cell lysis.

  • Temperature Equilibration: Allow the assay plate to equilibrate to room temperature for at least 30 minutes before adding the reagent and before reading the luminescence.

Experimental Protocols

MTT Cell Viability Assay Protocol (96-well plate)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

  • Absorbance Reading: Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol (96-well opaque plate)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired volume of the this compound dilutions to the wells. Include a vehicle control. Incubate for the desired treatment period.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

Visualizations

E7130_Signaling_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules inhibits PI3K PI3K This compound->PI3K inhibits Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest TGF_beta TGF-β TGF_beta->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound signaling pathway.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results in Cell Viability Assay Check_Seeding Verify Cell Seeding Consistency Inconsistent_Results->Check_Seeding Check_Edge_Effects Assess for Edge Effects Inconsistent_Results->Check_Edge_Effects Check_Compound Check Compound Solubility & Stability Inconsistent_Results->Check_Compound Check_Assay Evaluate for Assay-Specific Issues Inconsistent_Results->Check_Assay Optimize_Protocol Optimize Assay Protocol Check_Seeding->Optimize_Protocol Check_Edge_Effects->Optimize_Protocol Check_Compound->Optimize_Protocol MTT_Issues MTT: Formazan Solubilization, Metabolic Interference Check_Assay->MTT_Issues CTG_Issues CellTiter-Glo: Reagent Activity, Cell Lysis, Temperature Check_Assay->CTG_Issues MTT_Issues->Optimize_Protocol CTG_Issues->Optimize_Protocol Consistent_Results Consistent and Reliable Data Optimize_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Improving the In Vivo Delivery of E7130 to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E7130. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to solid tumors in vivo. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent microtubule inhibitor derived from the natural product halichondrin B.[1][2][3] Its primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4] Uniquely, this compound also remodels the tumor microenvironment (TME).[1][5] It has been shown to increase the density of intratumoral blood vessels (vascular remodeling) and reduce the number of cancer-associated fibroblasts (CAFs).[1][5][6] This dual action not only directly targets cancer cells but also improves the delivery and efficacy of co-administered therapies.[4]

Q2: What is the recommended vehicle for in vivo administration of this compound in preclinical models?

A2: In published preclinical studies using xenograft models in mice, this compound was administered intravenously (IV) with saline as the vehicle.[7] This is a simple, physiologically compatible vehicle that is a good starting point for your in vivo experiments.

Q3: What are the typical dosages of this compound used in mouse models of solid tumors?

A3: Preclinical studies in mice have reported effective doses in the range of 45 to 180 µg/kg , administered intravenously.[4][6] A dose of 90 µg/kg has been noted as half the maximum tolerated dose in mice and has shown significant combinatorial effects with other agents like cetuximab.[8]

Q4: How does this compound affect the tumor microenvironment to improve drug delivery?

A4: this compound improves the TME through two main actions:

  • Vascular Remodeling: It increases the density of CD31-positive endothelial cells, which are markers for blood vessels, within the tumor.[1][6] This can enhance blood flow and the delivery of systemically administered agents.

  • Suppression of Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[1][6] CAFs contribute to the dense extracellular matrix and high interstitial fluid pressure in tumors, which are significant barriers to drug penetration. By reducing CAFs, this compound can help to "normalize" the tumor stroma and improve drug access to cancer cells.

Q5: What are the known signaling pathways affected by this compound in the context of the tumor microenvironment?

A5: In CAFs, this compound has been shown to inhibit the TGF-β-induced activation of the PI3K/AKT/mTOR pathway.[4] This pathway is crucial for the transdifferentiation of fibroblasts into a myofibroblast-like phenotype, which is characteristic of tumor-promoting CAFs.

Troubleshooting In Vivo Delivery of this compound

This guide addresses potential issues you may encounter during the intravenous administration of this compound in animal models.

Problem Possible Cause Recommended Solution
Precipitation of this compound during formulation or upon injection Although saline is the reported vehicle, high concentrations of this compound, which is a complex molecule, may have limited aqueous solubility.1. Ensure Complete Dissolution: Start by dissolving this compound in a small amount of a co-solvent like DMSO before diluting with saline. Keep the final DMSO concentration as low as possible (ideally <5-10%) to avoid toxicity. 2. Gentle Warming and Sonication: If precipitation occurs in the final saline formulation, gentle warming (to 37°C) or brief sonication may help to redissolve the compound. Always inspect the solution for clarity before injection. 3. Prepare Fresh: Prepare the formulation immediately before use to minimize the risk of precipitation over time.
Inconsistent tumor growth inhibition between animals This could be due to inaccurate dosing, variability in tumor establishment, or issues with the formulation.1. Accurate Dosing: Ensure precise calculation of the dose based on individual animal body weight. Use calibrated pipettes and syringes. 2. Consistent Administration: For intravenous injections, ensure proper tail vein cannulation to deliver the full dose into circulation. Infiltration into the surrounding tissue will lead to underdosing. 3. Homogeneous Formulation: If using a co-solvent, ensure the final solution is thoroughly mixed and homogenous before drawing each dose.
Signs of toxicity in animals (e.g., weight loss, lethargy) The dose may be too high for the specific animal strain or the formulation may have some inherent toxicity (e.g., from a co-solvent).1. Dose De-escalation: If significant toxicity is observed, reduce the dose of this compound. A dose-response study is recommended to determine the maximum tolerated dose (MTD) in your specific model. 2. Vehicle Control: Always include a vehicle-only control group to assess any toxicity caused by the formulation itself. 3. Monitor Animal Health: Closely monitor animal body weight, body condition, and behavior throughout the study. Establish clear humane endpoints.
Lack of expected therapeutic efficacy The dose may be too low, the dosing schedule may be suboptimal, or the tumor model may be resistant.1. Dose Escalation: If no toxicity is observed, consider carefully escalating the dose within the reported effective range (up to 180 µg/kg in mice).[4][6] 2. Optimize Dosing Schedule: The reported schedule is often intermittent (e.g., once a week).[7] Depending on the tumor growth kinetics, a more frequent or prolonged dosing regimen might be necessary. 3. Tumor Model Selection: Ensure the chosen tumor model is appropriate. Some models may have inherent resistance mechanisms to microtubule inhibitors.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeThis compound Dose (µg/kg, IV)Dosing ScheduleOutcomeReference
BALB/c miceHSC-2 (Head and Neck Squamous Cell Carcinoma)45-180Not specifiedIncreased intratumoral microvessel density, tumor regression (in combination with cetuximab).[4]
BALB/c miceFaDu (Hypopharyngeal Squamous Cell Carcinoma)45-180Not specifiedReduced α-SMA-positive CAFs.[4]
Nude miceMCF-7 (Breast Cancer)45, 90, 180Days 0 and 7Significant antitumor activity at 90 and 180 µg/kg.[6][7]
Nude miceMDA-MB-231 (Breast Cancer)45, 90, 180Days 0 and 7Significant antitumor activity at 90 and 180 µg/kg.[6][7]
Nude miceOD-BRE-0438 (Patient-Derived Breast Cancer Xenograft)45, 90, 180Days 0 and 7Significant antitumor activity at 180 µg/kg.[6][7]

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound in Mice

Materials:

  • This compound powder

  • Sterile saline for injection

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade (if required)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Insulin (B600854) syringes (e.g., 29-31 gauge) for injection

  • Animal scale

Procedure:

  • Animal Handling and Acclimatization:

    • All animal procedures should be performed in accordance with institutional guidelines and an approved animal care and use protocol.

    • Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • This compound Formulation Preparation (to be performed fresh on the day of injection):

    • Direct Saline Formulation (Primary Method): a. Calculate the total amount of this compound required for the study based on the number of animals, their average weight, and the desired dose. b. Weigh the this compound powder accurately in a sterile microcentrifuge tube. c. Add the calculated volume of sterile saline to achieve the final desired concentration. d. Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

    • Co-Solvent Formulation (if solubility in saline is an issue): a. Weigh the this compound powder into a sterile microcentrifuge tube. b. Add a small volume of DMSO to dissolve the powder completely (e.g., 5-10% of the final volume). c. Vortex until the solution is clear. d. Slowly add sterile saline to reach the final desired volume while vortexing to ensure the solution remains clear. e. The final concentration of DMSO should be kept as low as possible and consistent across all treatment groups (including the vehicle control).

  • Dosing and Administration:

    • Weigh each animal immediately before dosing to calculate the precise volume to be injected.

    • The typical injection volume for intravenous administration in mice is 5-10 µL/g of body weight.

    • Warm the animals under a heat lamp for a short period to dilate the lateral tail veins.

    • Place the mouse in a suitable restraint device.

    • Disinfect the tail with an alcohol wipe.

    • Using an insulin syringe, carefully inject the calculated volume of the this compound formulation into one of the lateral tail veins.

    • Ensure a successful injection by observing the clearing of the vein and the absence of a subcutaneous bleb.

    • If a bleb forms, the injection was not successful; do not re-inject the same dose. Note the failed injection and monitor the animal.

    • Administer the vehicle control solution to the control group using the same procedure.

  • Post-Administration Monitoring:

    • Monitor the animals closely for any immediate adverse reactions.

    • Continue to monitor animal health (body weight, behavior, tumor size) according to the study design.

Visualizations

E7130_Signaling_Pathway cluster_Cell CAF Signaling Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor PI3K PI3K TGF-β Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Myofibroblast\nDifferentiation Myofibroblast Differentiation mTOR->Myofibroblast\nDifferentiation This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits TGF-β-induced CAF activation via the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase A Tumor Cell Implantation (Xenograft or PDX) B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C E Intravenous (IV) Administration D This compound Formulation (in Saline) D->E F Regular Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Data Collection F->G H Tumor Tissue Analysis (e.g., IHC for CD31, α-SMA) G->H I Statistical Analysis H->I

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

E7130 Technical Support Center: Troubleshooting Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the E7130 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential resistance mechanisms to this compound treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a microtubule inhibitor that belongs to the halichondrin class of compounds.[1][2] Its primary cytotoxic mechanism involves binding to the plus ends of microtubules, which suppresses microtubule growth and leads to irreversible mitotic blockade and subsequent apoptosis in cancer cells.[2][3][4][5] Additionally, this compound is recognized for its ability to modulate the tumor microenvironment (TME). It has been shown to reduce α-SMA-positive cancer-associated fibroblasts (CAFs) and increase CD31-positive endothelial cells, leading to vascular remodeling and improved tumor perfusion.[1][6][7][8][9]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to microtubule inhibitors like this compound can arise from several factors. Based on studies of analogous compounds such as eribulin (B193375) and other tubulin-binding agents, potential mechanisms include:

  • Alterations in Tubulin: Mutations in the genes encoding β-tubulin can alter the drug binding site, reducing the efficacy of this compound.[10][11] Changes in the expression levels of different tubulin isotypes, particularly the overexpression of βIII-tubulin, are also associated with resistance.[1][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and thus its effectiveness.[1][2][8]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival can bypass the mitotic arrest induced by this compound. The PI3K/AKT/mTOR and NFκB pathways have been implicated in resistance to the closely related drug, eribulin.[12][13]

  • Changes in Microtubule-Associated Proteins (MAPs): Altered expression of proteins that regulate microtubule stability, such as stathmin or MAP4, can counteract the effects of this compound on microtubule dynamics.[14]

Q3: How does this compound's effect on the tumor microenvironment relate to resistance?

A3: this compound's ability to remodel the TME is a key aspect of its anti-cancer activity.[7][15] It can suppress cancer-associated fibroblasts (CAFs), which are known to contribute to a desmoplastic stroma that can impede drug delivery and promote a pro-tumorigenic environment.[6][16] While this is a therapeutic benefit, resistance could potentially emerge through the selection of CAF populations that are less sensitive to this compound or through the activation of alternative stromal pathways that support tumor growth.

Troubleshooting Guide

This guide provides a structured approach to investigating reduced this compound efficacy in your experiments.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Decreased cell death in vitro despite this compound treatment. 1. Altered tubulin expression or mutation.2. Increased drug efflux.3. Activation of bypass signaling pathways.1. Assess Tubulin Status: Sequence β-tubulin genes for mutations. Quantify the expression of different β-tubulin isotypes (especially βIII-tubulin) using qPCR or Western blot.2. Evaluate Efflux Pump Activity: Measure the expression of MDR1 (ABCB1) using qPCR or Western blot. Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored.3. Profile Signaling Pathways: Perform Western blot analysis for key proteins in the PI3K/AKT/mTOR and NFκB pathways (e.g., phosphorylated AKT, S6, NFκB).
Reduced tumor growth inhibition in vivo. 1. All in vitro causes.2. Poor drug delivery to the tumor.3. Alterations in the tumor microenvironment.1. Confirm In Vitro Resistance: Establish a cell line from the resistant tumor and perform in vitro sensitivity assays.2. Analyze the TME: Use immunohistochemistry (IHC) or immunofluorescence (IF) to assess markers of CAFs (α-SMA), vasculature (CD31), and hypoxia (HIF-1α) in treated and untreated tumors.
Inconsistent results between experiments. 1. Cell line heterogeneity.2. Reagent variability.1. Perform Single-Cell Cloning: Isolate and expand single-cell clones from the parental cell line to ensure a homogenous population for assays.2. QC Reagents: Ensure the potency and stability of your this compound stock solution.

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the primary mechanism of this compound and potential pathways leading to resistance.

E7130_Mechanism_and_Resistance cluster_0 This compound Action This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibits G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Disrupts Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Tubulin_Mutation Tubulin Alterations (Mutations, Isotype Switching) Tubulin_Mutation->Microtubule Alters Target Efflux Increased Drug Efflux (MDR1/P-gp) Efflux->this compound Bypass_Signaling Bypass Signaling (PI3K/AKT, NFκB) Bypass_Signaling->Apoptosis Inhibits TME_Alteration TME Alterations (Resistant CAFs) TME_Alteration->this compound Modifies Drug Response

Caption: this compound mechanism of action and key resistance pathways.

Experimental Protocols

Protocol 1: Assessment of β-Tubulin Isoform Expression by Western Blot

This protocol details the procedure for quantifying the expression of β-tubulin isotypes, which can be altered in this compound-resistant cells.

1. Materials:

  • Parental and this compound-resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Cell Lysis and Protein Quantification:

  • Wash cell pellets with ice-cold PBS.

  • Lyse cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-βIII-tublin, diluted according to the manufacturer's instructions) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin).

4. Data Analysis:

  • Quantify band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the βIII-tubulin band to the loading control (β-actin).

  • Compare the normalized expression levels between parental and resistant cell lines.

Experimental Workflow for Investigating this compound Resistance

The following diagram outlines a logical workflow for investigating the mechanisms of acquired resistance to this compound in a cancer cell line model.

Resistance_Workflow start Develop this compound-Resistant Cell Line ic50 Confirm Resistance (IC50 Assay) start->ic50 molecular_analysis Molecular Analysis ic50->molecular_analysis tubulin Tubulin Sequencing & Isoform Expression molecular_analysis->tubulin Target Alteration efflux MDR1 Expression & Activity Assay molecular_analysis->efflux Drug Efflux signaling PI3K/AKT/NFκB Pathway Profiling molecular_analysis->signaling Bypass Pathways functional_validation Functional Validation tubulin->functional_validation efflux->functional_validation signaling->functional_validation inhibitors Combination Therapy (e.g., + PI3K inhibitor) functional_validation->inhibitors knockdown Gene Knockdown (e.g., shRNA for MDR1) functional_validation->knockdown in_vivo In Vivo Xenograft Model inhibitors->in_vivo knockdown->in_vivo

Caption: Workflow for investigating acquired this compound resistance.

References

E7130 Technical Support Center: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of E7130. The information herein is compiled from general knowledge of complex synthetic molecules and best practices for handling investigational anticancer agents. For specific guidance, always refer to the documentation provided by the manufacturer or supplier of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

For long-term stability of complex synthetic compounds like this compound, it is generally recommended to store the substance in a temperature-controlled environment. While specific data for this compound is not publicly available, similar complex molecules are often stored at or below -20°C to minimize degradation. Short-term storage at 2-8°C may be acceptable for working solutions, but this should be validated with stability studies.

Q2: Should this compound be protected from light?

Many complex organic molecules are sensitive to light, which can catalyze degradation. Therefore, it is a standard best practice to store this compound in a light-protected environment, such as in an amber vial or a container wrapped in aluminum foil, and to minimize exposure to light during handling.

Q3: What type of container is suitable for storing this compound?

This compound should be stored in a tightly sealed, inert container to prevent contamination and degradation from moisture and atmospheric gases. Borosilicate glass vials with airtight caps (B75204) are a common choice. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Q4: How can I assess the stability of my this compound sample?

The stability of an this compound sample can be assessed by monitoring its purity and the presence of degradation products over time. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Decreased experimental efficacy Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light protection). 2. Perform a purity check using HPLC. 3. Compare the purity of the suspect sample with a new or reference standard of this compound. 4. If degradation is confirmed, discard the old stock and use a fresh sample.
Visible changes in the sample (color change, precipitation) Significant degradation or contamination.1. Do not use the sample for experiments. 2. Document the changes and the storage conditions. 3. If possible, attempt to identify the precipitate or cause of color change through analytical methods. 4. Dispose of the sample according to institutional guidelines for chemical waste.
Inconsistent results between experiments Instability of this compound in the experimental solvent or conditions.1. Prepare fresh working solutions for each experiment. 2. Evaluate the stability of this compound in the chosen solvent at the experimental temperature over the duration of the experiment. 3. Consider using a different solvent or adjusting experimental parameters if instability is observed.

Quantitative Stability Data (Hypothetical)

The following table provides a hypothetical summary of this compound stability under various conditions. This data is for illustrative purposes only and is not based on published experimental results for this compound.

Storage Condition Time Purity (%) Major Degradant (%)
-80°C, Dark12 Months>99<0.1
-20°C, Dark12 Months98.50.5
4°C, Dark6 Months95.22.8
Room Temperature, Light1 Month85.110.2
Room Temperature, Dark1 Month90.35.7

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

Objective: To determine the purity of an this compound sample and identify the presence of any degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

This compound This compound (Active Compound) Degradation_Product_A Hydrolysis Product (Inactive) This compound->Degradation_Product_A Moisture Degradation_Product_B Oxidation Product (Inactive) This compound->Degradation_Product_B Oxygen Degradation_Product_C Photodegradation Product (Inactive) This compound->Degradation_Product_C Light

Caption: Hypothetical degradation pathways of this compound.

Start Start: this compound Sample Prep Sample Preparation (Dissolution & Filtration) Start->Prep Inject HPLC Injection Prep->Inject Analyze Chromatographic Separation Inject->Analyze Detect UV Detection Analyze->Detect Data Data Analysis (Purity & Degradants) Detect->Data End End: Stability Report Data->End

Caption: Experimental workflow for this compound stability testing.

E7130 Technical Support Center: Mitigating Potential Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating the potential side effects of E7130 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent microtubule inhibitor. Its primary mechanism of action involves the disruption of microtubule dynamics within cells. This interference with the cellular cytoskeleton leads to cell cycle arrest, particularly during mitosis, and can induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Q2: Beyond microtubule inhibition, does this compound have other known effects?

Yes, this compound is also recognized as a tumor microenvironment (TME) ameliorator.[2] It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote the remodeling of tumor vasculature.[3] This dual activity can enhance the efficacy of this compound and other co-administered anti-cancer agents.[2]

Q3: What are the most common potential side effects of this compound observed in preclinical and clinical studies?

Based on a first-in-human study, the most common treatment-emergent adverse event was leukopenia (a decrease in white blood cells).[4] In preclinical studies with pediatric acute lymphoblastic leukemia xenograft models, this compound was generally well-tolerated, with manageable weight loss being a noted observation.[5] As a microtubule inhibitor, other potential side effects common to this class of drugs could include gastrointestinal issues and neurotoxicity, though specific preclinical data on this compound is limited in the public domain.

Q4: What are the key considerations for monitoring the health of animal models during this compound treatment?

Comprehensive monitoring is crucial for animal welfare and data integrity. Key parameters to monitor include:

  • Body Weight: A sustained or rapid weight loss of 15-20% compared to pre-treatment or control animals is a significant indicator of toxicity and may necessitate intervention or reaching a humane endpoint.[6]

  • Body Condition Score (BCS): This provides a more accurate assessment of an animal's health than body weight alone, as it accounts for muscle and fat stores.

  • Clinical Signs: Daily observation for changes in behavior (lethargy, social isolation), posture, grooming, and signs of pain or distress is essential.[7]

  • Tumor Burden: For xenograft models, tumor size should be monitored regularly. The total tumor volume should not exceed 10% of the animal's body weight.[8]

  • Blood Counts: Given the known risk of leukopenia, regular monitoring of complete blood counts (CBCs) is highly recommended.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%)

Potential Cause:

  • Reduced food and water intake due to malaise or gastrointestinal distress.

  • Cachexia (cancer-induced muscle wasting).

  • Systemic toxicity of the compound.

Mitigation Strategies:

  • Supportive Care:

    • Provide highly palatable and easily accessible moist food or nutrient supplements.

    • Ensure easy access to water, potentially using hydrogel packs.

  • Dose Modification:

    • Consider reducing the dose of this compound in subsequent cycles or for the remainder of the study.

    • Evaluate if the dosing schedule can be modified (e.g., less frequent administration) without compromising efficacy.

  • Pharmacological Intervention:

    • In consultation with a veterinarian, consider the use of appetite stimulants.

    • For chemotherapy-induced weight loss, supportive treatments like dexamethasone (B1670325) have been shown to be effective in mice.[9]

Issue 2: Suspected Neutropenia/Leukopenia

Potential Cause:

  • Myelosuppressive effect of this compound, a known side effect of many microtubule inhibitors.

Mitigation Strategies:

  • Monitoring:

    • Perform regular blood sampling (e.g., via tail vein) to monitor neutrophil and total white blood cell counts.

  • Pharmacological Intervention:

    • Administer granulocyte-colony stimulating factor (G-CSF) to stimulate neutrophil production.[10][11][12] The timing and dosage of G-CSF should be optimized based on the chemotherapy regimen.

  • Prophylactic Antibiotics:

    • In cases of severe neutropenia, prophylactic administration of broad-spectrum antibiotics can help prevent opportunistic infections.

  • Aseptic Environment:

    • House animals in a sterile environment (e.g., individually ventilated cages) to minimize exposure to pathogens.

Issue 3: Gastrointestinal Distress (Diarrhea, Dehydration)

Potential Cause:

  • Damage to the rapidly dividing cells of the gastrointestinal tract, a common side effect of cytotoxic chemotherapy.

Mitigation Strategies:

  • Hydration Support:

    • Administer subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) to combat dehydration.

    • Provide hydrogel packs as a readily available water source.

  • Dietary Modification:

    • Offer soft, moist, and easily digestible food.

  • Anti-diarrheal Agents:

    • Consult with a veterinarian regarding the appropriate use of anti-diarrheal medications.

Data Presentation

Table 1: Efficacy of this compound in a Human Squamous Cell Carcinoma of the Head and Neck (SCCHN) Xenograft Model (HSC-2)

Treatment GroupDose (μg/kg, i.v.)OutcomeReference
This compound45-180Increased intratumoral microvessel density (MVD)[3]
This compound + Cetuximab (CTX)45-180Tumor regression, increased survival rate[3]

Table 2: Preclinical Tolerability of this compound in Pediatric ETP-ALL PDX Models

Treatment GroupDoseMaximum Average Weight LossReference
This compound0.09 and 0.135 mg/kg IV, weekly x 32.7 - 17.6%[5]
Vincristine1 mg/kg IP, weekly x 33.2 - 12.7%[5]

Table 3: Recommended Humane Endpoints in Rodent Oncology Studies

ParameterHumane Endpoint GuidelineReference
Body Weight LossSustained or rapid loss of >20% of initial body weight[6]
Tumor BurdenTotal tumor volume ≥ 10% of body weight, or tumor size >1.2 cm (mice) / >2.5 cm (rats) in any dimension[6][8]
Clinical SignsInability to eat or drink, lethargy, respiratory distress, ulcerated or necrotic tumor[7]
Body Condition ScoreScore of less than 2 out of 5[8]

Experimental Protocols

Protocol 1: Monitoring and Management of Chemotherapy-Induced Weight Loss
  • Baseline Data Collection: Record the body weight and body condition score (BCS) of each animal for 3-5 consecutive days before the start of treatment to establish a stable baseline.

  • Treatment Administration: Administer this compound according to the planned experimental protocol.

  • Daily Monitoring:

    • Weigh each animal daily at the same time.

    • Perform a visual assessment of the animal's overall health, noting any changes in posture, activity, or grooming.

    • Assess the BCS at least three times per week.

  • Intervention Thresholds:

    • Weight Loss of 10-15%: Provide supplemental nutrition (e.g., high-calorie gel, softened chow) and a supplemental water source (e.g., hydrogel). Increase monitoring frequency to twice daily.

    • Weight Loss of >15%: In addition to nutritional support, administer subcutaneous fluids (e.g., 1-2 mL of sterile saline) once or twice daily as recommended by a veterinarian. Consider a dose reduction for the next treatment cycle.

  • Humane Endpoint: If an animal's body weight loss exceeds 20% and does not respond to supportive care, or if the BCS drops to 1, the animal should be humanely euthanized.

Protocol 2: Prophylactic Management of Neutropenia
  • Baseline Blood Collection: A few days prior to this compound administration, collect a small blood sample (e.g., 20-30 µL) via the tail vein to establish baseline complete blood counts (CBCs).

  • This compound Administration: Administer this compound as planned.

  • Blood Monitoring:

    • Collect blood samples at predetermined intervals post-treatment to determine the neutrophil nadir (the lowest point of neutrophil count). This is typically 3-7 days after chemotherapy administration but should be optimized for the specific model and dosing regimen.

  • G-CSF Administration:

    • Based on historical data or a pilot study, begin administration of G-CSF (e.g., 50-100 µg/kg, subcutaneous) 24 hours after this compound administration and continue for 3-5 days.

    • Adjust the G-CSF dosing regimen based on the severity and duration of neutropenia observed in blood monitoring.

  • Supportive Measures:

    • House animals in an environment with enhanced biosecurity.

    • If severe neutropenia is anticipated or observed, consult with a veterinarian about prophylactic antibiotic administration in the drinking water or via injection.

Visualizations

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules inhibits CAF Cancer-Associated Fibroblast (CAF) This compound->CAF suppresses PI3K PI3K Microtubules->PI3K disruption impacts CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycleArrest disruption leads to TGF_beta TGF-β Fibroblast Fibroblast TGF_beta->Fibroblast Fibroblast->CAF transdifferentiation CAF->PI3K activates TME_Amelioration Tumor Microenvironment Amelioration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CAF promotes survival & proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound's dual action on cancer cells and the tumor microenvironment.

Experimental_Workflow_Toxicity_Mitigation cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_assessment Toxicity Assessment cluster_intervention Intervention Baseline Baseline Data (Weight, BCS, CBC) Treatment Administer this compound Baseline->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring WeightLoss Weight Loss >15%? Monitoring->WeightLoss Neutropenia Neutropenia? Monitoring->Neutropenia SupportiveCare Supportive Care (Nutrition, Fluids) WeightLoss->SupportiveCare Yes Endpoint Humane Endpoint Reached? WeightLoss->Endpoint No GCSF Administer G-CSF Neutropenia->GCSF Yes Neutropenia->Endpoint No SupportiveCare->Endpoint GCSF->Endpoint Euthanasia Humane Euthanasia Endpoint->Euthanasia Yes Continue Continue Study Endpoint->Continue No

References

Technical Support Center: Refining Protocols for Analyzing E7130-Induced Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of E7130-induced cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce cell cycle arrest?

A1: this compound is a potent microtubule dynamics inhibitor.[1] It is a synthetic analog of halichondrin B, a natural product isolated from a marine sponge.[2] By disrupting microtubule function, this compound interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[3][4]

Q2: At which phase of the cell cycle does this compound arrest cells?

A2: this compound, like other microtubule-targeting agents, primarily causes cell cycle arrest at the G2/M phase.[3] This is due to its interference with the proper formation and function of the mitotic spindle, which is essential for cells to progress through mitosis (M phase).

Q3: What are the key molecular players involved in this compound-induced G2/M arrest?

A3: The G2/M transition is primarily regulated by the Cyclin B1/CDK1 complex. Microtubule disruption by agents like this compound typically leads to the activation of the spindle assembly checkpoint, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B1, keeping the Cyclin B1/CDK1 complex active and thus arresting the cell in mitosis. The p53 and p21 pathways can also be involved in G2/M arrest in response to cellular stress, though their specific role in this compound's action requires further investigation.[5][6]

Q4: How can I confirm that this compound is inducing G2/M arrest in my cell line?

A4: The most common method to analyze cell cycle distribution is through flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI).[7] An accumulation of cells in the G2/M peak of the cell cycle histogram after this compound treatment would indicate a G2/M arrest. This can be further confirmed by western blot analysis showing increased levels of key G2/M proteins like Cyclin B1.[8]

Q5: What concentrations of this compound should I use in my in vitro experiments?

A5: The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have shown IC50 values in the nanomolar range for various cancer cell lines.[1] A good starting point for a dose-response curve could be a range from 0.1 nM to 100 nM.

Troubleshooting Guides

Flow Cytometry Analysis of Cell Cycle
Problem Possible Cause Solution
Poor resolution of G1, S, and G2/M peaks 1. Incorrect flow rate: Running samples too quickly can broaden the peaks. 2. Cell clumps: Aggregates of cells will be read as single events with higher DNA content, skewing the results. 3. Improper fixation: Inadequate or harsh fixation can affect DNA staining.1. Use the lowest possible flow rate on the cytometer.[9] 2. Filter the cell suspension through a 40 µm cell strainer before analysis. Gently vortexing before acquisition can also help. 3. Ensure proper fixation with cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping.[10]
High coefficient of variation (CV) in the G1 peak 1. Inconsistent staining: Uneven access of the dye to the DNA. 2. Instrument misalignment: Laser or optics may not be properly aligned.1. Ensure cells are well-resuspended in the staining solution and incubate for the recommended time. 2. Run calibration beads to check the instrument's performance and request maintenance if necessary.
No clear G2/M peak after this compound treatment 1. Ineffective drug concentration: The concentration of this compound may be too low to induce a significant arrest in your cell line. 2. Incorrect treatment duration: The time point of analysis may be too early or too late. 3. Cell line resistance: The cell line may be resistant to microtubule inhibitors.1. Perform a dose-response experiment to determine the optimal this compound concentration. 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest. 3. Research the literature for your specific cell line's sensitivity to microtubule inhibitors. Consider trying a different cell line as a positive control.[11]
High background/debris in the histogram 1. Excessive cell death: High concentrations of this compound or prolonged treatment can lead to apoptosis and necrosis. 2. RNase treatment failure: Incomplete digestion of RNA can lead to non-specific PI staining.1. Lower the concentration of this compound or shorten the treatment time. Use a viability dye to exclude dead cells from the analysis. 2. Ensure the RNase A in your staining buffer is active and used at the correct concentration. Incubate for at least 30 minutes at room temperature.[7]
Western Blot Analysis of Cell Cycle Proteins
Problem Possible Cause Solution
Weak or no signal for Cyclin B1 or CDK1 1. Low protein expression: The cell line may have low endogenous levels of the target protein. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Insufficient protein loading: Not enough protein was loaded onto the gel.1. Use a positive control cell lysate known to express the target protein. 2. Use a validated antibody from a reputable supplier. Optimize the antibody dilution.[8] 3. Perform a protein quantification assay (e.g., BCA) to ensure equal and sufficient protein loading (20-30 µg is standard).
Inconsistent protein loading (uneven housekeeping protein bands) 1. Inaccurate protein quantification: Errors in the initial protein measurement. 2. Pipetting errors: Inconsistent loading volumes.1. Be meticulous with the protein quantification assay and ensure standards are prepared correctly. 2. Use high-quality pipettes and tips. Load a consistent volume for each sample.
High background on the blot 1. Insufficient blocking: The blocking buffer did not adequately cover the membrane. 2. Primary antibody concentration too high: Non-specific binding of the primary antibody. 3. Inadequate washing: Residual unbound antibodies remain on the membrane.1. Ensure the membrane is fully submerged in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature. 2. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. 3. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Multiple non-specific bands 1. Primary antibody cross-reactivity: The antibody may be recognizing other proteins. 2. Protein degradation: Proteases in the cell lysate may have degraded the target protein.1. Use a more specific antibody. Check the antibody datasheet for known cross-reactivities. 2. Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Harvesting:

    • Aspirate the media and wash the cells once with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for several weeks).[10]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[10]

  • Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Western Blotting for Cyclin B1 and CDK1

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-housekeeping protein e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment with this compound, wash cells with cold PBS.

    • Add RIPA lysis buffer to the plate and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 at 1:1000, anti-CDK1 at 1:1000) overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using appropriate software.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration% Cells in G1% Cells in S% Cells in G2/M
Vehicle-
This compoundLow
This compoundMid
This compoundHigh

Table 2: Relative Protein Expression Levels after this compound Treatment

TreatmentConcentrationCyclin B1 Expression (Fold Change)CDK1 Expression (Fold Change)
Vehicle-1.01.0
This compoundLow
This compoundMid
This compoundHigh

Mandatory Visualizations

E7130_Signaling_Pathway This compound This compound Microtubule Microtubule Dynamics This compound->Microtubule Inhibition SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Disruption leads to Activation APC_C APC/C SAC->APC_C Inhibition CyclinB1 Cyclin B1 APC_C->CyclinB1 Degradation (Inhibited) CDK1 CDK1 CyclinB1->CDK1 Binding and Activation G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Active complex maintains arrest Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Cycle Analysis cluster_2 Western Blot Analysis cluster_3 Data Analysis Seed_Cells Seed Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound Harvest_Fix Harvest and Fix Cells Treat_this compound->Harvest_Fix Cell_Lysis Cell Lysis Treat_this compound->Cell_Lysis PI_Stain Propidium Iodide Staining Harvest_Fix->PI_Stain Flow_Cytometry Flow Cytometry PI_Stain->Flow_Cytometry Analyze_Cell_Cycle Analyze Cell Cycle Distribution Flow_Cytometry->Analyze_Cell_Cycle Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE and Transfer Protein_Quant->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Analyze_Protein Analyze Protein Expression Immunoblot->Analyze_Protein Troubleshooting_Flowchart cluster_CV High CV Solutions cluster_Peaks Poor Resolution Solutions cluster_Debris High Debris Solutions Start Poor Cell Cycle Profile Check_CV Is G1 Peak CV high? Start->Check_CV Check_Peaks Are G1/S/G2M peaks poorly resolved? Check_CV->Check_Peaks No Slow_Flow Use slow flow rate Check_CV->Slow_Flow Yes Check_Debris Is there high debris? Check_Peaks->Check_Debris No Filter_Cells Filter cells (40µm) Check_Peaks->Filter_Cells Yes End Good Profile Check_Debris->End No Viability_Dye Use viability dye Check_Debris->Viability_Dye Yes Check_Staining Optimize PI staining Check_Staining->Check_Peaks Optimize_Fixation Check fixation protocol Optimize_Fixation->Check_Debris Optimize_RNase Check RNase treatment Optimize_RNase->End

References

E7130 Large-Scale Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of E7130. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound presents several significant challenges primarily due to its complex chemical structure, which includes 31 chiral centers.[1] Key difficulties include:

  • Stereochemical Control: Ensuring the correct orientation of all 31 asymmetric carbons is paramount and a significant hurdle.[1]

  • Lengthy Synthesis: The third-generation synthesis, while optimized, still involves 92 steps in total, with a longest linear sequence of 31 steps.[2] This necessitates high efficiency at each step to achieve a viable overall yield.

  • Scalability of Complex Reactions: Reactions that are feasible at the milligram scale may not be directly translatable to the gram or kilogram scale without significant process optimization.

  • Impurity Profile: The second-generation synthesis was noted to produce several impurities that required challenging HPLC purification. While the third-generation synthesis avoids HPLC for the final product, careful control of reaction conditions is critical to minimize byproduct formation.

  • Reagent Handling and Stoichiometry: Precise control over reagents, especially in the key Zr/Ni-mediated coupling reaction, is crucial for success.

Q2: A key step in the optimized synthesis is the Zr/Ni-mediated ketone coupling. What are the common failure modes for this reaction?

A2: The Zr/Ni-mediated ketone coupling is a critical C-C bond-forming reaction in the this compound synthesis. Potential issues include:

  • Low Yield: This can be due to impure or improperly activated reagents. The quality of the nickel and zirconium catalysts is critical.

  • Side Reactions: The formation of byproducts can be a significant issue. Careful control of the stoichiometry of the coupling partners is necessary to minimize homocoupling and other side reactions.

  • Reaction Initiation: Difficulty in initiating the reaction can sometimes be observed. This may be related to the activation of the metal catalysts or the presence of trace impurities that inhibit the reaction.

Q3: What are the key differences between the second and third-generation syntheses of this compound?

A3: The third-generation synthesis introduced a significant strategic change to improve efficiency and scalability. The primary difference lies in the fragment coupling strategy. The earlier synthesis involved a C38-C39 bond formation, while the third-generation synthesis utilizes a C37-C38 bond formation. This seemingly small change simplifies the synthesis of the "right half" of the molecule, avoiding a one-carbon homologation that required extensive protection and deprotection steps.[2] This strategic modification was a key factor in reducing the longest linear sequence from 47 steps to 31 steps.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Zr/Ni-Mediated Ketone Coupling Step
Potential Cause Troubleshooting Action
Inactive Catalysts Ensure that the Ni and Zr catalysts are of high purity and handled under strictly anhydrous and anaerobic conditions. Consider using freshly opened or prepared catalysts.
Suboptimal Reagent Ratio Titrate the organometallic reagents before use to ensure accurate stoichiometry. A slight excess of one coupling partner may be beneficial, but this should be empirically determined.
Presence of Impurities Ensure that the starting materials (the "left half" and "right half" fragments) are of high purity. Trace impurities can poison the catalysts.
Incorrect Reaction Temperature The reaction temperature can be critical. Ensure that the temperature is carefully controlled throughout the addition and reaction time.
Issue 2: Formation of Stereoisomeric Impurities
Potential Cause Troubleshooting Action
Epimerization during a reaction step For base- or acid-sensitive stereocenters, ensure that the pH is carefully controlled. Use non-coordinating bases or buffered conditions where appropriate.
Incomplete Stereocontrol in a Key Reaction Re-evaluate the chiral catalyst or auxiliary used in the reaction. Ensure that it is of high enantiomeric purity. The reaction temperature can also significantly impact stereoselectivity.
Isomerization during Purification Some intermediates may be prone to isomerization on silica (B1680970) gel. Consider using alternative purification methods such as crystallization or reverse-phase chromatography.

Experimental Protocols

Key Protocol: Zr/Ni-Mediated Ketone Coupling (Illustrative)

This is a generalized protocol based on the published literature and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation:

    • The "left half" thioester and "right half" iodide fragments must be of >99% purity as determined by HPLC and NMR.

    • All solvents must be freshly distilled and degassed.

    • The Ni and Zr catalysts must be handled in a glovebox or under a strict inert atmosphere.

  • Reaction Setup:

    • To a solution of the "left half" thioester (1.0 eq) and the "right half" iodide (1.1 eq) in anhydrous, degassed THF, add the Ni catalyst (e.g., NiCl2(dme), 0.1 eq) and the Zr catalyst (e.g., Cp2ZrCl2, 0.2 eq).

    • Cool the reaction mixture to the optimized temperature (e.g., -20 °C).

  • Reaction Execution:

    • Slowly add a solution of a reducing agent (e.g., Mn or Zn dust, 2.0 eq) in THF to the reaction mixture over a period of 1-2 hours.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Generations

Parameter First-Generation Synthesis Second-Generation Synthesis Third-Generation Synthesis
Total Steps 10911092
Longest Linear Sequence 47 steps54 steps31 steps
Final Product Purification HPLC RequiredHPLC RequiredReverse-Phase Medium-Pressure Chromatography
GMP Batch Size Not ReportedNot Reported11.5 g
Purity of GMP Batch Not ReportedNot Reported>99.8%

Data compiled from the "Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials" publication.[2]

Visualizations

E7130_Synthesis_Workflow cluster_left Left Half Synthesis cluster_right Right Half Synthesis cluster_coupling Fragment Coupling and Final Steps L1 Commercially Available Starting Materials L2 Multi-step Synthesis (Stereocontrol is Key) L1->L2 L3 Final 'Left Half' Thioester L2->L3 C1 Zr/Ni-Mediated Ketone Coupling L3->C1 R1 D-galactal R2 Multi-step Synthesis R1->R2 R3 Final 'Right Half' Iodide (4c) R2->R3 R3->C1 C2 Deprotection and Spiroketal Formation C1->C2 C3 Introduction of C52 Amino Group C2->C3 This compound This compound C3->this compound

Caption: High-level workflow for the third-generation synthesis of this compound.

Troubleshooting_Decision_Tree Start Low Yield in Zr/Ni Coupling Reaction Check_Reagents Check Purity and Activity of Reagents and Catalysts Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Inertness Ensure Strictly Anhydrous and Anaerobic Conditions Start->Check_Inertness Result_Reagents Impurities Detected or Catalyst Inactive Check_Reagents->Result_Reagents Yes Success Yield Improves Check_Reagents->Success No Result_Conditions Deviation from Optimized Protocol Check_Conditions->Result_Conditions Yes Check_Conditions->Success No Result_Inertness Potential Contamination with Air or Moisture Check_Inertness->Result_Inertness Yes Check_Inertness->Success No Action_Reagents Purify Starting Materials Use Fresh Catalysts Result_Reagents->Action_Reagents Action_Conditions Re-run with Strict Adherence to Protocol Result_Conditions->Action_Conditions Action_Inertness Improve Solvent Degassing and Glovebox Technique Result_Inertness->Action_Inertness

Caption: Decision tree for troubleshooting low yields in the coupling reaction.

References

Validation & Comparative

E7130: A Comparative Analysis of Efficacy Against Other Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel microtubule inhibitor E7130 against established agents in its class, including paclitaxel (B517696), vincristine, and eribulin. This compound, a synthetic analog of halichondrin B, demonstrates a dual mechanism of action, combining potent cytotoxic effects on cancer cells with a unique ability to modulate the tumor microenvironment. This document summarizes key preclinical data, outlines relevant experimental protocols, and visualizes associated signaling pathways to offer an objective assessment of this compound's therapeutic potential.

Executive Summary

This compound distinguishes itself from other microtubule inhibitors through its exceptionally potent anti-proliferative activity and its novel impact on the tumor microenvironment (TME). Preclinical studies reveal that this compound inhibits microtubule dynamics at sub-nanomolar concentrations, leading to cell cycle arrest and apoptosis.[1] Furthermore, this compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vascular remodeling, addressing key contributors to tumor progression and drug resistance.[1]

Comparative Efficacy: A Quantitative Overview

The following tables summarize the available in vitro cytotoxicity data for this compound and other widely used microtubule inhibitors.

It is critical to note that the IC50 values presented below are collated from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell lines, exposure times, and assay methodologies can significantly influence the results.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KPL-4Breast Cancer0.01 - 0.1
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1
Data sourced from MedChemExpress.[1]

Table 2: In Vitro Cytotoxicity (IC50) of Comparator Microtubule Inhibitors

DrugCell LineCancer TypeIC50Source
PaclitaxelVariousVarious2.5 - 7.5 nM[2]
MCF-7Breast Cancer3.5 µM[3]
MDA-MB-231Breast Cancer0.3 µM[3]
BT-474Breast Cancer19 nM[3]
VincristineMCF-7Breast Cancer5 nM[4]
A549Lung Cancer40 nM[4]
DU-145Prostate Cancer1.12 - 18 nM[5]
EribulinMDA-MB-231Breast Cancer1.3 nM[6]
MCF-7Breast Cancer0.1 nM[6]
LM8Osteosarcoma22.8 nM[7]

Mechanism of Action: A Dual Approach

This compound's primary mechanism of action is the inhibition of microtubule dynamics, a characteristic shared with other microtubule-targeting agents. By binding to tubulin, this compound disrupts the formation and function of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

What sets this compound apart is its ability to modulate the tumor microenvironment. Specifically, this compound has been shown to:

  • Suppress Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a key component of the pro-tumorigenic stroma. This is achieved through the disruption of the microtubule network in these fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[1]

  • Promote Tumor Vascular Remodeling: this compound has been observed to increase the density of microvessels within the tumor, which can improve the delivery and efficacy of co-administered therapies.[1]

G cluster_0 This compound Dual Mechanism of Action cluster_1 Direct Cytotoxicity cluster_2 Tumor Microenvironment Modulation Cancer_Cell Cancer Cell Microtubule_Disruption Microtubule Dynamics Inhibition Cancer_Cell->Microtubule_Disruption Target Mitotic_Arrest G2/M Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis E7130_direct This compound CAF Cancer-Associated Fibroblast (CAF) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CAF->PI3K_AKT_mTOR TGF_beta TGF-β TGF_beta->CAF Activates CAF_Suppression Suppression of CAF Activation PI3K_AKT_mTOR->CAF_Suppression Vascular_Remodeling Tumor Vascular Remodeling E7130_tme This compound E7130_tme->PI3K_AKT_mTOR Inhibits E7130_tme->Vascular_Remodeling Promotes

Fig. 1: Dual mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of microtubule inhibitors.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and comparator drugs (Paclitaxel, Vincristine, Eribulin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compounds

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution containing GTP to each well to initiate polymerization.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of test compounds to the control to determine their inhibitory or stabilizing effects.

G Start Start: Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add serially diluted compounds Incubate_24h->Add_Compound Incubate_72h Incubate 72h Add_Compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Fig. 2: Experimental workflow for the MTT assay.

Conclusion

This compound is a highly potent microtubule inhibitor with a unique dual mechanism of action that targets both cancer cells and the supportive tumor microenvironment. Its exceptional in vitro potency, as indicated by sub-nanomolar IC50 values, and its demonstrated in vivo efficacy position it as a promising candidate for further clinical investigation. The ability of this compound to modulate the TME, particularly its effects on CAFs and tumor vasculature, may offer advantages over traditional microtubule inhibitors, potentially overcoming certain mechanisms of drug resistance and enhancing the efficacy of combination therapies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the landscape of microtubule-targeting cancer therapies.

References

E7130 Versus Paclitaxel: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for E7130 and paclitaxel (B517696), two microtubule-targeting agents used in oncology research. The information presented is collated from various independent studies to offer an objective overview of their mechanisms of action, and in vitro and in vivo efficacy.

Disclaimer: The data presented in this guide are compiled from separate preclinical studies. As there are no direct head-to-head comparative studies available in the public domain, this document serves as an indirect comparison. Variations in experimental protocols and conditions across different studies should be taken into consideration when interpreting the data.

Executive Summary

This compound is a novel microtubule dynamics inhibitor with a dual mechanism of action that includes direct cytotoxic effects on cancer cells and modulation of the tumor microenvironment. Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical data suggests that this compound exhibits potent anti-proliferative activity at sub-nanomolar concentrations in various cancer cell lines. While a direct comparison is not available, data from separate studies on breast cancer models indicate that both agents demonstrate significant tumor growth inhibition in vivo.

Mechanism of Action

This compound: this compound is a synthetic analog of halichondrin B and functions as a potent microtubule dynamics inhibitor. Its primary mechanism involves the inhibition of tubulin polymerization[1]. Uniquely, this compound also modulates the tumor microenvironment. It has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling[2]. This effect is mediated through the inhibition of the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts[3].

Paclitaxel: Paclitaxel is a member of the taxane (B156437) family of drugs. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes the microtubule polymer and prevents its disassembly[4][5]. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis[4][6]. The PI3K/AKT signaling pathway has also been implicated in paclitaxel-induced apoptosis[4][5].

Signaling Pathways

Below are the proposed signaling pathways for this compound and paclitaxel.

E7130_Pathway cluster_cancer_cell Cancer Cell cluster_caf Cancer-Associated Fibroblast (CAF) E7130_cancer This compound Tubulin_cancer Tubulin E7130_cancer->Tubulin_cancer Microtubule_cancer Microtubule Dynamics Inhibition Tubulin_cancer->Microtubule_cancer G2M_Arrest_cancer G2/M Arrest Microtubule_cancer->G2M_Arrest_cancer Apoptosis_cancer Apoptosis G2M_Arrest_cancer->Apoptosis_cancer E7130_caf This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway E7130_caf->PI3K_AKT_mTOR inhibits TGFb TGF-β TGFb->PI3K_AKT_mTOR CAF_Activation CAF Activation (α-SMA expression) PI3K_AKT_mTOR->CAF_Activation

This compound Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT inhibits Microtubule Microtubule Stabilization Tubulin->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PI3K_AKT->Apoptosis regulates

Paclitaxel Signaling Pathway

In Vitro Efficacy

The following tables summarize the available in vitro cytotoxicity data for this compound and paclitaxel in various cancer cell lines.

Table 1: this compound In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (nM)Reference
KPL-4Breast Cancer0.01 - 0.1[2]
OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[2]
FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1[2]
HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1[2]

Table 2: Paclitaxel In Vitro Cytotoxicity

Cell LineCancer TypeIC50Reference
MCF-7Breast Cancer3.5 µM[7]
MCF-7Breast Cancer68 nM (for Taxol)[7]
MCF-7Breast Cancer14.01 ± 0.5 nM (for free PTX, 72h)
MDA-MB-231Breast Cancer0.3 µM[7]
MDA-MB-231Breast Cancer61 nM[2]
MDA-MB-231Breast Cancer75 µM (paclitaxel-resistant)[8]
MDA-MB-231Breast Cancer0.037 µM (parental)[8]

Note: IC50 values for paclitaxel can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.

In Vivo Efficacy

The following tables summarize the available in vivo efficacy data for this compound and paclitaxel in xenograft models.

Table 3: this compound In Vivo Efficacy in Breast Cancer Xenograft Models

ModelTreatmentDosing ScheduleOutcomeReference
MCF-7 XenograftThis compoundIntravenously on days 0 and 7Significant tumor growth inhibition[4]
MDA-MB-231 XenograftThis compoundIntravenously on days 0 and 7Significant tumor growth inhibition[4]

Table 4: Paclitaxel In Vivo Efficacy in Breast Cancer Xenograft Models

ModelTreatmentDosing ScheduleOutcomeReference
MCF-7 XenograftPaclitaxel20 mg/kg, IP once/weekSignificant tumor growth inhibition[9]
MCF-7 XenograftPaclitaxel20 mg/kg, IP daily for 5 daysSignificant antitumor activity[10]
MDA-MB-231 XenograftPaclitaxel15 mg/kg, days 1-5Strong in-vivo antitumor activity (T/C = 6.5%)[11]

T/C: Treatment/Control ratio, a measure of antitumor activity.

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)

A common method to determine the IC50 values is the MTT or MTS assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT/MTS Addition: MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

  • Solubilization and Measurement: A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vivo Xenograft Study (General Protocol)

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment (Vehicle, this compound, or Paclitaxel) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision, etc.) F->G

General Xenograft Study Workflow
  • Cell Preparation: Human cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used. For hormone-dependent tumors like MCF-7, estrogen supplementation may be required.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, paclitaxel).

  • Treatment Administration: The drugs are administered according to a specific dose and schedule (e.g., intravenously or intraperitoneally).

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size. Tumors are then excised for further analysis.

Conclusion

Both this compound and paclitaxel are potent microtubule inhibitors with significant anti-cancer activity in preclinical models. While paclitaxel is a well-established drug, this compound presents a novel dual mechanism of action by not only targeting microtubule dynamics but also modulating the tumor microenvironment. The available data, although from separate studies, suggest that this compound is highly potent in vitro. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic advantages of this compound over paclitaxel in various cancer types.

References

Validating the anti-CAF activity of E7130 in different tumor types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Anti-Cancer-Associated Fibroblast (CAF) Activity in Diverse Tumor Types

Introduction

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a significant role in cancer progression, metastasis, and therapeutic resistance. Their dense extracellular matrix production can physically impede drug delivery, while their secretion of various growth factors and cytokines promotes tumor growth and angiogenesis. E7130, a synthetic analog of the marine natural product halichondrin B, has emerged as a promising anti-cancer agent with a dual mechanism of action: microtubule inhibition and amelioration of the TME, including potent anti-CAF activity. This guide provides a comprehensive comparison of this compound's anti-CAF activity with other CAF-targeting strategies, supported by preclinical data and detailed experimental methodologies.

This compound: Mechanism of Anti-CAF Action

This compound exerts its anti-CAF effects primarily by disrupting the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of CAF activation. In the TME, cancer cells secrete TGF-β, which binds to its receptor on normal fibroblasts, inducing their transdifferentiation into α-smooth muscle actin (α-SMA)-positive CAFs. These activated CAFs contribute to a pro-tumorigenic environment.

This compound interferes with this process by inhibiting the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts. This disruption prevents the upregulation of α-SMA, a hallmark of CAF activation, without directly killing the fibroblast cells. Consequently, this compound reduces the population of tumor-promoting α-SMA-positive CAFs, leading to a less fibrotic and more permeable TME.

Signaling Pathway of this compound's Anti-CAF Activity

E7130_Mechanism Cancer_Cell Cancer Cell TGFb TGF-β Cancer_Cell->TGFb Fibroblast Normal Fibroblast CAF Cancer-Associated Fibroblast (CAF) (α-SMA+) Fibroblast->CAF Tumor_Progression Tumor Progression & Metastasis CAF->Tumor_Progression promotes This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR inhibits TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->PI3K_AKT_mTOR activates a_SMA_Induction α-SMA Induction PI3K_AKT_mTOR->a_SMA_Induction leads to CAF_Activation CAF Activation a_SMA_Induction->CAF_Activation results in

This compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts.

Preclinical Validation of this compound's Anti-CAF Activity

This compound has demonstrated significant anti-CAF and anti-tumor activity in various preclinical cancer models.

Quantitative Data Summary
Tumor TypeModelTreatmentKey Findings
Breast Cancer MCF-7 XenograftThis compound (90 µg/kg and 180 µg/kg)Significant tumor growth inhibition.
MDA-MB-231 XenograftThis compound (90 µg/kg and 180 µg/kg)Significant tumor growth inhibition.
Orthotopic MCF-7This compound (45 µg/kg)Significant reduction in plasma TGF-β1 levels.
Head and Neck Squamous Cell Carcinoma (HNSCC) FaDu XenograftThis compound (45-180 µg/kg)Reduction of α-SMA-positive CAFs.
FaDu XenograftThis compound + CetuximabSynergistic anti-tumor activity.
OSC-19 XenograftThis compound (60 µg/kg and 180 µg/kg)Significant reduction in plasma TGF-β1 levels.

Comparison with Alternative Anti-CAF Therapies

Several other therapeutic strategies targeting CAFs are under investigation, each with a distinct mechanism of action.

Therapeutic StrategyTargetMechanism of ActionRepresentative Agents (Clinical Phase)Key Limitations
FAP-Targeted Therapies Fibroblast Activation Protein (FAP)Deliver cytotoxic agents or radioligands to FAP-expressing CAFs.FAP-targeted CAR-T cells (Preclinical/Phase I), FAP-targeted radiopharmaceuticals (Phase I/II)Potential on-target, off-tumor toxicity; limited clinical data on long-term efficacy.
TGF-β Inhibitors TGF-β ligand or receptorBlock the TGF-β signaling pathway to prevent CAF activation.Galunisertib (Phase II), Bintrafusp alfa (Phase III)Biphasic role of TGF-β (tumor suppressor in early stages) poses a therapeutic challenge; potential for adverse effects.
CXCL12/CXCR4 Inhibitors CXCL12/CXCR4 axisInhibit the interaction between CXCL12 and its receptor CXCR4, disrupting CAF-cancer cell communication.Plerixafor (Approved for other indications), Motixafortide (Phase III)Complex signaling network; potential for resistance mechanisms to emerge.

Experimental Protocols

Immunohistochemistry for α-SMA in Tumor Xenografts

This protocol outlines the general steps for detecting α-SMA-positive CAFs in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%; 2 changes each, 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a serum-based blocking solution for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against α-SMA (e.g., clone 1A4) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody for 30 minutes.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Visualize with a chromogen such as 3,3'-Diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount with a permanent mounting medium.

In Vitro Fibroblast Activation and Co-culture Assay

This protocol describes the induction of CAF-like cells and their co-culture with cancer cells to assess the effects of therapeutic agents.

  • Fibroblast Seeding:

    • Seed normal human fibroblasts (e.g., BJ cells) in a culture plate.

  • TGF-β Stimulation:

    • Once the fibroblasts reach a desired confluency, treat them with recombinant human TGF-β1 (e.g., 1 ng/mL) for 48-72 hours to induce α-SMA expression.

  • Co-culture Setup:

    • Seed cancer cells (e.g., FaDu) onto a transwell insert placed in the well containing the activated fibroblasts. This allows for paracrine signaling without direct cell-cell contact.

  • Treatment:

    • Add this compound or other test compounds to the co-culture system.

  • Analysis:

    • After the desired incubation period, analyze the fibroblasts for α-SMA expression via immunofluorescence or Western blot.

    • Assess the cancer cells for changes in proliferation, migration, or invasion.

CyTOF (Mass Cytometry) Analysis of the Tumor Microenvironment

CyTOF allows for high-dimensional, single-cell analysis of the complex cellular composition of the TME.

  • Tumor Dissociation:

    • Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

  • Cell Staining:

    • Stain the single-cell suspension with a panel of metal-conjugated antibodies targeting various cell surface and intracellular markers to identify different cell populations (e.g., cancer cells, fibroblasts, immune cells).

  • Data Acquisition:

    • Acquire data on a CyTOF mass cytometer.

  • Data Analysis:

    • Use computational analysis tools (e.g., viSNE, SPADE) to identify and quantify different cell populations and assess changes in their phenotypes and frequencies following treatment.

Experimental and Analysis Workflow

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Analysis Data Analysis Tumor_Model Establish Tumor Xenograft (e.g., FaDu, MCF-7) Treatment Administer this compound or Alternative Therapy Tumor_Model->Treatment Tumor_Harvest Harvest Tumors Treatment->Tumor_Harvest IHC Immunohistochemistry (α-SMA Quantification) Tumor_Harvest->IHC CyTOF CyTOF Analysis (TME Profiling) Tumor_Harvest->CyTOF Fibroblast_Culture Culture Normal Fibroblasts TGFb_Stimulation Stimulate with TGF-β Fibroblast_Culture->TGFb_Stimulation CoCulture Co-culture with Cancer Cells TGFb_Stimulation->CoCulture InVitro_Treatment Treat with this compound CoCulture->InVitro_Treatment Western_Blot Western Blot (α-SMA, Signaling Proteins) InVitro_Treatment->Western_Blot Functional_Assays Functional Assays (Migration, Invasion) InVitro_Treatment->Functional_Assays

Workflow for validating the anti-CAF activity of this compound.

Conclusion

This compound represents a novel and promising therapeutic agent that targets both the tumor cells and the surrounding microenvironment. Its ability to specifically reduce the population of pro-tumorigenic α-SMA-positive CAFs by inhibiting the TGF-β signaling pathway offers a distinct advantage over traditional cytotoxic agents. While other CAF-targeting strategies are in development, this compound's dual mechanism of action positions it as a compelling candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer drugs. The ongoing Phase I clinical trial in Japan will provide crucial insights into its safety and efficacy in patients with solid tumors.

A Comparative Analysis of E7130 and its Parent Compound Halichondrin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the novel anti-cancer agent E7130 and its parent compound, halichondrin B. It is intended for researchers, scientists, and drug development professionals interested in the evolution of halichondrin-based therapeutics. This document synthesizes preclinical data, outlines key experimental methodologies, and visualizes the underlying mechanisms of action to offer a comprehensive resource for further investigation.

Introduction: From Marine Sponge to Synthetic Analogue

Halichondrin B is a potent polyether macrolide originally isolated from the marine sponge Halichondria okadai.[1] Its significant anti-tumor activity in preclinical models made it a high-priority candidate for cancer therapy development.[1] However, the extremely limited supply from natural sources has historically hindered its clinical advancement.[2] This challenge spurred the total synthesis of halichondrin B and the development of synthetic analogues.[1][2]

This compound is a totally synthetic analogue of halichondrin B, developed through a joint research effort between Eisai and Harvard University.[2][3] While retaining the core pharmacophore of its parent compound, this compound has been engineered to not only inhibit microtubule dynamics but also to modulate the tumor microenvironment (TME), offering a potentially multi-faceted approach to cancer treatment.[2][4] This guide will delve into the comparative preclinical data of these two compounds.

In Vitro and In Vivo Efficacy: A Comparative Overview

Direct head-to-head comparative studies with quantitative data for this compound and halichondrin B are not extensively available in publicly accessible literature. However, by compiling data from various preclinical studies, we can construct a comparative overview of their anti-tumor activities.

In Vitro Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for halichondrin B and related synthetic analogues against various cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.

CompoundCell LineCancer TypeIC50 (nM)Reference
Halichondrin BL1210Murine Leukemia0.3[5]
ER-076349 (Halichondrin B analogue)MDA-MB-435Breast CancerSub-nM[6]
ER-076349 (Halichondrin B analogue)COLO 205Colon CancerSub-nM[6]
ER-076349 (Halichondrin B analogue)LOXMelanomaSub-nM[6]
ER-076349 (Halichondrin B analogue)NIH:OVCAR-3Ovarian CancerSub-nM[6]
Eribulin (B193375) (ER-086526)MDA-MB-435Breast CancerSub-nM[6]
Eribulin (ER-086526)COLO 205Colon CancerSub-nM[6]
Eribulin (ER-086526)LOXMelanomaSub-nM[6]
Eribulin (ER-086526)NIH:OVCAR-3Ovarian CancerSub-nM[6]
This compoundHSC-2Head and Neck Squamous Cell Carcinoma0.28[7]
This compoundFaDuPharyngeal Squamous Cell Carcinoma0.19[7]
This compoundKYSE-180Esophageal Squamous Cell Carcinoma0.23[7]
This compoundNCI-H226Lung Squamous Cell Carcinoma0.17[7]
In Vivo Anti-Tumor Activity in Xenograft Models

The following tables summarize the available in vivo efficacy data for halichondrin B and this compound in various human tumor xenograft models.

Halichondrin B In Vivo Efficacy

Xenograft ModelCancer TypeDosingOutcomeReference
LOXMelanoma20 µg/kg, Q2Dx5Pronounced delay of subcutaneous tumor growth[8]
UnspecifiedOsteosarcoma20 µg/kg, Q2Dx5Pronounced delay of subcutaneous tumor growth[8]
LOXMelanoma (Bone Marrow Metastases)Not specifiedProlonged lifespan from 15 days (control) to 32 days[8]

This compound In Vivo Efficacy

Xenograft ModelCancer TypeDosingOutcomeReference
MCF-7Breast Cancer45, 90, 180 µg/kg, on days 0 and 7Significant antitumor activity and reduced tumor volumes at 180 µg/kg[9]
MDA-MB-231Breast Cancer45, 90, 180 µg/kg, on days 0 and 7Significant antitumor activity and reduced tumor volumes at 180 µg/kg[9]
OD-BRE-0438 (PDX)Breast Cancer45, 90, 180 µg/kg, on days 0 and 7Significant antitumor activity and reduced tumor volumes at 180 µg/kg[9]
FaDuHead and Neck Squamous Cell Carcinoma90 µg/kgSynergistic antitumor activity with cetuximab[9]

Mechanism of Action: Beyond Microtubule Inhibition

Both halichondrin B and this compound exert their primary cytotoxic effects by inhibiting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[6][10] However, preclinical data suggests that this compound possesses a unique, dual mechanism of action that also involves the modulation of the tumor microenvironment (TME).[2][4]

Microtubule Dynamics Inhibition

Halichondrin B and its analogues are non-competitive inhibitors of vinblastine (B1199706) binding to tubulin.[5] They bind to the vinca (B1221190) domain of β-tubulin, suppressing microtubule growth.[11] This leads to the disruption of mitotic spindles and ultimately, cell death.[6]

Modulation of the Tumor Microenvironment by this compound

A key differentiator of this compound is its reported ability to remodel the TME.[2][4] This includes:

  • Vascular Remodeling: this compound has been shown to increase the density of intratumoral CD31-positive endothelial cells, suggesting a vascular remodeling effect.[2][12]

  • Targeting Cancer-Associated Fibroblasts (CAFs): this compound reduces the number of α-SMA (alpha-smooth muscle actin)-positive CAFs.[2][12] CAFs are known to contribute to a tumor-promoting microenvironment.

The reduction of α-SMA-positive CAFs by this compound is believed to be mediated through the inhibition of the TGF-β signaling pathway.[13]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

This compound's Proposed Mechanism of Action on the Tumor Microenvironment```dot

E7130_TME_Mechanism

Caption: Workflow for in vitro tubulin polymerization assay.

Experimental Workflow for Cancer-Associated Fibroblast (CAF) Activation Assay

CAF_Activation_Workflow cluster_workflow CAF Activation Assay Workflow start Start cell_culture Co-culture normal human fibroblasts with cancer cells start->cell_culture treatment Treat with TGF-β and/or This compound at various concentrations cell_culture->treatment incubation Incubate for a defined period (e.g., 72h) treatment->incubation analysis Analyze CAF activation markers: - α-SMA expression (Immunofluorescence/Western Blot) - Gene expression analysis (qPCR) incubation->analysis end End analysis->end

Caption: Workflow for assessing cancer-associated fibroblast activation.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of this compound and halichondrin B on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (bovine brain, >99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds (this compound, halichondrin B) dissolved in DMSO

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of tubulin in ice-cold polymerization buffer.

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • In a pre-chilled 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).

  • To initiate polymerization, add the cold tubulin solution containing GTP to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cancer-Associated Fibroblast (CAF) Activation Assay

Objective: To assess the effect of this compound on the TGF-β-induced activation of fibroblasts into a CAF-like phenotype.

Materials:

  • Normal human fibroblasts (e.g., lung or dermal)

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Recombinant human TGF-β1

  • This compound dissolved in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Antibodies for immunofluorescence or Western blotting (e.g., anti-α-SMA, anti-vimentin)

  • Reagents for RNA extraction and qPCR

Procedure:

  • Seed normal human fibroblasts in a suitable culture plate.

  • After cell attachment, treat the fibroblasts with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of varying concentrations of this compound.

  • Alternatively, co-culture the fibroblasts with a cancer cell line that secretes TGF-β.

  • Incubate the cells for a period sufficient to induce CAF activation (e.g., 72 hours).

  • Analysis of CAF Markers:

    • Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA expression. Counterstain with a nuclear stain (e.g., DAPI). Visualize and quantify the fluorescence intensity.

    • Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe for α-SMA expression.

    • qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of CAF-related genes (e.g., ACTA2, FAP, COL1A1).

Conclusion

This compound represents a significant advancement in the development of halichondrin-based therapeutics. While retaining the potent microtubule-destabilizing activity of its parent compound, halichondrin B, this compound offers the additional, promising mechanism of modulating the tumor microenvironment. The ability to synthetically produce this compound on a larger scale overcomes the primary obstacle that limited the clinical development of halichondrin B. [2][3]Further direct comparative studies are warranted to fully elucidate the therapeutic advantages of this compound. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research and contribute to the ongoing efforts in developing novel and effective cancer therapies.

References

E7130: A Dual-Action Microtubule Inhibitor with Tumor Microenvironment Modulating Properties - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

E7130 is a novel, synthetically produced anticancer agent derived from halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It distinguishes itself from other microtubule-targeting agents through a dual mechanism of action. Primarily, it functions as a potent microtubule dynamics inhibitor, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Uniquely, this compound also actively remodels the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization.[1][3] This guide provides a comparative analysis of this compound's mechanism of action against other microtubule inhibitors and TME-targeting agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Comparative Overview

This compound's therapeutic potential stems from its ability to simultaneously target both the cancer cell and its supportive microenvironment.

Microtubule Dynamics Inhibition

Like other microtubule-targeting agents, this compound disrupts the normal function of microtubules, which are critical for cell division. However, its specific mechanism of interaction with tubulin may differ from classic agents like taxanes and vinca (B1221190) alkaloids.[2] This leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[3]

Tumor Microenvironment Modulation

A key differentiator for this compound is its profound effect on the TME.[1] It has been shown to reduce the population of α-SMA (alpha-smooth muscle actin)-positive CAFs, which are known to promote tumor growth, invasion, and drug resistance.[1][3] This anti-CAF activity is linked to the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts.[3]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and comparable agents. It is important to note that direct head-to-head comparative studies across a wide range of cell lines are limited, and IC50 values can vary based on experimental conditions.

Table 1: Anti-proliferative Activity of Microtubule Inhibitors in Cancer Cell Lines
DrugCell LineCancer TypeIC50 (nM)Reference
This compound KPL-4Breast Cancer0.01 - 0.1[3]
This compound OSC-19Head and Neck Squamous Cell Carcinoma0.01 - 0.1[3]
This compound FaDuPharyngeal Squamous Cell Carcinoma0.01 - 0.1[3]
This compound HSC-2Oral Squamous Cell Carcinoma0.01 - 0.1[3]
Paclitaxel (B517696) Multiple (8 human tumor cell lines)Various2.5 - 7.5[4]
Vincristine MCF-7Breast Cancer0.89 - 38.22 (µM for simplified analogs)[5]
Vinblastine (B1199706) HeLaCervical Cancer~50 (induces depolymerization)[6]
Eribulin MDA-MB-231Breast Cancer(Data on metastasis suppression)[7]
Table 2: Effects on Tumor Microenvironment Components
DrugTargetCell Line/ModelEffectQuantitative DataReference
This compound CAFs (α-SMA)BJ cells (fibroblasts)Inhibited TGF-β-induced α-SMA expression0.15 nM concentration effective[3]
This compound PI3K/AKT/mTORBJ cells (fibroblasts)Decreased levels of pAKT and pS60.15 nM concentration effective[3]
Eribulin CAFsHuman pancreatic CAFsNormalizes CAF function, generates tumor-suppressive ECM20% reduction in cancer cell invasion on treated-CAF ECM[8][9][10][11]
Paclitaxel PI3K/AKT PathwayMCF-7 (Breast Cancer)Downregulates p-AKT (Thr308) and p-AKT (Ser473)Dose-dependent decrease[12][13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Fibroblasts

E7130_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Microtubules Microtubule Network TGFbR->Microtubules Signal Transduction PI3K PI3K Microtubules->PI3K This compound This compound This compound->Microtubules Disrupts AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR pAKT p-AKT AKT->pAKT pmTOR p-mTOR mTOR->pmTOR CAF_Activation CAF Activation (α-SMA expression) pmTOR->CAF_Activation

Caption: this compound inhibits TGF-β-induced CAF activation by disrupting the microtubule network, leading to downregulation of the PI3K/AKT/mTOR pathway.

Experimental Workflow: In Vitro Co-culture Model

CoCulture_Workflow cluster_prep Cell Preparation cluster_coculture Co-Culture cluster_treatment Treatment cluster_analysis Analysis CancerCells Culture Cancer Cells AddCancerCells Add Cancer Cells to Fibroblast layer CancerCells->AddCancerCells Fibroblasts Culture Fibroblasts SeedFibroblasts Seed Fibroblasts in 6-well plate Fibroblasts->SeedFibroblasts SeedFibroblasts->AddCancerCells Treat Add this compound or Alternative Drug AddCancerCells->Treat Viability Cell Viability (MTT Assay) Treat->Viability Signaling Protein Analysis (Western Blot for pAKT) Treat->Signaling CAF_Markers Marker Expression (IHC for α-SMA) Treat->CAF_Markers

Caption: Workflow for assessing the effects of this compound and alternatives on cancer cell and fibroblast co-cultures.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines of interest

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound and alternative compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

    • Incubate for the desired treatment period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes to 4 hours at 37°C with shaking to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Glycerol

    • 96-well, half-area, clear-bottom plates

    • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a tubulin polymerization mix on ice. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

    • Prepare 10x serial dilutions of this compound and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) in General Tubulin Buffer.

    • Pipette 10 µL of the 10x compound dilutions or vehicle control into the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

    • Plot the change in absorbance over time. An increase in absorbance indicates microtubule polymerization.

    • Calculate the percentage of inhibition or stabilization for each compound concentration relative to the vehicle control to determine IC50 or EC50 values.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cell lysates.

  • Materials:

    • Cultured cells (e.g., cancer cell/fibroblast co-culture)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-total-S6)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Culture and treat cells with this compound or alternative compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Scrape cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-AKT).

    • Quantify band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.

Objective Comparison and Conclusion

This compound presents a compelling profile as an anticancer agent due to its dual mechanism of action. While its potency as a microtubule inhibitor is evident from its low nanomolar IC50 values, its ability to modulate the tumor microenvironment by suppressing CAFs sets it apart from traditional microtubule-targeting drugs like paclitaxel and vinca alkaloids.

  • Comparison with other Microtubule Inhibitors: this compound's anti-proliferative efficacy appears to be in the same range or potentially more potent than some established microtubule inhibitors. However, the key advantage of this compound may lie in its TME-modulating effects, which are not a primary mechanism for many other drugs in this class. Eribulin, also a halichondrin analog, shares some of these TME-modulating properties, suggesting this may be a feature of this class of compounds.[7][8][9][10][11]

  • Comparison with TME-Targeting Agents: this compound's specific targeting of the PI3K/AKT/mTOR pathway in CAFs is a sophisticated mechanism. While other drugs are being developed to target CAFs or inhibit this pathway, this compound's ability to do so in concert with direct cytotoxic effects on cancer cells is a significant advantage. This could potentially lead to a more durable response and overcome some forms of drug resistance mediated by the TME.

References

E7130: A Novel Tumor Microenvironment Modulator for Combination Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

E7130 is a novel microtubule dynamics inhibitor, derived from the complex natural product halichondrin B, that has demonstrated potent anticancer activity in preclinical and early clinical studies.[1][2][3] Beyond its direct cytotoxic effects on tumor cells, this compound uniquely modulates the tumor microenvironment (TME), a key factor in tumor progression and resistance to therapy.[4][5] This guide provides a comprehensive comparison of this compound as a monotherapy and explores the compelling preclinical rationale for its combination with immunotherapy, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: A Dual Approach

This compound exerts its antitumor effects through a dual mechanism of action:

  • Microtubule Dynamics Inhibition: Like other agents in its class, this compound disrupts microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

  • Tumor Microenvironment Modulation: this compound has been shown to remodel the TME by:

    • Suppressing Cancer-Associated Fibroblasts (CAFs): It reduces the number of α-SMA-positive CAFs, which are known to contribute to an immunosuppressive TME.[2][5][6] This is achieved through the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway.[2]

    • Promoting Tumor Vasculature Remodeling: this compound increases the density of CD31-positive endothelial cells, leading to a more normalized tumor vasculature.[2][5][6] This can improve the delivery and efficacy of co-administered therapies.

This compound Signaling Pathway

E7130_Signaling_Pathway cluster_TME Tumor Microenvironment TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Binds to PI3K PI3K TGF-β Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CAF Activation CAF Activation mTOR->CAF Activation Leads to Immunosuppression Immunosuppression CAF Activation->Immunosuppression Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the TGF-β signaling pathway in CAFs.

This compound Monotherapy: Clinical Data

A first-in-human, open-label, multicenter, Phase I dose-escalation study (NCT03444701) has evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[7]

Quantitative Data Summary
ParameterValueReference
Study ID NCT03444701[7]
Phase I[7]
Patient Population Advanced solid tumors[7]
Maximum Tolerated Dose (MTD) - Q3W 480 µg/m²[7]
Maximum Tolerated Dose (MTD) - Q2W 300 µg/m²[7]
Most Common TEAEs Leukopenia[7]

TEAEs: Treatment-Emergent Adverse Events; Q3W: Every 3 weeks; Q2W: Every 2 weeks

This compound in Combination with Immunotherapy: Preclinical Rationale

While clinical data for this compound in combination with immunotherapy is not yet available, preclinical evidence strongly supports this approach. The ability of this compound to modulate the TME, particularly its impact on CAFs and the tumor vasculature, is expected to enhance the efficacy of immune checkpoint inhibitors.

A preclinical study demonstrated that this compound can augment the effect of other antitumor treatments.[4][5] Specifically, a synergistic antitumor effect was observed when this compound was combined with cetuximab in a mouse model.[5] This suggests that by remodeling the TME, this compound can create a more favorable environment for other anticancer agents to exert their effects.

Hypothesized Synergistic Effect

E7130_Immunotherapy_Synergy cluster_Workflow Proposed Combination Therapy Workflow This compound This compound TME_Modulation TME Modulation This compound->TME_Modulation CAF_Suppression CAF Suppression TME_Modulation->CAF_Suppression Vascular_Remodeling Vascular Remodeling TME_Modulation->Vascular_Remodeling Enhanced_T_Cell_Infiltration Enhanced T-Cell Infiltration & Activity CAF_Suppression->Enhanced_T_Cell_Infiltration Vascular_Remodeling->Enhanced_T_Cell_Infiltration Immunotherapy Immunotherapy (e.g., anti-PD-1) Immunotherapy->Enhanced_T_Cell_Infiltration Synergistic_Antitumor_Effect Synergistic Antitumor Effect Enhanced_T_Cell_Infiltration->Synergistic_Antitumor_Effect

Caption: Hypothesized synergy between this compound and immunotherapy.

Experimental Protocols

This compound Monotherapy Phase I Clinical Trial (NCT03444701)

Objective: To assess the safety, tolerability, MTD, and pharmacokinetics of this compound in patients with advanced solid tumors.[7]

Methodology:

  • Study Design: Open-label, dose-escalation study.[7]

  • Patient Population: Patients with advanced solid tumors who have failed standard therapies.[7]

  • Treatment Administration: this compound administered intravenously on Day 1 of a 21-day cycle (Q3W) or on Days 1 and 8 of a 21-day cycle (Q2W).[7]

  • Dose Escalation: A standard 3+3 dose-escalation design was used.[7]

  • Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and serious adverse events (SAEs).[7]

  • Secondary Endpoints: Pharmacokinetic parameters, overall response rate (ORR), and progression-free survival (PFS).[7]

Preclinical Xenograft Model (this compound and Cetuximab Combination)

Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with cetuximab.[5]

Methodology:

  • Animal Model: BALB/c nude mice bearing human head and neck squamous cell carcinoma (HNSCC) xenografts.[5]

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Cetuximab monotherapy

    • This compound and Cetuximab combination[5]

  • Drug Administration: this compound administered intravenously. Cetuximab administered intraperitoneally.[5]

  • Efficacy Assessment: Tumor volume was measured at regular intervals.[5]

  • Pharmacodynamic Assessment: Immunohistochemical analysis of tumor tissue to assess changes in CAFs (α-SMA) and blood vessels (CD31).[5]

Experimental Workflow Diagram

Preclinical_Experimental_Workflow cluster_Workflow Preclinical Combination Study Workflow start Tumor Cell Implantation tumor_growth Tumor Growth (to palpable size) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Monotherapy & Combination) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Endpoint: Tumor Collection for IHC Analysis monitoring->endpoint

Caption: Workflow for a preclinical combination therapy study.

Conclusion and Future Directions

This compound has demonstrated a manageable safety profile in its initial clinical evaluation as a monotherapy. The preclinical data strongly suggest that its unique mechanism of modulating the tumor microenvironment holds significant promise for combination therapies, particularly with immune checkpoint inhibitors. By alleviating the immunosuppressive nature of the TME, this compound has the potential to sensitize tumors to immunotherapy and improve patient outcomes. Further clinical investigation of this compound in combination with various immunotherapeutic agents is warranted to validate this promising therapeutic strategy.

References

A Head-to-Head Analysis of E7130 and Eribulin in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two microtubule dynamics inhibitors, E7130 and eribulin (B193375), based on available preclinical data in breast cancer models. While both compounds share a common heritage, originating from the marine natural product halichondrin B, they exhibit distinct characteristics in their anti-tumor activity and effects on the tumor microenvironment. This document summarizes key experimental findings, outlines methodologies, and visualizes relevant biological pathways to inform further research and development.

Executive Summary

This compound, a synthetic derivative of halichondrin, and eribulin, a synthetic analog of halichondrin B, are potent anti-cancer agents that function primarily as microtubule inhibitors.[1][2] Preclinical studies in various breast cancer models have demonstrated their efficacy in inhibiting tumor growth. Notably, both agents have been shown to affect the tumor microenvironment, a key factor in cancer progression and treatment resistance. While a direct head-to-head study in the same experimental setting is not publicly available, this guide consolidates data from separate preclinical studies to offer a comparative perspective.

Mechanism of Action

Both this compound and eribulin exert their primary anti-tumor effect by disrupting microtubule dynamics, which leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[3][4] Beyond this shared mechanism, emerging evidence suggests that both compounds also modulate the tumor microenvironment.

This compound: Preclinical research has identified this compound as not only a microtubule dynamics inhibitor but also a novel agent that targets the tumor microenvironment.[1] Specifically, it has been shown to increase the number of intratumoral CD31-positive endothelial cells, indicating vascular remodeling, and to reduce the population of alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[1][5] This modulation of the tumor stroma is believed to alleviate hypoxia and may enhance the efficacy of combination therapies.[5][6]

Eribulin: Similarly, eribulin has demonstrated effects beyond its antimitotic activity. Studies have shown that it can induce vascular remodeling in preclinical breast cancer models, leading to increased tumor perfusion.[7][8] This vascular normalization is thought to reduce tumor hypoxia.[9] Eribulin has also been reported to have inhibitory effects on fibroblasts, potentially preventing their conversion into CAFs.[3] Furthermore, preclinical data suggest that eribulin may reverse the epithelial-to-mesenchymal transition (EMT), a process linked to metastasis.[10]

Preclinical Efficacy in Breast Cancer Models

The following tables summarize the anti-tumor activity of this compound and eribulin in various human breast cancer xenograft and patient-derived xenograft (PDX) models. It is important to note that these results are from separate studies and not from a direct comparative trial.

Table 1: Preclinical Anti-Tumor Activity of this compound in Breast Cancer Models

Breast Cancer ModelTreatmentKey FindingsReference
MCF-7 (ER+) XenograftThis compound (intravenously on days 0 and 7)Dose-dependent inhibition of tumor growth.[3]
MDA-MB-231 (TNBC) XenograftThis compound (intravenously on days 0 and 7)Significant tumor growth inhibition compared to vehicle control.[3]
OD-BRE-0438 (PDX)This compound (intravenously on days 0 and 7)Demonstrated tumor regression at tested doses.[3]

Table 2: Preclinical Anti-Tumor Activity of Eribulin in Breast Cancer Models

Breast Cancer ModelTreatmentKey FindingsReference
MDA-MB-231 (TNBC) XenograftEribulin (single i.v. administration)Significant anti-tumor activity observed 7 days after treatment.[8]
MX-1 (ER+) XenograftEribulin (single i.v. administration)Induced remodeling of tumor vasculature.[8]
OD-BRE-0438 (PDX)EribulinShowed superior anti-tumor activity compared to capecitabine (B1668275) after fulvestrant (B1683766) plus palbociclib (B1678290) treatment.[11]

Experimental Protocols

In Vivo Xenograft Studies

The following provides a generalized protocol for assessing the in vivo efficacy of anti-cancer agents in breast cancer xenograft models, based on the methodologies described in the referenced studies.

1. Cell Lines and Animal Models:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured under standard conditions.

  • Female immunodeficient mice (e.g., nude mice) are used for tumor implantation.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, and a specific number of cells are suspended in a suitable medium (e.g., saline or Matrigel).

  • The cell suspension is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Group Allocation:

  • Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 300-500 mm³), the mice are randomized into treatment and control groups.[3]

4. Drug Administration:

  • The investigational drug (this compound or eribulin) is administered intravenously according to the specified dosing schedule (e.g., on days 0 and 7).[3]

  • The vehicle control group receives injections of the vehicle solution (e.g., saline).[3]

5. Efficacy Evaluation:

  • Tumor volume and body weight are monitored throughout the study.

  • The primary endpoint is typically the inhibition of tumor growth in the treatment groups compared to the control group.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers like CD31 and α-SMA).

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways in the Tumor Microenvironment

The following diagram illustrates the key components of the tumor microenvironment that are modulated by this compound and eribulin.

TME_Modulation cluster_drug Therapeutic Intervention cluster_tme Tumor Microenvironment cluster_effects Biological Effects This compound This compound CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF inhibits Vessels Tumor Vasculature This compound->Vessels modulates Eribulin Eribulin Eribulin->CAF inhibits Eribulin->Vessels modulates ReducedFibrosis Reduced Fibrosis (↓ α-SMA) CAF->ReducedFibrosis VascularRemodeling Vascular Remodeling (↑ CD31) Vessels->VascularRemodeling Hypoxia Hypoxia ImprovedPerfusion Improved Perfusion VascularRemodeling->ImprovedPerfusion ReducedHypoxia Reduced Hypoxia ImprovedPerfusion->ReducedHypoxia

Caption: Modulation of the tumor microenvironment by this compound and eribulin.

General Experimental Workflow for In Vivo Studies

This diagram outlines the typical workflow for evaluating the efficacy of anti-cancer compounds in preclinical xenograft models.

Experimental_Workflow A Cell Culture (e.g., MCF-7, MDA-MB-231) B Tumor Cell Implantation (Subcutaneous injection in mice) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Drug Administration (e.g., this compound or Eribulin) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Data Analysis (Tumor Growth Inhibition) F->G H Terminal Endpoint (Tumor Excision & Analysis) F->H G->H

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion

Both this compound and eribulin are promising anti-cancer agents with a primary mechanism of action centered on the disruption of microtubule dynamics. The available preclinical data in breast cancer models indicate that both compounds effectively inhibit tumor growth. Furthermore, they exhibit intriguing non-mitotic effects by modulating the tumor microenvironment, including promoting vascular remodeling and reducing cancer-associated fibroblasts. These effects may contribute to their overall anti-tumor activity and suggest potential for combination therapies.

While this guide provides a summary of the existing preclinical data, a direct head-to-head comparative study is necessary to definitively ascertain the relative potency and efficacy of this compound and eribulin in breast cancer models. Future research should aim to conduct such studies to provide a clearer understanding of their therapeutic potential and guide clinical development.

References

A Comparative Analysis of Gene Expression Changes Induced by E7130 and Other Tubulin Binders

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals on the Differential Effects of Tubulin Inhibitors on the Cancer Cell Transcriptome

This guide provides an objective comparison of the gene expression alterations induced by E7130 (eribulin mesylate), a synthetic analog of halichondrin B, and other major classes of microtubule-targeting agents, including taxanes, vinca (B1221190) alkaloids, and colchicine-binding site inhibitors. By presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the distinct molecular consequences of these potent anticancer compounds.

Executive Summary

Tubulin binders are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other critical cellular functions. These agents are broadly classified based on their binding site on the α/β-tubulin heterodimer and their effect on microtubule polymerization. This guide focuses on a comparative analysis of four major classes:

  • Halichondrins (e.g., this compound/Eribulin): These agents have a unique mechanism of action, inhibiting microtubule growth by binding to the plus ends of microtubules, leading to non-productive tubulin aggregates.[1][2][3][4]

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to other classes, taxanes stabilize microtubules, promoting polymerization and preventing the disassembly of the mitotic spindle.

  • Vinca Alkaloids (e.g., Vinblastine, Vincristine): These compounds destabilize microtubules by binding to a distinct site on β-tubulin, known as the vinca domain, and inhibiting tubulin polymerization.[3]

  • Colchicine-Binding Site Inhibitors (e.g., Colchicine (B1669291), Combretastatin A-4): These agents inhibit microtubule polymerization by binding to the β-tubulin subunit at the colchicine-binding site, leading to microtubule destabilization.[5][6][7][8][9]

This comparative study delves into the distinct transcriptomic signatures induced by these different classes of tubulin binders, providing insights into their unique mechanisms of action and potential for differential therapeutic applications.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes induced by this compound and other tubulin binders from various studies. It is important to note that direct quantitative comparison between different studies should be approached with caution due to variations in experimental conditions, cell lines, drug concentrations, and analysis platforms.

Table 1: Overview of Differentially Expressed Genes (DEGs)

Tubulin Binder ClassRepresentative Agent(s)Number of DEGs (Fold Change >2)Key Functional Categories of DEGsReference(s)
Halichondrins This compound (Eribulin)52 (uniquely associated)Cellular signaling, Epithelial-Mesenchymal Transition (EMT), Immune response[10]
Taxanes Paclitaxel29 (uniquely associated)Cytoskeleton remodeling, Cell cycle regulation[10]
Vinca Alkaloids Vinorelbine80 (uniquely associated)Cellular signaling[10]
Colchicine-Binding Site Inhibitors Colchicine50 (in HeLa cells)Transcription regulation, Cellular signaling[11]

Table 2: Comparison of Gene Expression Signatures between Eribulin, Paclitaxel, and Vinorelbine

FeatureEribulinPaclitaxelVinorelbineReference(s)
Uniquely Associated Genes (p < 0.0025) 522980[10]
Unique Fingerprint Genes (≥2-fold change) 9 (e.g., C5ORF38, DAAM1, IRX2, CD70)013 (e.g., EPHA2, NGEF, SEPTIN10, TRIP10, VSIG10)[10]
Effect on Immune Gene Expression Upregulation of Type 1 interferons and interferon-stimulated genes (ISGs)TLR4-mediated induction of TNFαUpregulation of Type 1 interferons and ISGs[12]

Key Signaling Pathways Affected

The differential gene expression profiles induced by this compound and other tubulin binders translate into distinct effects on key cellular signaling pathways.

TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to uniquely modulate the transforming growth factor-beta (TGF-β) signaling pathway, which plays a crucial role in the Epithelial-Mesenchymal Transition (EMT), a process associated with cancer progression and metastasis.[13][14][15][16][17][18][19] In preclinical models, this compound can reverse the EMT phenotype, leading to a mesenchymal-to-epithelial transition (MET). This is characterized by the upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin, ZEB1). This effect on EMT is a distinguishing feature of this compound compared to some other microtubule inhibitors.[6]

TGF_beta_EMT_Pathway TGF_beta TGF-β TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 P SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Snail_Slug_Twist Snail, Slug, Twist (EMT Transcription Factors) SMAD_complex->Snail_Slug_Twist Upregulation E_cadherin E-cadherin (Epithelial Marker) Snail_Slug_Twist->E_cadherin Repression N_cadherin N-cadherin (Mesenchymal Marker) Snail_Slug_Twist->N_cadherin Upregulation This compound This compound This compound->SMAD2_3 Inhibits Phosphorylation

Caption: this compound's impact on the TGF-β signaling pathway and EMT.

Experimental Protocols

To facilitate the replication and further investigation of the gene expression changes induced by tubulin inhibitors, this section provides detailed protocols for RNA sequencing and microarray analysis.

RNA Sequencing (RNA-seq) Protocol

This protocol outlines the key steps for analyzing differential gene expression in cancer cell lines treated with tubulin inhibitors using RNA-seq.

  • Cell Culture and Treatment:

    • Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media and conditions.

    • Treat cells with this compound, paclitaxel, vincristine, or colchicine at predetermined IC50 concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

    • Harvest cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • RNA Quality Control:

    • Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop). Ensure high-quality RNA (RIN > 8) for library preparation.

  • Library Preparation:

    • Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

    • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Gene Expression Analysis: Perform differential gene expression analysis between treated and control groups using packages like DESeq2 or edgeR in R.[20][21][22][23][24]

    • Pathway and Gene Ontology Enrichment Analysis: Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify significantly affected biological processes and pathways.

RNA_Seq_Workflow Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction QC_1 RNA Quality Control (Bioanalyzer, NanoDrop) RNA_Extraction->QC_1 Library_Prep Library Preparation (PolyA selection, Fragmentation, etc.) QC_1->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC_2 Raw Read Quality Control (FastQC) Sequencing->QC_2 Alignment Read Alignment (STAR) QC_2->Alignment Quantification Read Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Enrichment Pathway & GO Enrichment Analysis DEA->Enrichment

Caption: A typical workflow for RNA-seq data analysis.

Microarray Analysis Protocol

This protocol describes the steps for analyzing gene expression changes using DNA microarrays.

  • Cell Culture and Treatment: Follow the same procedure as for RNA-seq (Step 1).

  • RNA Isolation and Quality Control: Follow the same procedure as for RNA-seq (Step 2).

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from total RNA or mRNA using reverse transcriptase.

    • Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). Typically, the control sample is labeled with one dye and the treated sample with the other.

  • Hybridization:

    • Combine the labeled cDNA samples and hybridize them to a microarray slide containing probes for thousands of genes.[10][12][25][26][27]

    • Incubate the slide in a hybridization chamber under specific temperature and humidity conditions to allow the labeled cDNA to bind to the complementary probes on the array.

  • Washing and Scanning:

    • Wash the microarray slide to remove any unbound labeled cDNA.[10][12]

    • Scan the slide using a microarray scanner to measure the fluorescence intensity of each spot.

  • Data Analysis:

    • Image Analysis: Use software to quantify the fluorescence intensity of each spot on the microarray image.

    • Data Normalization: Normalize the data to correct for systematic variations, such as differences in dye incorporation and scanning parameters.

    • Identification of Differentially Expressed Genes: Identify genes with statistically significant changes in expression between the treated and control samples.

    • Pathway and Clustering Analysis: Perform pathway analysis and hierarchical clustering to identify biological themes and relationships among the differentially expressed genes.

Conclusion

The comparative analysis of gene expression profiles induced by this compound and other tubulin binders reveals both common and distinct molecular signatures. While all these agents impact genes related to cell cycle and cytoskeleton function, this compound exhibits a unique ability to modulate the tumor microenvironment by reversing EMT and influencing immune signaling pathways. These findings provide a deeper understanding of the nuanced mechanisms of action of different tubulin inhibitors and can guide the rational design of novel therapeutic strategies and combination therapies in cancer treatment. Further research is warranted to explore the clinical implications of these distinct gene expression signatures and to identify predictive biomarkers for patient stratification.

References

Safety Operating Guide

Navigating the Safe Disposal of E7130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like E7130, a halichondrin analogue with significant antineoplastic activity, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic and antineoplastic agent necessitates adherence to stringent disposal protocols for hazardous pharmaceutical waste. This guide synthesizes established procedures for similar compounds to provide essential safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, safety glasses or a face shield, and respiratory protection if there is a risk of aerosolization.[1][2][3]

  • Designated Work Area: All handling of this compound should occur in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to contain any potential spills or aerosols.[1]

  • Spill Management: Have a chemotherapy spill kit readily available. In the event of a spill, follow established institutional procedures for decontamination.

This compound Disposal Procedures: A Step-by-Step Approach

The disposal of this compound waste must be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[4] The fundamental principle is the strict segregation of hazardous pharmaceutical waste from regular trash.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the cornerstone of safe disposal. This compound waste should be categorized into "trace" and "bulk" chemotherapy waste.

  • Trace Chemotherapy Waste: This includes items that are contaminated with small amounts of this compound, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials used in handling.[5] To be considered "empty" and therefore trace waste, a container must meet specific RCRA criteria (e.g., less than 3% of the former net weight remains).

  • Bulk Chemotherapy Waste: This category includes any unused or expired this compound, partially filled vials or syringes, and materials used to clean up large spills.[5]

Step 2: Use of Designated Waste Containers

Color-coded containers are essential for the clear identification and proper handling of cytotoxic waste.

  • Yellow Containers: Used for trace chemotherapy waste. These are typically puncture-resistant sharps containers for items like needles and syringes, and yellow bags for other contaminated materials.[6][7]

  • Black Containers (or as per institutional policy): Used for bulk chemotherapy waste. These are often referred to as RCRA hazardous waste containers.[8]

  • Purple Bins: In some regions, purple containers are specifically designated for cytotoxic waste.[6][9]

Step 3: Container Management and Labeling

  • Secure Sealing: Ensure all waste containers are securely sealed when three-quarters full to prevent leaks or spills.[4]

  • Proper Labeling: All containers must be clearly labeled with "Chemotherapeutic Waste," "Cytotoxic Waste," or the universal biohazard symbol, as required by institutional and regulatory standards.[1][2][7]

Step 4: Final Disposal

  • Incineration: The required method of disposal for both trace and bulk chemotherapy waste is high-temperature incineration at a licensed hazardous waste facility.[5][6] This process destroys the active hazardous components of the drug.

  • Do Not Sewer: Under no circumstances should this compound or any cytotoxic agent be disposed of down the drain.[4][7]

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for the storage, collection, and pickup of hazardous waste by Environmental Health and Safety (EHS) personnel.[4][8]

Quantitative Data Summary for this compound Waste Management

Waste CategoryDescriptionContainer TypeFinal Disposal Method
Trace Chemotherapy Waste Items contaminated with residual amounts of this compound (e.g., empty vials, used PPE).[5]Yellow sharps containers (for sharps) or yellow bags.[6][7]High-temperature incineration.[5][6]
Bulk Chemotherapy Waste Unused, expired, or partially used this compound; materials from large spills.[5]Black RCRA hazardous waste containers.[8]High-temperature incineration.[5][6]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

E7130_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal A Handling of this compound (e.g., experiment, preparation) B Generation of Contaminated Materials A->B C Is the waste 'Trace' or 'Bulk'? B->C D Trace Waste (Empty containers, used PPE) C->D Trace E Bulk Waste (Unused this compound, spill cleanup) C->E Bulk F Place in Yellow Container (Trace Waste) D->F G Place in Black RCRA Container (Bulk Waste) E->G H Securely Seal Containers F->H G->H I Store in Designated Hazardous Waste Accumulation Area H->I J Arrange for Pickup by EHS I->J K Transport to Licensed Hazardous Waste Facility J->K L High-Temperature Incineration K->L

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling E7130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of E7130, a potent, synthetically derived anticancer agent. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this information is based on the nature of the compound as a microtubule dynamics inhibitor and general best practices for handling highly potent and cytotoxic materials.[1][2][3] this compound is a complex molecule derived from the natural product halichondrin B and is currently in clinical development.[1][3]

Immediate Safety and Handling

This compound should be treated as a highly hazardous substance. Exposure can occur through inhalation, skin contact, and ingestion.[4] Therefore, stringent safety protocols are mandatory to minimize risk.

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, a comprehensive PPE strategy is essential. This includes, but is not limited to, the following:

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[5]Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination.
Gown Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric.[5][6]Protects the body from splashes and aerosol exposure.
Eye/Face Protection ANSI-approved safety goggles and a full-face shield.[5]Protects eyes and face from splashes and airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[5]Essential for any procedure that may generate aerosols or dusts of the compound.
Shoe Covers Disposable, slip-resistant shoe covers.[5]Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Handling and Preparation

All manipulations of this compound, including weighing, reconstitution, and dilution, must be performed in a designated controlled environment to prevent exposure and contamination.

Engineered Controls:

  • Primary Engineering Control: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented is required for all manipulations of powdered or liquid forms of this compound.[4]

  • Secondary Engineering Control: The BSC or CACI should be located in a negative pressure room with a minimum of 12 air changes per hour (ACPH).

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary materials, including PPE, waste disposal containers, and spill kits, are readily available within the controlled environment.

  • Weighing: If handling the solid form, weigh the required amount on a tared weigh paper or in a disposable weigh boat within the BSC. Use a dedicated, calibrated balance.

  • Reconstitution/Dilution: Use a closed system transfer device (CSTD) for all liquid transfers to minimize the generation of aerosols.[6] Slowly add the diluent to the vial containing the this compound powder, allowing the vacuum to draw the liquid in. Gently swirl to dissolve; do not shake vigorously.

  • Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning (e.g., "Cytotoxic - Handle with Caution").

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines for chemotherapy and cytotoxic waste.[7]

Waste Segregation and Disposal:

Waste TypeDisposal Container
Sharps Puncture-resistant, leak-proof sharps container clearly labeled as "Chemotherapy Waste" or "Cytotoxic Waste."[8]
Contaminated PPE Yellow chemotherapy waste bags.[5]
Liquid Waste Designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[9][10]
Contaminated Labware Yellow chemotherapy waste bags or a designated rigid container for cytotoxic waste.[8]

Experimental Protocols

While specific experimental protocols will vary, the following provides a general framework for in vitro and in vivo studies involving this compound.

In Vitro Cellular Assays:

  • Cell Culture: Culture cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) in appropriate media and conditions.[1]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove existing media from cell culture plates and add the this compound-containing media. All steps should be performed in a BSC.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Analysis: Assess cell viability, proliferation, or other relevant endpoints using standard assays (e.g., MTT, CellTiter-Glo).

In Vivo Animal Studies:

  • Animal Models: Utilize appropriate xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.

  • Dosing Formulation: Prepare the dosing solution of this compound in a suitable vehicle for intravenous (i.v.) administration.[1]

  • Administration: Administer this compound intravenously at specified doses (e.g., 45-180 μg/kg).[1] All dosing procedures should be conducted in a BSC or a ventilated animal changing station.

  • Monitoring: Monitor tumor growth, animal body weight, and overall health daily.

  • Endpoint Analysis: At the study endpoint, collect tumors and other tissues for pharmacodynamic and efficacy analysis.

Visualizations

The following diagrams illustrate key logical and biological pathways related to this compound.

E7130_Handling_Workflow cluster_prep Preparation cluster_handling Handling in BSC/CACI cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_materials Gather Materials in BSC prep_ppe->prep_materials weigh Weigh Solid this compound prep_materials->weigh Proceed to Handling reconstitute Reconstitute/Dilute weigh->reconstitute labeling Label All Containers reconstitute->labeling segregate Segregate Waste labeling->segregate Proceed to Disposal dispose Dispose in Labeled Bins segregate->dispose

Caption: Logical workflow for the safe handling of this compound.

E7130_Signaling_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR Inhibits CAF Cancer-Associated Fibroblasts (CAFs) This compound->CAF Suppresses Tumor_Vessels Tumor Vasculature Remodeling This compound->Tumor_Vessels Promotes TGF_beta TGF-β Signaling Microtubules->TGF_beta TGF_beta->PI3K_AKT_mTOR Activates Myofibroblast Myofibroblast Transdifferentiation PI3K_AKT_mTOR->Myofibroblast Promotes Myofibroblast->CAF Drug_Delivery Enhanced Drug Delivery Tumor_Vessels->Drug_Delivery

Caption: Signaling pathway of this compound's mechanism of action.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.